Dobutamine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWZLRBJNMZMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52663-81-7 (hydrochloride), 74753-15-4 (hydrobromide) | |
| Record name | Dobutamine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022958 | |
| Record name | DL-Dobutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dobutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.37e-02 g/L | |
| Record name | Dobutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34368-04-2 | |
| Record name | Dobutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34368-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dobutamine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dobutamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00841 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DL-Dobutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOBUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S12J47372 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dobutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184-186 | |
| Record name | Dobutamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00841 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Dobutamine's Interaction with Beta-1 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism of action of dobutamine, a synthetic catecholamine, on beta-1 adrenergic receptors. It details the molecular interactions, signaling pathways, and quantitative parameters that define its function as a selective beta-1 agonist. This document also outlines key experimental protocols for studying these interactions and provides visual representations of the underlying biological processes.
Introduction to this compound and Beta-1 Adrenergic Receptors
This compound is a direct-acting inotropic agent used in the short-term treatment of cardiac decompensation arising from organic heart disease or cardiac surgical procedures.[1] Its therapeutic efficacy is primarily attributed to its selective stimulation of beta-1 adrenergic receptors, which are predominantly located on cardiac myocytes.[2][3]
The beta-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the regulation of cardiac function.[2] Activation of this receptor initiates a signaling cascade that ultimately leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[3]
Mechanism of Action of this compound on Beta-1 Adrenergic Receptors
This compound's mechanism of action can be delineated into a series of sequential molecular events, beginning with its binding to the beta-1 adrenergic receptor and culminating in a physiological response.
Receptor Binding and Activation
This compound is a racemic mixture of two stereoisomers, (+) and (-). The (+) isomer is a potent beta-1 agonist, while the (-) isomer is primarily an alpha-1 agonist.[3] The overall effect of the racemic mixture is a moderately selective beta-1 agonism.[3] this compound binds to the beta-1 adrenergic receptor, inducing a conformational change that activates the receptor.
G-Protein Coupling and Adenylyl Cyclase Activation
Upon activation by this compound, the beta-1 adrenergic receptor couples to a stimulatory G-protein (Gs).[2] This interaction prompts the Gs protein to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to the dissociation of its alpha subunit (Gαs). The activated Gαs subunit then stimulates the membrane-bound enzyme adenylyl cyclase.[2][4]
Cyclic AMP (cAMP) Production and Downstream Signaling
Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[2][4] This elevation in intracellular cAMP levels serves as a critical second messenger in the signaling cascade.[2]
Protein Kinase A (PKA) Activation and Cellular Effects
The increased concentration of cAMP leads to the activation of Protein Kinase A (PKA).[2][4] PKA, in turn, phosphorylates several key intracellular proteins that regulate cardiac function:[2]
-
L-type Calcium Channels: Phosphorylation of these channels increases calcium influx into the cardiac myocytes, enhancing myocardial contractility.[2]
-
Phospholamban: PKA-mediated phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium reuptake into the sarcoplasmic reticulum. This accelerates myocardial relaxation (lusitropy).[2]
-
Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.[2]
Quantitative Analysis of this compound-Beta-1 Receptor Interaction
The interaction of this compound with adrenergic receptors has been quantified through various in vitro assays. The binding affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher affinity.
| Parameter | Receptor Subtype | Tissue/Cell Source | Radioligand | Value (µM) |
| Binding Affinity (Kd) | Beta-1 | Rat Heart | [3H]dihydroalprenolol | 2.5[1][2][5][6] |
| Beta-1 | Turkey Erythrocyte | [3H]dihydroalprenolol | 2.6[1][2][5][6] | |
| Beta-2 | Frog Heart | [3H]dihydroalprenolol | 14.8[1][2][5][6] | |
| Beta-2 | Rat Lung | [3H]dihydroalprenolol | 25.4[1][2][5][6] | |
| Alpha-1 | Rat Heart | [3H]prazosin | 0.09[1][2][5] | |
| Alpha-2 | Human Platelet | [3H]dihydroergocryptine | 9.3[1][2][5] |
Table 1: Binding affinities of this compound for various adrenergic receptor subtypes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with beta-1 adrenergic receptors.
Radioligand Binding Assay for Beta-1 Adrenergic Receptors
This assay is used to determine the binding affinity of this compound for beta-1 adrenergic receptors through competition with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for the beta-1 adrenergic receptor.
Materials:
-
Membrane preparations from a tissue rich in beta-1 adrenergic receptors (e.g., rat heart).[1]
-
Radioligand: [3H]dihydroalprenolol (DHA), a non-selective beta-adrenergic antagonist.[1][2][5][6]
-
Unlabeled this compound.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize rat heart tissue in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing the receptors.[1]
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of [3H]DHA and varying concentrations of unlabeled this compound.[1] Include tubes with only [3H]DHA (total binding) and tubes with [3H]DHA and a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to determine non-specific binding.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period (e.g., 60 minutes at 25°C).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[1]
-
Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]DHA). Calculate the Ki value using the Cheng-Prusoff equation.[1]
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP, a downstream effector of beta-1 adrenergic receptor activation.
Objective: To determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of this compound for cAMP production.
Materials:
-
A cell line expressing beta-1 adrenergic receptors (e.g., neonatal rat cardiomyocytes).[4]
-
Cell culture medium.
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF).
Methodology:
-
Cell Culture: Culture the cells in appropriate plates until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.
-
Stimulation: Treat the cells with varying concentrations of this compound for a defined time (e.g., 15-30 minutes) at 37°C. Include a control group with no this compound.
-
Cell Lysis: Terminate the stimulation by removing the medium and adding a lysis buffer to release the intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key molecular pathways and experimental procedures described in this guide.
Caption: this compound-induced beta-1 adrenergic receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a cAMP accumulation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Selectivity of this compound for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of cardiac beta 1-adrenergic sensitivity with this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of β-Adrenoceptors by this compound May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity of this compound for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Dobutamine: A Technical Guide on its Effects on Myocardial Contractility and Cardiac Output
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dobutamine is a synthetic catecholamine and a potent inotropic agent used clinically for short-term inotropic support in patients with decompensated heart failure or cardiogenic shock.[1][2] It is a direct-acting agent that primarily enhances myocardial contractility and stroke volume, leading to an increase in cardiac output.[3] Unlike other catecholamines, its effects are characterized by a strong inotropic (contractility-enhancing) effect with comparatively mild chronotropic (heart rate-increasing), arrhythmogenic, and vascular effects.[4] This guide provides a detailed examination of this compound's mechanism of action, its quantitative effects on key hemodynamic parameters, and the experimental protocols used to evaluate its efficacy.
Mechanism of Action
This compound's pharmacological activity stems from its interaction with adrenergic receptors. It is administered as a racemic mixture of two stereoisomers, (+) and (-), each with a distinct receptor activity profile.
-
(+) Isomer : A potent β1 agonist and a weak β2 agonist. It also acts as a competitive α1 antagonist.[1]
-
(-) Isomer : Primarily an α1 agonist, with weak β1 and β2 agonist effects.[1]
The net effect of the racemic mixture is a potent stimulation of β1-adrenergic receptors in the heart, with weaker β2-agonist and α1-agonist activities.[1] This results in a moderately selective β1-agonist profile (β1 >> β2 > α1).[1] The stimulation of β1 receptors in cardiac myocytes is the primary driver of its inotropic effects.[5]
Signaling Pathway
The binding of this compound to β1-adrenergic receptors on cardiac myocytes initiates a well-defined intracellular signaling cascade.[5] This G-protein coupled receptor (GPCR) activates a stimulatory G protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[5] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[1][5]
PKA then phosphorylates several key proteins that regulate cardiac function:
-
L-type Calcium Channels : Phosphorylation increases calcium influx into the myocyte, which is a critical step for enhancing the force of contraction (positive inotropy).[5]
-
Phospholamban : When phosphorylated, its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) pump is removed. This enhances calcium reuptake into the sarcoplasmic reticulum, leading to faster myocardial relaxation (positive lusitropy).[5]
-
Troponin I : Phosphorylation reduces the sensitivity of the contractile apparatus to calcium, which also contributes to accelerated relaxation during diastole.[5]
This cascade ultimately increases the availability of intracellular calcium for the contractile proteins, resulting in a more forceful and efficient myocardial contraction.[6]
Quantitative Hemodynamic Effects
This compound administration leads to a dose-dependent increase in cardiac output, primarily by augmenting stroke volume.[4] At lower doses, the increase in cardiac output is achieved with minimal change in heart rate, while at higher doses, an increased heart rate contributes more significantly.[7] The effect on mean arterial pressure is often minimal, as the increase in cardiac output is counterbalanced by a reflex decrease in systemic vascular resistance.[8]
| Parameter | This compound Dose (µg/kg/min) | Result | Subject Population | Reference |
| Cardiac Output | 2.5 | Significant increase | 12 patients with coronary artery disease | [7] |
| 5.0 | Greater increase than 2.5 µg/kg/min | 12 patients with coronary artery disease | [7] | |
| 10.0 | Further increase from 5.0 µg/kg/min | 12 patients with coronary artery disease | [7] | |
| 40.0 | Increase from 2.41 to 4.35 L/min | Conscious dogs | [9] | |
| Stroke Volume | 2.5 | Increase | 12 patients with coronary artery disease | [7] |
| 5.0 | Further increase | 12 patients with coronary artery disease | [7] | |
| 10.0 | No significant further increase from 5.0 | 12 patients with coronary artery disease | [7] | |
| 40.0 | Increase from 30 to 42 mL | Conscious dogs | [9] | |
| Heart Rate | 2.5 - 5.0 | No significant variation | 12 patients with coronary artery disease | [7] |
| 10.0 | Distinct increase | 12 patients with coronary artery disease | [7] | |
| 40.0 | Increase from 78 to 111 beats/min | Conscious dogs | [9] | |
| Mean Arterial Pressure | 10.0 | No significant change | 12 patients with coronary artery disease | [7] |
| 40.0 | Increase from 92 to 104 mmHg | Conscious dogs | [9] | |
| Systemic Vascular Resistance | 10.0 | Decrease | 12 patients with coronary artery disease | [8] |
| 40.0 | Decrease from 0.042 to 0.028 mmHg/mL/min | Conscious dogs | [9] |
Experimental Protocols
The evaluation of this compound's effects is conducted through various preclinical and clinical experimental protocols.
Preclinical Model: Cardiac Catheterization in Mice
This protocol is used to assess cardiac function under stress and can unmask subclinical cardiac disease.[10]
Methodology:
-
Animal Preparation : The mouse is anesthetized and placed on a thermally regulated plate. Body temperature is monitored via a rectal probe, and oxygen is supplied.[10]
-
Catheterization : A pressure-sensor catheter is introduced into the carotid artery to measure arterial pressure. It is then advanced through the aortic valve into the left ventricle to measure ventricular pressure.[10]
-
Drug Administration : A separate cannula is inserted into the jugular vein for this compound infusion. The drug is administered using a programmed pump that injects increasing doses in a stepwise manner.[10]
-
Data Acquisition : Hemodynamic parameters, including left ventricular systolic and end-diastolic pressures, heart rate, and the maximum rate of pressure rise (+dP/dt) and fall (-dP/dt), are continuously recorded at baseline and throughout the this compound infusion.
-
Analysis : The dose-response relationship between this compound concentration and key cardiac performance indicators is analyzed to determine inotropic and chronotropic sensitivity.
Clinical Protocol: this compound Stress Echocardiography (DSE)
DSE is a non-invasive imaging technique used to assess myocardial viability and detect coronary artery disease.
Methodology:
-
Patient Preparation : Baseline 12-lead ECG and echocardiographic images are obtained.
-
Infusion Protocol : this compound is infused intravenously, starting at a low dose (e.g., 2.5 or 5 µg/kg/min). The dose is increased in stages, typically every 3 to 5 minutes (e.g., to 10, 20, 30, and up to 40 µg/kg/min).[11]
-
Monitoring : Continuous monitoring of ECG, blood pressure, and heart rate is performed throughout the test. Echocardiographic images are acquired at each stage.[11]
-
Termination Criteria : The infusion is stopped upon completion of the protocol, achievement of 85% of the maximum age-predicted heart rate, or the occurrence of specific endpoints such as significant arrhythmias, hypotension, severe chest pain, or new significant wall motion abnormalities.[11]
-
Analysis : Changes in regional wall motion are assessed. An improvement in contractility of a dysfunctional myocardial segment at low doses suggests viability. The development of new wall motion abnormalities at higher doses indicates ischemia.
Integrated Physiological Response
The administration of this compound sets off a chain of physiological events. Its primary action on β1 receptors directly boosts myocardial contractility. This leads to an increased stroke volume and, consequently, a higher cardiac output. The body responds to this increased output with a reflex withdrawal of sympathetic tone to the vasculature, contributing to a decrease in systemic vascular resistance.[8] While β1 stimulation also has a chronotropic effect, it is less pronounced than the inotropic effect, particularly at lower therapeutic doses.[1] The mild α1 and β2 adrenergic effects on the vasculature generally balance each other out, resulting in minimal net changes to blood pressure.[4]
References
- 1. litfl.com [litfl.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Activation of β-Adrenoceptors by this compound May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haemodynamic effects of this compound in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [this compound: mechanisms of action and use in acute cardiovascular pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Effects of this compound on left ventricular performance, coronary dynamics, and distribution of cardiac output in conscious dogs. | Semantic Scholar [semanticscholar.org]
- 10. Video: Cardiac Stress Test Induced by this compound and Monitored by Cardiac Catheterization in Mice [jove.com]
- 11. This compound stress echocardiography for the detection of myocardial viability in patients with left ventricular dysfunction taking β blockers: accuracy and optimal dose - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Plasma Half-Life of Dobutamine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and plasma half-life of dobutamine, a synthetic catecholamine widely used for its inotropic effects in treating acute heart failure and cardiogenic shock. This document synthesizes key data from various studies, details experimental methodologies, and illustrates relevant biological and experimental pathways.
Introduction
This compound is a direct-acting inotropic agent that primarily stimulates β1-adrenergic receptors in the heart, leading to increased myocardial contractility and cardiac output.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, characterized by a rapid onset of action and a very short plasma half-life, necessitating continuous intravenous infusion.[1][3] Understanding the nuances of its absorption, distribution, metabolism, and excretion is critical for optimizing therapeutic outcomes and ensuring patient safety. This compound is administered as a racemic mixture of (+) and (-) enantiomers, each with a distinct pharmacological profile. The (+) isomer is a potent β1 and β2 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist.[4]
Pharmacokinetic Profile of this compound
This compound exhibits linear pharmacokinetics, meaning that steady-state plasma concentrations are directly proportional to the infusion rate.[5] The drug's rapid metabolism by catechol-O-methyltransferase (COMT) and subsequent conjugation are the primary routes of elimination.[1][4]
Data Presentation: Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound from various in vivo studies.
| Parameter | Value | Subject Population | Citation |
| Plasma Half-Life (t½) | ~2 minutes | Humans | [3] |
| 2.37 ± 0.7 min | 7 patients with severe cardiac failure | [5] | |
| 3.06 to 36.1 min (median 10.6 min) | 10 preterm newborns | [6] | |
| Volume of Distribution (Vd) | 0.202 ± 0.084 L/kg | 7 patients with severe cardiac failure | [5] |
| ~0.2 L/kg | General | [4][7] | |
| Total Body Clearance | 2.35 ± 1.01 L/min/m² | 7 patients with severe cardiac failure | [5] |
| 90 ± 38 mL/min/kg | 13 critically ill neonates | [8] | |
| 115 ± 63 ml/kg/min | Healthy children and adolescents | [9] | |
| Onset of Action | 1 to 2 minutes | General | [1][3] |
| Peak Effect (at a given infusion rate) | Up to 10 minutes | General | [1][3] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to determine the pharmacokinetics of this compound.
Study in Patients with Severe Heart Failure
-
Objective: To investigate the pharmacokinetics of this compound in patients with severe cardiac failure.[5]
-
Subjects: Seven patients with severe cardiac failure.[5]
-
Drug Administration: this compound was administered via a constant intravenous infusion at rates of 2.5, 5.0, 7.5, and 10.0 µg/kg/min.[5]
-
Sample Collection: Plasma samples were collected to monitor this compound levels. After the final infusion was terminated, plasma levels were monitored to determine the elimination half-life.[5]
-
Analytical Method: While the specific analytical method is not detailed in the abstract, high-pressure liquid chromatography (HPLC) is a common method for this compound quantification.[10][11]
Study in Critically Ill Neonates
-
Objective: To study the pharmacokinetics and pharmacodynamics of this compound in critically ill neonates.[8]
-
Subjects: Thirteen critically ill neonates requiring inotropic support.[8]
-
Drug Administration: this compound was administered as a constant infusion with increasing doses of 2.5, 5, and 7.5 µg/kg/min.[8]
-
Sample Collection: Blood samples were collected to determine plasma this compound concentrations.[8]
-
Analytical Method: The study likely employed a sensitive analytical method such as HPLC with electrochemical or fluorescence detection to quantify the low concentrations of this compound in neonatal plasma.[10][12]
Study in Preterm Infants
-
Objective: To analyze the pharmacokinetic data of a new this compound formulation in preterm infants.[6]
-
Subjects: Ten preterm newborns with hemodynamic insufficiency within the first 72 hours of birth.[6]
-
Drug Administration: A new neonatal formulation of this compound was administered via infusion.[6]
-
Sample Collection: Blood samples were drawn at the end of the infusion and at random times after the end of the infusion (5 min, 15 min, 45 min, 2 h, and 6 h).[6]
-
Analytical Method: this compound concentration in each sample was measured by ultra-high performance liquid chromatography with electrochemical detection.[6]
Mandatory Visualizations
Signaling Pathway of this compound
The primary mechanism of action of this compound involves the stimulation of β1-adrenergic receptors, leading to a cascade of intracellular events that increase myocardial contractility.[13]
Experimental Workflow for a this compound Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical study investigating the pharmacokinetics of this compound.
References
- 1. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. This compound pharmacokinetics in severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study (phase I-II) of a new this compound formulation in preterm infants immediately after birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. This compound pharmacokinetics and cardiovascular responses in critically ill neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound pharmacokinetics and pharmacodynamics in normal children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-pressure liquid chromatographic determination of plasma this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. tandfonline.com [tandfonline.com]
- 13. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Dobutamine's Impact on Systemic Vascular Resistance: A Preclinical In-Depth Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on dobutamine's effects on systemic vascular resistance (SVR). This compound is a synthetic catecholamine widely used for inotropic support in conditions of cardiac decompensation. Its influence on the vasculature is complex, resulting from a nuanced interplay of its direct receptor interactions and reflex physiological responses. This document synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate a deeper understanding for research and development professionals.
Core Mechanism of Action and Impact on SVR
This compound's primary mechanism of action involves the stimulation of adrenergic receptors. It is a racemic mixture of two stereoisomers, with the (+) isomer being a potent β1 and β2 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist. The net effect is a predominant β1-adrenergic agonism, leading to increased myocardial contractility and heart rate.[1][2]
The impact of this compound on SVR is multifactorial and context-dependent:
-
In healthy preclinical models , this compound's potent inotropic effect increases cardiac output. This rise in cardiac output leads to a baroreceptor-mediated reflex withdrawal of sympathetic tone to the vasculature, resulting in a decrease in SVR.[3][4][5] Additionally, the weak β2-adrenergic agonism of this compound contributes to vasodilation.[6][7]
-
In preclinical models of cardiac failure , this compound's ability to increase cardiac output and reduce total peripheral resistance has been demonstrated.[3][4]
-
In preclinical models of septic shock (endotoxemia) , the effects can be more varied. Some studies in sheep with endotoxemia have shown that this compound can cause a decrease in SVR and blood pressure, acting primarily as a vasodilator, sometimes without a significant increase in stroke volume.[3][4][8]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of this compound on systemic vascular resistance and other key hemodynamic parameters from various preclinical studies.
Table 1: Hemodynamic Effects of this compound in Anesthetized Dogs
| Parameter | This compound Infusion Rate (mcg/kg/min) | Outcome | Reference |
| Systemic Vascular Resistance | 10 - 160 | Decreased | [9] |
| Heart Rate | 10 - 160 | Increased | [9] |
| Cardiac Output | 10 - 160 | Increased | [9] |
| Mean Arterial Pressure | 10 - 160 | Unaffected | [9] |
Table 2: Comparative Hemodynamic Effects of this compound and Dopamine in Anesthetized Dogs
| Drug | Dose (mcg/kg/min) | Systemic Vascular Resistance (SVR) | Mean Arterial Pressure (MAP) | Cardiac Output | Reference |
| This compound | 5 - 160 | Decreased | No significant change | Increased | [10] |
| Dopamine | 5 - 160 | Increased (except for a decrease at 10 mcg/kg/min) | Increased | Increased (plateaued >40 mcg/kg/min) | [10] |
Table 3: Hemodynamic Effects of this compound in Conscious Dogs
| Parameter | This compound Dose (mcg/kg/min) | Result | Reference |
| Calculated Total Peripheral Resistance | 40 | Declined from 0.042±0.005 to 0.028±0.003 mm Hg/ml/min | [11] |
| Mean Arterial Pressure | 40 | Rose from 92±2 to 104±3 mm Hg | [11] |
| Cardiac Output | 40 | Rose from 2.41±0.23 to 4.35±0.28 liter/min | [11] |
| Heart Rate | 40 | Increased from 78±3 to 111±7 beats/min | [11] |
Table 4: Effects of this compound During Normovolemia, Hypovolemia, and Volume Replacement in Isoflurane-Anesthetized Dogs
| Condition | This compound Dose (mcg/kg/min) | Systemic Vascular Resistance (SVR) | Cardiac Index (CI) | Heart Rate (HR) | Blood Pressure (BP) | Reference |
| Various Volume States | 6 (high dose) | Decreased | Increased | Increased | Little change | [12] |
Signaling Pathways
The interaction of this compound with adrenergic receptors initiates intracellular signaling cascades that mediate its cardiovascular effects.
This compound's adrenergic receptor signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are synthesized protocols from the cited literature.
General Anesthetized Dog Model for Hemodynamic Assessment
-
Animal Model: Healthy adult mongrel dogs of either sex.
-
Anesthesia: Anesthesia is induced and maintained, for example, with pentobarbital. Animals are intubated and ventilated to maintain normal blood gases.
-
Surgical Instrumentation:
-
A femoral artery is cannulated for the measurement of mean arterial pressure (MAP) and for blood sampling.
-
A catheter is placed in a femoral vein for drug administration.
-
A Swan-Ganz catheter may be advanced into the pulmonary artery via a jugular vein for the measurement of cardiac output (by thermodilution), pulmonary artery pressure, and pulmonary capillary wedge pressure.
-
For more direct flow measurements, electromagnetic or ultrasonic flow probes can be placed around the ascending aorta (for cardiac output) or other arteries of interest (e.g., renal, mesenteric, femoral).[13]
-
-
Hemodynamic Measurements:
-
Heart rate (HR) is derived from the arterial pressure waveform or an electrocardiogram.
-
Cardiac output (CO) is measured by thermodilution or via a flow probe.
-
Systemic vascular resistance (SVR) is calculated using the formula: SVR = (MAP - CVP) / CO, where CVP is central venous pressure.
-
-
This compound Administration:
Conscious Dog Model for Cardiovascular Evaluation
-
Animal Model: Healthy adult dogs.
-
Surgical Instrumentation (Chronic):
-
Under sterile surgical conditions and general anesthesia, animals are instrumented with devices for measuring left ventricular (LV) diameter (sonomicrometry), LV pressure (implantable pressure gauge), and regional blood flow (Doppler or electromagnetic flow probes on coronary, mesenteric, renal, and iliac arteries).[11]
-
Catheters are implanted in the aorta and a peripheral vein for pressure measurement and drug infusion, respectively.
-
-
Experimental Procedure:
-
After a recovery period from surgery, conscious, resting dogs are used for the experiments.
-
Baseline hemodynamic variables are recorded.
-
This compound is infused intravenously at varying doses (e.g., up to 40 mcg/kg/min).[11]
-
All hemodynamic parameters are continuously monitored and recorded.
-
Workflow for assessing this compound's effects in preclinical models.
Logical Relationships of this compound's Effects on SVR
The ultimate effect of this compound on SVR is a balance between its direct vascular effects and the reflex responses to its inotropic actions.
Factors influencing this compound's net effect on SVR.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. litfl.com [litfl.com]
- 3. The spectrum of cardiovascular effects of this compound - from healthy subjects to septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. The Effects of this compound in Septic Shock: An Updated Narrative Review of Clinical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemodynamic effects of this compound in an intact animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiorespiratory and metabolic effects of dopamine and this compound infusions in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on Left Ventricular Performance, Coronary Dynamics, and Distribution of Cardiac Output in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Comparative systemic and regional hemodynamic effects of dopamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Dobutamine's racemic mixture and the activity of its enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dobutamine, a synthetic catecholamine, is clinically administered as a racemic mixture of its (+) and (-) enantiomers. While it is widely recognized as a β1-selective adrenergic agonist, this characterization oversimplifies its complex pharmacology. The individual enantiomers possess distinct and often opposing activities at adrenergic receptors, and the overall hemodynamic effect of the racemic mixture is a result of the integration of these separate actions. This guide provides an in-depth analysis of the stereopharmacology of this compound, detailing the receptor binding affinities and functional activities of its enantiomers. It includes a summary of quantitative data, detailed experimental protocols for assessing enantiomeric activity, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction: The Dichotomy of this compound's Enantiomers
This compound is a direct-acting inotropic agent used in the short-term treatment of cardiac decompensation.[1] It is formulated and administered as a racemic mixture of two stereoisomers: (+)-dobutamine and (-)-dobutamine.[2] The common classification of this compound as a selective β1 agonist is a misnomer, as this label does not fully capture the intricate pharmacology of its components.[3] The true activity of this compound lies in the unique combination of the pharmacological profiles of its enantiomers, which exhibit different affinities and efficacies at α- and β-adrenergic receptors.[2][4]
The (+)-enantiomer is a potent β1 and β2 agonist and also acts as a competitive α1-adrenergic antagonist.[2][4] In contrast, the (-)-enantiomer is a potent α1-adrenergic agonist.[2][4] The combination of these activities in the racemic mixture results in a net effect of potent β1 agonism, leading to increased cardiac contractility, with relatively weak effects on heart rate and systemic vascular resistance due to the opposing actions of the enantiomers at α1 and β2 receptors.[2] This guide will dissect the individual contributions of each enantiomer to the overall pharmacological profile of this compound.
Quantitative Pharmacology of this compound Enantiomers
The distinct pharmacological profiles of the this compound enantiomers are quantitatively defined by their binding affinities (Ki) and functional potencies (EC50 or pA2) at various adrenergic receptors. The following tables summarize the key quantitative data from radioligand binding and functional assays.
Table 1: Adrenergic Receptor Binding Affinities (Ki/KD in µM) of this compound Enantiomers
| Compound | α1-Adrenergic Receptor | β1-Adrenergic Receptor | β2-Adrenergic Receptor |
| (+)-Dobutamine | 0.37 (-log Ki = 6.43)[5] | ~2.5[3][6] | ~14.8-25.4[3][6] |
| (-)-Dobutamine | 1.07 (-log Ki = 5.97)[5] | - | - |
| Racemic this compound | 0.09-0.14[3][6] | 2.5-2.6[3][6] | 14.8-25.4[3][6] |
Table 2: Functional Activity of this compound Enantiomers
| Enantiomer | Receptor | Activity | Potency Metric | Value | Tissue/Model |
| (+)-Dobutamine | α1 | Competitive Antagonist | pA2 | 6.67[5] | Rabbit papillary muscle |
| β1 | Agonist | - | ~10x more potent than (-) isomer[2] | Cat papillary muscle | |
| β2 | Agonist | - | 12-16x more potent than (-) isomer[7] | Rat portal vein | |
| (-)-Dobutamine | α1 | Agonist | - | Potent partial agonist[2] | Rat aorta |
| Competitive Antagonist | pA2 | 5.99[5] | Rabbit papillary muscle | ||
| β1 | Agonist | - | Weak agonist[2] | Cat papillary muscle | |
| β2 | Agonist | - | Weak agonist[2] | Cat papillary muscle |
Signaling Pathways of this compound Enantiomers
The cardiovascular effects of this compound's enantiomers are mediated by distinct intracellular signaling cascades following their interaction with adrenergic receptors.
β1-Adrenergic Agonism of (+)-Dobutamine
The primary inotropic effect of racemic this compound is driven by the potent β1 agonism of the (+)-enantiomer in cardiac myocytes.[2] This leads to the activation of the Gs-adenylyl cyclase pathway.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. Selectivity of this compound for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Enantiomers of this compound increase the force of contraction via beta adrenoceptors, but antagonize competitively the positive inotropic effect mediated by alpha-1 adrenoceptors in the rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity of this compound for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of (+/-) this compound and its (+) and (-) enantiomers in the isolated rat portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
The role of Dobutamine in modulating myocardial oxygen consumption
An In-depth Technical Guide on the Role of Dobutamine in Modulating Myocardial Oxygen Consumption
Abstract
This compound is a synthetic catecholamine and a potent inotropic agent widely utilized in clinical settings for acute heart failure, cardiogenic shock, and cardiac stress testing. Its primary mechanism of action involves the stimulation of β1-adrenergic receptors in the myocardium, leading to enhanced contractility (inotropy) and heart rate (chronotropy). These physiological effects intrinsically increase myocardial oxygen consumption (MVO2). This guide provides a comprehensive technical overview of the multifaceted role of this compound in modulating MVO2. It delves into the underlying molecular signaling pathways, summarizes quantitative data from key studies, details common experimental protocols for its evaluation, and explores the clinical implications of its metabolic effects.
Mechanism of Action: β1-Adrenergic Stimulation
This compound functions as a direct-acting inotropic agent, with its primary activity stemming from the stimulation of β1-adrenoceptors in the heart.[1][2][3] It is administered as a racemic mixture of two stereoisomers, (+) and (-), which have complementary pharmacological effects. The (+) isomer is a potent β1 agonist and an α1-receptor antagonist, while the (-) isomer is an α1 agonist.[4][5] The net effect is a predominant β1 agonism, leading to increased cardiac contractility with relatively mild chronotropic and vasodilatory effects.[1][6]
The stimulation of cardiac β1-adrenergic receptors by this compound initiates a well-defined intracellular signaling cascade:
-
Receptor Binding: this compound binds to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), on the surface of cardiac myocytes.[2]
-
G-Protein Activation: This binding activates the stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[2]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][4]
-
PKA Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2][5]
-
Phosphorylation & Calcium Influx: PKA phosphorylates several key proteins, most notably the L-type calcium channels. This phosphorylation increases calcium influx into the myocytes during an action potential.[2][5]
-
Enhanced Contractility: The increased intracellular calcium concentration enhances the interaction between actin and myosin filaments, resulting in a more forceful myocardial contraction.[4][5]
This entire process is energy-dependent, relying on ATP for both the enzymatic reactions and the contractile process itself, thereby directly increasing myocardial oxygen demand.
Quantitative Effects on Myocardial Oxygen Consumption and Hemodynamics
The administration of this compound results in significant, dose-dependent changes in cardiac performance and metabolism. The primary determinants of the increase in MVO2 are augmented heart rate, myocardial contractility, and to a lesser extent, systolic wall tension.
Summary of Hemodynamic and Metabolic Changes
The following tables summarize quantitative data from studies investigating the effects of this compound infusion in various subject groups.
Table 1: Effects of this compound on MVO2 and Myocardial Efficiency in Healthy Volunteers
| Parameter | Baseline (Rest) | This compound Infusion (5-10 µg/kg/min) | Percentage Change | Reference |
|---|---|---|---|---|
| Myocardial O2 Consumption (MVO2) | 96 ± 17 J/min/100g | 233 ± 19 J/min/100g | +143% | [7] |
| Heart Rate | - | - | +53% | [7] |
| Cardiac Output | - | - | +70% | [7] |
| Left Ventricular Ejection Fraction | - | - | +24% | [7] |
| Rate-Pressure Product | - | - | +116% | [7] |
| Myocardial Efficiency | 46 ± 8% | 35 ± 4% | -24% |[7] |
Table 2: Effects of this compound in Patients Post-Myocardial Revascularization
| Parameter | Baseline | This compound Infusion (~5 µg/kg/min) | Percentage Change | Reference |
|---|---|---|---|---|
| Myocardial O2 Consumption (MVO2) | - | - | +29% | [8] |
| Coronary Blood Flow | - | - | +35% | [8] |
| Cardiac Index | - | - | +40% |[8] |
Table 3: Effects of this compound in a Porcine Model of Sepsis
| This compound Dose | Increase in MVO2 | Percentage Increase in MVO2 | Reference |
|---|---|---|---|
| 10 µg/kg/min | 7.0 ± 0.6 mL O2/min | 80 ± 10% | [9] |
| 20 µg/kg/min | 12.0 ± 2.0 mL O2/min | 142 ± 30% |[9] |
These data consistently demonstrate that this compound significantly increases MVO2 across different physiological and pathophysiological states. Notably, while cardiac work and output increase, myocardial efficiency (the ratio of mechanical work to oxygen consumed) may decrease, indicating a disproportionate rise in oxygen consumption relative to the work performed.[7]
Experimental Protocols for Assessing this compound's Effects
The quantification of this compound's impact on MVO2 relies on sophisticated experimental protocols, often involving both animal models and human subjects.
Protocol 1: Positron Emission Tomography (PET) in Humans
This non-invasive technique allows for the direct measurement of myocardial metabolism.
-
Objective: To quantify MVO2 at baseline and during this compound infusion.
-
Subjects: Healthy volunteers or patients with specific cardiac conditions (e.g., dilated cardiomyopathy).[7][10]
-
Methodology:
-
Baseline Imaging: A baseline PET scan is performed following the intravenous injection of a metabolic tracer, typically [1-¹¹C]acetate. The myocardial clearance rate of ¹¹C-acetate is monoexponential and directly correlates with myocardial oxidative metabolism.[7][10]
-
This compound Infusion: this compound is infused intravenously at a graded dose (e.g., starting at 5 µg/kg/min and titrating upwards).[7]
-
Stress Imaging: While the infusion continues, a second PET scan is acquired after another injection of [1-¹¹C]acetate to measure the tracer's clearance rate under stress conditions.
-
Hemodynamic Monitoring: Throughout the procedure, key hemodynamic parameters such as heart rate, blood pressure, and cardiac output (often assessed by echocardiography) are continuously monitored.[7][10]
-
MVO2 Calculation: MVO2 is calculated from the clearance rate of the tracer, allowing for a direct comparison between the resting and this compound-stimulated states.
-
Protocol 2: Isolated Working Heart Model (Rodent)
This ex vivo model allows for the study of cardiac function and metabolism independent of systemic vascular effects.[11]
-
Objective: To compare the effects of this compound and other inotropes on myocardial function and MVO2 under constant loading conditions.
-
Model: Hearts from Sprague-Dawley rats are excised and mounted on a Langendorff or working heart apparatus.[11]
-
Methodology:
-
Cannulation: The aorta and left atrium are cannulated. The heart is placed in "working mode" with fixed left atrial pressure (preload) and aortic pressure (afterload).[11]
-
Perfusion: The heart is perfused with a crystalloid buffer.
-
Baseline Measurement: Baseline cardiac output, contractility (dP/dt_max), heart rate, and MVO2 are recorded. MVO2 is calculated from the difference in oxygen tension between the arterial perfusate and the coronary sinus effluent, multiplied by the coronary flow rate.[12]
-
Drug Administration: this compound is added to the perfusate at clinically relevant concentrations.
-
Data Acquisition: All parameters are measured again during the drug infusion period and compared to the baseline.
-
Factors Influencing this compound's Effect on MVO2
The relationship between this compound administration and the resulting change in MVO2 is not uniform and can be influenced by the underlying clinical condition.
-
Coronary Artery Disease (CAD): In patients with significant CAD, this compound's increase in MVO2 can provoke ischemia in myocardial regions supplied by stenotic arteries.[13] The increased oxygen demand cannot be met by a sufficient increase in blood flow, leading to regional wall motion abnormalities, which is the principle behind this compound stress echocardiography.[14][15]
-
Septic Shock: The response to this compound in septic shock can be heterogeneous and unpredictable.[16][17] While the goal is to increase oxygen delivery to tissues, a significant portion of the increased cardiac output and oxygen consumption may be directed to the myocardium itself.[9] In some septic patients, this compound may not produce the desired inotropic effect and can lead to hypotension and tachycardia without a significant benefit to systemic oxygenation.[17][18]
-
Heart Failure: In patients with dilated cardiomyopathy, this compound increases MVO2, but it can also improve overall cardiac efficiency.[10] This is attributed to its vasodilatory effects, which reduce systemic vascular resistance and mitral regurgitation, thereby decreasing afterload and improving the work-metabolic index.[10]
Conclusion
This compound's primary role as a β1-adrenergic agonist directly translates to a significant increase in myocardial oxygen consumption. This effect is a direct consequence of its powerful inotropic and chronotropic actions, which enhance cardiac performance at a metabolic cost. While beneficial for augmenting cardiac output in states of acute heart failure, this increased oxygen demand can be detrimental in the context of ischemic heart disease. The modulation of MVO2 by this compound is a critical consideration for its clinical application, and its effects are best quantified through rigorous experimental protocols. Understanding the interplay between this compound's hemodynamic benefits and its metabolic cost is essential for optimizing its therapeutic use in diverse patient populations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. litfl.com [litfl.com]
- 6. droracle.ai [droracle.ai]
- 7. Hemodynamic and mechanical determinants of myocardial O2 consumption in normal human heart: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and cardiac oxygen balance in patients following myocardial revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myocardial oxygen consumption during this compound infusion in endotoxemic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute effects of this compound on myocardial oxygen consumption and cardiac efficiency measured using carbon-11 acetate kinetics in patients with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Use of this compound stress echocardiography in determination of myocardial viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. The spectrum of cardiovascular effects of this compound - from healthy subjects to septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Hemodynamic effects and tolerance of this compound for myocardial dysfunction during septic shock: An observational multicenter prospective echocardiographic study [frontiersin.org]
Beyond the Beta-Block: An In-depth Technical Guide to the Molecular Targets of Dobutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dobutamine is a synthetic catecholamine renowned for its potent inotropic effects, making it a cornerstone in the short-term management of cardiac decompensation.[1] Its clinical efficacy is primarily attributed to the stimulation of cardiac contractility. While traditionally classified as a selective β1-adrenergic receptor agonist, a deeper exploration of its molecular interactions reveals a more complex pharmacological profile. This technical guide provides a comprehensive analysis of this compound's molecular targets, moving beyond a simplified view to explore the nuances of its interactions with adrenergic receptor subtypes and to investigate potential non-adrenergic targets. A thorough review of available scientific literature indicates that this compound's clinically relevant effects are overwhelmingly mediated through adrenergic receptors. Notably, while some databases have listed the estrogen receptor as a potential target, there is a lack of peer-reviewed scientific evidence to substantiate this claim. This guide will therefore focus on the intricate and well-documented pharmacology of this compound at its established adrenergic targets.
Adrenergic Receptor Interactions: A Complex Profile
This compound's primary mechanism of action involves the direct stimulation of adrenergic receptors. However, its effects are not limited to a single receptor subtype. This compound is administered as a racemic mixture of two stereoisomers, (+) and (-), each possessing distinct affinities and activities at various adrenergic receptors. This stereospecificity is a critical determinant of its overall hemodynamic effects.
Quantitative Analysis of Adrenergic Receptor Binding
The binding affinities of this compound for various adrenergic receptor subtypes have been quantified through radioligand binding assays. These studies reveal a clear selectivity for β1- and α1-adrenergic receptors over their β2 and α2 counterparts.[2][3]
| Receptor Subtype | Tissue Source | Radiolabeled Ligand | This compound K D (μM) | Reference |
| β1-adrenergic | Rat heart | (-)-[³H]dihydroalprenolol | 2.5 | [2][3] |
| Turkey erythrocyte | (-)-[³H]dihydroalprenolol | 2.6 | [2][3] | |
| β2-adrenergic | Frog heart | (-)-[³H]dihydroalprenolol | 14.8 | [2][3] |
| Rat lung | (-)-[³H]dihydroalprenolol | 25.4 | [2][3] | |
| α1-adrenergic | Rat heart | [³H]prazosin | 0.09 | [2][3] |
| Rabbit uterus | [³H]prazosin | 0.14 | [2][3] | |
| α2-adrenergic | Human platelet | [³H]dihydroergocryptine | 9.3 | [2][3] |
| Rabbit uterus | [³H]yohimbine | 5.7 | [2][3] |
Table 1: Binding Affinities of this compound for Adrenergic Receptor Subtypes. K D (dissociation constant) values represent the concentration of this compound required to occupy 50% of the receptors. A lower K D value indicates a higher binding affinity.
Stereoisomer-Specific Activity
The two stereoisomers of this compound exhibit markedly different pharmacological profiles:
-
(+)-Dobutamine: This isomer is a potent β1-adrenergic receptor agonist and also possesses weak β2-agonist activity.[4][5] Crucially, it acts as a competitive α1-adrenergic receptor antagonist.[4]
-
(-)-Dobutamine: In contrast, this isomer is a potent α1-adrenergic receptor agonist.[4]
The combination of these opposing effects in the racemic mixture results in a net pharmacological action characterized by potent inotropy (β1 agonism) with relatively minor changes in heart rate and blood pressure, as the α1-agonist (vasoconstrictive) effects of the (-)-isomer are counteracted by the α1-antagonist and β2-agonist (vasodilatory) effects of the (+)-isomer.[4][5]
Signaling Pathways
The physiological effects of this compound are a direct consequence of the intracellular signaling cascades initiated by its binding to adrenergic receptors.
β1-Adrenergic Receptor Signaling Pathway
The primary inotropic effect of this compound is mediated through the β1-adrenergic receptor signaling pathway in cardiac myocytes.
Caption: β1-Adrenergic Receptor Signaling Cascade.
α1-Adrenergic Receptor Signaling Pathway
The (-)-isomer of this compound activates α1-adrenergic receptors, which are coupled to the phosphoinositide signaling pathway.
Caption: α1-Adrenergic Receptor Signaling Cascade.
Downstream Effects on Other Molecular Pathways
Recent research has indicated that the activation of β1-adrenoceptors by this compound can lead to downstream effects on other molecular pathways. For instance, this compound has been shown to increase the expression of Peroxisome Proliferator-Activated Receptor δ (PPARδ) in neonatal rat cardiomyocytes.[6] This effect is mediated through the canonical β1-adrenoceptor signaling pathway involving cAMP and PKA, and is dependent on an increase in intracellular calcium.[6] This finding suggests that while this compound does not directly bind to PPARδ, its primary action on adrenergic receptors can have broader implications for gene expression and cellular function in the heart.
Experimental Protocols
The characterization of this compound's binding affinity for adrenergic receptors is predominantly achieved through radioligand binding assays.
Radioligand Binding Assay Protocol
Objective: To determine the dissociation constant (K D ) of this compound for a specific adrenergic receptor subtype.
Materials:
-
Tissue homogenates or cell membranes expressing the target receptor.
-
A high-affinity radiolabeled ligand (e.g., [³H]dihydroalprenolol for β-receptors, [³H]prazosin for α1-receptors).
-
Unlabeled this compound in a range of concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Caption: Radioligand Binding Assay Workflow.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the reaction to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of unlabeled this compound to generate a competition curve. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from this curve. The K D is then calculated using the Cheng-Prusoff equation.
Conclusion
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selectivity of this compound for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of this compound for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha and beta adrenergic effects of the stereoisomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Activation of β-Adrenoceptors by this compound May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dobutamine Stress Echocardiography in Rodent Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dobutamine Stress Echocardiography (DSE) is a non-invasive imaging technique that provides a dynamic assessment of cardiac function under pharmacological stress. In preclinical research, DSE is an invaluable tool for unmasking subtle cardiac dysfunction in rodent models of heart failure that may not be apparent under resting conditions. By simulating an increased cardiac workload, DSE allows for the evaluation of contractile reserve, the identification of myocardial ischemia and viability, and the assessment of therapeutic interventions. This compound, a synthetic catecholamine, primarily stimulates β1-adrenergic receptors in the heart, leading to increased heart rate (chronotropy) and contractility (inotropy).[1][2] This document provides detailed protocols for performing DSE in mouse and rat models of heart failure, guidelines for data analysis, and expected outcomes.
Materials and Reagents
-
This compound Hydrochloride: (e.g., Sigma-Aldrich, Cat. No. D0676)
-
Sterile Saline (0.9% NaCl): For dilution of this compound.
-
Sterile Distilled Water: For reconstitution of this compound powder.
-
Anesthetics: Isoflurane or a combination of ketamine/xylazine.
-
Depilatory Cream: For hair removal from the thoracic area.
-
Ultrasound Gel: For acoustic coupling.
-
High-frequency ultrasound system with a linear array transducer (30-50 MHz for mice, 12-15 MHz for rats)
-
Animal handling and monitoring equipment: Heating pad, rectal probe for temperature monitoring, ECG electrodes, respiratory monitoring system.
-
Syringes and needles: For anesthetic and this compound administration.
-
Infusion pump (for intravenous administration)
Experimental Protocols
Two primary methods for this compound administration in rodents are intraperitoneal (I.P.) injection and intravenous (I.V.) infusion. The choice of method depends on the specific experimental goals and available equipment.
Protocol 1: Intraperitoneal (I.P.) this compound Administration in Mice
This protocol is simpler to execute and does not require venous cannulation.
1. This compound Solution Preparation:
-
Stock Solution (10 mg/mL): Reconstitute 10 mg of this compound hydrochloride powder with 1 mL of sterile distilled water.[3] Aliquot and store at -70°C for up to 6 months.[3] Protect from light.
-
Working Solution (0.25 mg/mL): On the day of the experiment, thaw a stock solution aliquot and dilute it with sterile saline. For example, add 50 µL of the 10 mg/mL stock solution to 1950 µL of sterile saline.[3] Keep the working solution at room temperature and protected from light.[3]
2. Animal Preparation:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen) or ketamine/xylazine. Anesthesia depth should be sufficient to immobilize the animal while maintaining a stable heart rate.[1]
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 36-38°C.
-
Remove the thoracic fur using a depilatory cream.
-
Attach ECG electrodes to monitor heart rate.
3. Baseline Echocardiography:
-
Apply a layer of ultrasound gel to the chest.
-
Acquire baseline M-mode, 2D, and Doppler images of the left ventricle from the parasternal long-axis and short-axis views.
-
Ensure optimal image quality for clear endocardial border definition.
4. This compound Administration and Stress Imaging:
-
Administer a single intraperitoneal injection of this compound at a dose of 2.5 mg/kg body weight.[3]
-
Immediately after injection, begin acquiring echocardiographic images continuously or at 1-minute intervals for up to 15 minutes.[3]
-
The peak inotropic and chronotropic response is typically observed within the first few minutes.
Protocol 2: Intravenous (I.V.) this compound Infusion in Rats
This method allows for a more controlled, dose-dependent administration of this compound.
1. This compound Solution Preparation:
-
Infusion Solution: Prepare a this compound solution in 5% dextrose or sterile saline at a concentration suitable for the desired infusion rate and animal weight. A common infusion rate is 10 µg/kg/min.[4]
2. Animal Preparation:
-
Anesthetize the rat (e.g., with isoflurane).
-
Cannulate the tail vein or jugular vein for intravenous infusion.
-
Follow the same steps for positioning, temperature maintenance, hair removal, and ECG monitoring as described for mice.
3. Baseline Echocardiography:
-
Acquire baseline echocardiographic images as described in Protocol 1.
4. This compound Infusion and Stress Imaging:
-
Begin the intravenous infusion of this compound at a starting dose of 5 µg/kg/min.
-
Acquire echocardiographic images continuously.
-
Increase the infusion rate in a stepwise manner (e.g., to 10, 20, 30, and 40 µg/kg/min) at 3-5 minute intervals.[5]
-
A plateau in the echocardiographic measurements is typically reached after about 4 minutes at a constant infusion rate.[2][6]
Data Analysis and Interpretation
-
Image Analysis: Perform offline analysis of the acquired images using appropriate software. For M-mode images, measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs), as well as the interventricular septum (IVS) and posterior wall (PW) thickness.
-
Calculation of Cardiac Function Parameters: From the M-mode measurements, calculate the following:
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100
-
Ejection Fraction (EF %): [((LVIDd)^3 - (LVIDs)^3) / (LVIDd)^3] x 100 (using the Teichholz formula, assuming a spherical left ventricle)
-
-
Data Presentation: Summarize the quantitative data in a table, presenting the mean and standard error of the mean (SEM) or standard deviation (SD) for each parameter at baseline and at peak this compound stress.
-
Interpretation:
-
Normal Response: In healthy rodents, this compound administration leads to a significant increase in heart rate, fractional shortening, and ejection fraction, along with a decrease in LVIDs and LVIDd.[2][6]
-
Heart Failure Response: In rodent models of heart failure, the response to this compound may be blunted or absent, indicating a diminished contractile reserve. In some cases, a biphasic response may be observed, where low-dose this compound improves function, but high doses lead to a deterioration, which can be indicative of myocardial ischemia.
-
Data Presentation
Table 1: Representative this compound Stress Echocardiography Data in Rodent Models
| Model | Parameter | Baseline | This compound Stress | Reference |
| Healthy Wistar Rat | Heart Rate (bpm) | 350 ± 20 | 450 ± 25 | [3] |
| LVEDD (mm) | 7.8 ± 0.2 | 7.0 ± 0.3 | [3] | |
| LVESD (mm) | 5.0 ± 0.2 | 3.5 ± 0.3 | [3] | |
| Ejection Fraction (%) | 65 ± 3 | 89 ± 2 | [3] | |
| Mouse Myocardial Infarction | Ejection Fraction (%) | ~29 | No significant increase | [7] |
| LV Ejection Rate (µL/ms) | 0.17 ± 0.02 | No significant increase | [8] | |
| LV Filling Rate (µL/ms) | 0.28 ± 0.03 | No significant increase | [8] | |
| Healthy C57BL/6 Mouse | LVEDV (µL) | 48.9 ± 3.4 | 36.2 ± 2.9 | [7] |
| LVESV (µL) | 20.6 ± 2.5 | 7.3 ± 1.1 | [7] | |
| Ejection Fraction (%) | 58.0 ± 2.4 | 80.0 ± 2.1 | [7] |
Note: The values presented are illustrative and may vary depending on the specific rodent strain, age, anesthetic regimen, and heart failure model.
Mandatory Visualizations
Signaling Pathway
Caption: this compound-induced β1-adrenergic signaling pathway in cardiomyocytes.
Experimental Workflow
Caption: Experimental workflow for this compound stress echocardiography in rodents.
References
- 1. Application of Animal Models in Diabetic Cardiomyopathy [e-dmj.org]
- 2. This compound stress echocardiography for assessment of myocardial viability and ischemia in acute myocardial infarction treated with thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of rodent this compound echocardiography for preclinical safety pharmacology assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Stress Echocardiography for Assessment of Systolic Function in Dogs with Experimentally Induced Mitral Regurgitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound stress echocardiography in healthy adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Determining Dobutamine Dosage in In Vitro Cardiomyocyte Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dobutamine is a synthetic catecholamine and a potent inotrope that primarily acts as a β1-adrenergic receptor agonist.[1][2] It is widely used in clinical settings to treat acute heart failure and cardiogenic shock. In the realm of in vitro research, this compound serves as a critical tool for studying cardiomyocyte physiology, pathophysiology, and for screening potential cardiotonic and cardiotoxic compounds.[3][4] These application notes provide a comprehensive guide to utilizing this compound in in vitro cardiomyocyte studies, with a focus on determining appropriate dosages to elicit specific cellular responses.
This compound's mechanism of action involves binding to β1-adrenergic receptors on cardiomyocytes, which activates a Gs protein-coupled signaling cascade.[2] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][2] PKA then phosphorylates various intracellular targets, including L-type calcium channels, leading to increased calcium influx and enhanced contractility.[1][2]
This document outlines detailed protocols for assessing this compound's effects on cardiomyocyte contractility, calcium signaling, and gene expression, supplemented with quantitative data and visual diagrams to facilitate experimental design and execution.
Data Presentation: Quantitative Effects of this compound on Cardiomyocytes
The following tables summarize the dose-dependent effects of this compound on various cardiomyocyte parameters as reported in the scientific literature. These values can serve as a starting point for designing dose-response experiments in your specific cardiomyocyte model.
Table 1: this compound's Effect on Cardiomyocyte Contractility
| Cardiomyocyte Type | Parameter | This compound Concentration | Observed Effect | EC50 | Reference |
| Adult Human Primary | Sarcomere Shortening | Concentration-dependent | Increase | 0.07 µM | [2] |
| Guinea Pig Papillary Muscle | Inotropic Response | Concentration-dependent | Increase | 1.5 µM | [4] |
| Guinea Pig Left Atria | Inotropic Response | Concentration-dependent | Increase | 1.8 µM | [4] |
| Human Papillary Muscle | Inotropic Response | Concentration-dependent | Increase | 2.5 µM | [4] |
Table 2: this compound's Effect on Intracellular Calcium Transients
| Cardiomyocyte Type | Parameter | This compound Concentration | Observed Effect | Reference |
| Neonatal Rat | Intracellular Ca2+ | 0.1 µM | Increase from 155.4 ± 11.4 nmol/L to 484.7 ± 22.4 nmol/L | [3] |
Table 3: this compound's Effect on Gene Expression
| Cardiomyocyte Type | Gene | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Neonatal Rat | PPARδ | 0.01 - 10 µM | 4 hours | Concentration-dependent increase in protein expression | [3] |
| Neonatal Rat | cTnI | 0.01 - 10 µM | 4 hours | Concentration-dependent increase in phosphorylation | [3] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in Cardiomyocytes
The following diagram illustrates the primary signaling cascade activated by this compound in cardiomyocytes, leading to increased contractility.
Experimental Workflow for In Vitro this compound Studies
This diagram outlines a typical workflow for investigating the effects of this compound on isolated cardiomyocytes.
Experimental Protocols
Protocol 1: Isolation of Adult Rat Ventricular Cardiomyocytes
This protocol is adapted from established methods for isolating high-yield, viable adult rat ventricular cardiomyocytes.[1][4]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Langendorff perfusion system
-
Perfusion buffer (Tyrode's solution)
-
Digestion buffer (Perfusion buffer with collagenase type II and trypsin)
-
Stopping buffer (Perfusion buffer with 10% fetal bovine serum)
-
Calcium-free Tyrode's solution
-
Krebs-Henseleit (KH) buffer
-
Laminin-coated culture dishes
Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital).
-
Heparinize the rat to prevent blood clotting.
-
Rapidly excise the heart and immediately place it in ice-cold calcium-free Tyrode's solution.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2 / 5% CO2) calcium-free Tyrode's solution at 37°C for 5-10 minutes to wash out the blood.
-
Switch the perfusion to the digestion buffer containing collagenase and trypsin and perfuse for 15-25 minutes, or until the heart becomes flaccid.
-
Remove the heart from the apparatus, trim away the atria and large vessels, and gently mince the ventricular tissue in a fresh volume of digestion buffer.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Stop the digestion by adding stopping buffer.
-
Allow the cardiomyocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and gently resuspend the cell pellet in KH buffer with gradually increasing concentrations of calcium (e.g., 0.125, 0.25, 0.5, and 1.0 mM) to re-adapt the cells.
-
Plate the isolated cardiomyocytes on laminin-coated dishes in an appropriate culture medium.
Protocol 2: Measurement of Cardiomyocyte Contractility (Sarcomere Shortening)
This protocol describes the measurement of cardiomyocyte contractility by tracking sarcomere shortening using video microscopy and specialized software.
Materials:
-
Isolated cardiomyocytes cultured on glass-bottom dishes
-
Inverted microscope with a high-speed camera
-
IonOptix or similar contractility measurement system/software
-
Field stimulation electrode
-
This compound stock solution
Procedure:
-
Place the culture dish with cardiomyocytes on the microscope stage, ensuring the cells are maintained at 37°C.
-
Select a single, rod-shaped, and clearly striated cardiomyocyte for analysis.
-
Pace the cardiomyocyte at a physiological frequency (e.g., 1 Hz) using the field stimulation electrode.
-
Record baseline contractility by capturing video of the sarcomere shortening and relengthening for a stable period (e.g., 30 seconds).
-
Introduce this compound at the desired concentration to the culture medium.
-
Allow the cells to equilibrate with the this compound solution for a few minutes.
-
Record the contractility again under this compound stimulation.
-
Repeat steps 5-7 for a range of this compound concentrations to generate a dose-response curve.
-
Analyze the recorded videos using the software to quantify parameters such as:
-
Peak shortening (percentage of resting sarcomere length)
-
Time to peak shortening
-
Time to 90% relengthening
-
Protocol 3: Measurement of Intracellular Calcium Transients
This protocol details the use of the fluorescent calcium indicator Fluo-4 AM to measure intracellular calcium transients in response to this compound.
Materials:
-
Isolated cardiomyocytes cultured on glass-bottom dishes
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Tyrode's solution (or other physiological buffer)
-
Confocal or fluorescence microscope with a high-speed camera and appropriate filter sets (Excitation ~490 nm, Emission ~515 nm)
-
This compound stock solution
Procedure:
-
Prepare a Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution).
-
Incubate the cultured cardiomyocytes with the Fluo-4 AM loading solution for 20-30 minutes at 37°C in the dark.
-
Wash the cells twice with fresh Tyrode's solution to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 20 minutes at room temperature in the dark.
-
Place the dish on the microscope stage and select a cardiomyocyte for imaging.
-
Record baseline calcium transients by capturing a time-lapse series of fluorescent images.
-
Add this compound at the desired concentration to the imaging buffer.
-
After a brief equilibration period, record the calcium transients in the presence of this compound.
-
Analyze the image series to measure:
-
Peak fluorescence intensity (proportional to peak systolic [Ca2+])
-
Time to peak fluorescence
-
Calcium transient decay rate (tau)
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the effects of this compound on in vitro cardiomyocyte models. By carefully selecting the appropriate this compound concentration range based on the provided tables and employing the detailed experimental protocols, researchers can accurately characterize the inotropic, chronotropic, and gene-regulatory responses of cardiomyocytes. This will enable a deeper understanding of cardiac physiology and facilitate the development of novel cardiovascular therapeutics.
References
Establishing a Stable Dobutamine Infusion Model in Conscious Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing stable dobutamine infusion models in conscious animals. These models are crucial for studying cardiovascular function, heart failure, and the efficacy of novel inotropic agents. The following sections detail methodologies for various animal models, present key quantitative data in a structured format, and illustrate relevant biological pathways and experimental workflows.
Introduction to this compound Infusion Models
This compound is a synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart, exerting a potent inotropic effect with minimal chronotropic and arrhythmogenic consequences. This makes it an invaluable tool for mimicking cardiac stress and for the therapeutic management of acute heart failure. In preclinical research, establishing a stable this compound infusion model in conscious, unrestrained animals is essential for obtaining physiologically relevant data without the confounding effects of anesthesia. These models are instrumental in understanding the pathophysiology of heart disease and for the preclinical evaluation of new cardiovascular drugs.
Experimental Protocols
Surgical Preparation for Chronic Intravenous Infusion
This protocol is designed for long-term, continuous, or intermittent this compound infusion in conscious, freely moving animals.
Materials:
-
Sterile surgical instruments
-
Vascular catheter (e.g., polyurethane or silicone, size-appropriate for the animal)
-
Vascular access port or swivel system for long-term studies
-
Suture material
-
Antiseptics (e.g., povidone-iodine, chlorhexidine)
-
Analgesics and antibiotics
-
Animal jacket or other protective system
Procedure:
-
Anesthesia and Analgesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Administer pre-operative analgesics to minimize pain.
-
Surgical Site Preparation: Shave and aseptically prepare the surgical area, typically the neck for jugular vein catheterization or the inguinal region for femoral vein catheterization.
-
Vascular Access:
-
Make a small incision over the target vein (e.g., external jugular vein).
-
Carefully dissect the surrounding tissue to isolate the vein.
-
Place loose ligatures proximally and distally to control bleeding.
-
Make a small venotomy and insert the catheter, advancing it to the desired location (e.g., near the right atrium).
-
Secure the catheter in place with the ligatures.
-
-
Tunneling and Exteriorization:
-
Tunnel the external portion of the catheter subcutaneously to the dorsal scapular region.
-
Exteriorize the catheter and connect it to a vascular access port or a swivel system. This minimizes the risk of infection and allows for infusion in a conscious, unrestrained animal.
-
-
Closure and Post-operative Care:
-
Close the incision in layers.
-
Administer post-operative analgesics and antibiotics as required.
-
Allow the animal to recover fully from surgery (typically 5-7 days) before initiating the this compound infusion protocol. During this period, maintain catheter patency by flushing with heparinized saline.
-
This compound Infusion Protocols
2.2.1. Continuous Intravenous Infusion (Canine and Porcine Models)
This protocol is suitable for studies requiring a steady-state this compound concentration.
Materials:
-
This compound hydrochloride for injection
-
Sterile 5% dextrose or 0.9% saline solution
-
Infusion pump
-
Appropriate tubing and connectors
Procedure:
-
This compound Preparation: Prepare a fresh solution of this compound in either 5% dextrose or 0.9% saline. The concentration should be calculated based on the desired infusion rate and the animal's body weight. Protect the solution from light.
-
Acclimatization: Place the conscious, catheterized animal in a quiet environment and allow it to acclimatize.
-
Baseline Measurements: Record baseline hemodynamic parameters (e.g., heart rate, blood pressure, cardiac output) for a stable period before starting the infusion.
-
Infusion Initiation: Begin the this compound infusion at the desired rate using a calibrated infusion pump. Infusion rates can vary depending on the research question and animal model (see Table 1).
-
Monitoring: Continuously monitor hemodynamic parameters throughout the infusion period. For long-term infusions, periodic monitoring is required.
2.2.2. Intermittent Intraperitoneal Injection (Rodent Models)
This method is often used for longer-term studies in rats where continuous intravenous infusion may be less practical.[1]
Materials:
-
This compound hydrochloride
-
Sterile saline
-
Syringes and needles (appropriate gauge)
Procedure:
-
This compound Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration.[2]
-
Administration: Administer the this compound solution via intraperitoneal (i.p.) injection. A common regimen is twice-daily injections for a period of two weeks.[1]
-
Hemodynamic Measurements: Perform hemodynamic assessments at specific time points after the final injection (e.g., 90-180 minutes post-injection) to evaluate the long-term effects of the treatment.[1]
2.2.3. This compound Stress Echocardiography (DSE) Protocol (Canine and Rodent Models)
DSE is used to unmask latent cardiac dysfunction by pharmacologically inducing cardiac stress.[2][3]
Materials:
-
Echocardiography machine with appropriate probes
-
This compound hydrochloride
-
Infusion pump (for continuous infusion) or syringes (for bolus injection)
Procedure:
-
Baseline Echocardiogram: Obtain baseline echocardiographic images in the conscious or lightly sedated animal.[2]
-
This compound Administration:
-
Incremental Infusion (Dogs): Infuse this compound intravenously at incremental doses (e.g., starting at 5 µg/kg/min and increasing to 10 µg/kg/min or higher).[3] Acquire echocardiographic images at each stage.
-
Intraperitoneal Injection (Mice): Inject a single dose of this compound (e.g., 2.5 mg/kg, i.p.) and acquire images at regular intervals (e.g., every minute for 15 minutes) to capture the peak stress response.[2]
-
-
Image Acquisition: Acquire standard echocardiographic views to assess changes in cardiac dimensions, systolic and diastolic function, and wall motion.
-
Data Analysis: Analyze the images to quantify changes in parameters such as ejection fraction, fractional shortening, and myocardial strain.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound infusion in various conscious animal models.
Table 1: this compound Infusion Rates and Durations in Different Animal Models
| Animal Model | Route of Administration | Infusion/Dose Range | Duration | Reference |
| Dog | Intravenous Infusion | 2 - 20 µg/kg/min | Acute (minutes to hours) | [4] |
| Dog | Intravenous Infusion | 27.5 - 50 µg/kg/min | Acute | [5] |
| Rat | Intraperitoneal Injection | 2 mg/kg | Twice daily for 2 weeks | [1][6] |
| Mouse | Intraperitoneal Injection | 2.5 mg/kg | Single dose | [2] |
| Mouse | Intravenous Infusion | 1 - 10 ng/g/min | Acute, incremental | [7] |
| Pig | Intravenous Infusion | 1 - 25 µg/kg/min | Acute | [8] |
| Cat | Intravenous Infusion | 0.5 - 10 µg/kg/min | Acute |
Table 2: Hemodynamic Effects of this compound Infusion in Conscious Animals
| Animal Model | This compound Dose | Heart Rate | Mean Arterial Pressure | Cardiac Output | Systemic Vascular Resistance | Reference |
| Dog | ||||||
| Normal | 20 µg/kg/min (IV) | Decreased | Increased | Increased | - | [4] |
| Myocardial Infarction | 20 µg/kg/min (IV) | Increased | Unchanged | Increased | Decreased | [4] |
| Heart Failure | 4 µg/kg/min (IV) | - | - | Increased | Decreased | [9] |
| Rat | ||||||
| Heart Failure (post-MI) | 2 mg/kg (IP, 2 weeks) | Unchanged | - | Increased | - | [1] |
| Pig | ||||||
| Heart Failure | 1-25 µg/kg/min (IV) | Increased | - | Increased | - | [8] |
Note: "-" indicates data not specified in the cited source.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in cardiomyocytes.
Experimental Workflow
Caption: General experimental workflow for this compound infusion studies.
Logical Relationship
Caption: Logical relationship of this compound's effects.
References
- 1. Two weeks of intermittent this compound therapy restores cardiac performance and inotropic responsiveness in conscious rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 3. This compound Stress Echocardiography for Assessment of Systolic Function in Dogs with Experimentally Induced Mitral Regurgitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Cardiac performance in conscious healthy dogs during this compound infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chronic this compound administration on hearts of normal and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. Cardiovascular effects of dopamine and this compound in conscious pigs with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic response of a canine model of chronic heart failure to intravenous this compound, nitroprusside, enalaprilat, and digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Induction of Cardiac Hypertrophy in Experimental Animals Using Dobutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dobutamine, a synthetic catecholamine, is a potent β1-adrenergic receptor agonist widely used in clinical settings to manage acute heart failure and for cardiac stress testing. In preclinical research, this compound serves as a valuable pharmacological tool to induce cardiac hypertrophy in experimental animals. This model is instrumental in studying the molecular and cellular mechanisms underlying the development of cardiac hypertrophy and for the evaluation of potential therapeutic interventions.
These application notes provide detailed protocols for inducing cardiac hypertrophy in rodents using this compound, methods for assessing the hypertrophic response, and an overview of the key signaling pathways involved.
Key Signaling Pathways in this compound-Induced Cardiac Hypertrophy
This compound primarily exerts its effects through the activation of β1-adrenergic receptors on cardiomyocytes. This initiates a signaling cascade that, when chronically stimulated, leads to hypertrophic growth of the heart muscle. The primary pathway involves the Gs-protein coupled β1-adrenergic receptor, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
PKA phosphorylates various downstream targets, including L-type calcium channels, leading to increased intracellular calcium concentrations. This elevation in intracellular calcium is a critical trigger for hypertrophic signaling. One of the key downstream effectors is the calcium-dependent phosphatase, calcineurin. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus where it promotes the transcription of genes associated with cardiac hypertrophy.
Experimental Protocols
Protocol 1: Chronic this compound Administration in Mice via Osmotic Pumps
This protocol is adapted from methods used for chronic infusion of other β-adrenergic agonists and is suitable for inducing significant cardiac hypertrophy over a period of 1 to 4 weeks.
Materials:
-
This compound hydrochloride (Sigma-Aldrich, D0676 or equivalent)
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet model 1002 or 1004)
-
Surgical instruments for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
-
Experimental animals (e.g., C57BL/6 mice, 8-12 weeks old)
Procedure:
-
This compound Solution Preparation:
-
Dissolve this compound hydrochloride in sterile 0.9% saline to achieve the desired concentration. For a target dose of 40 µ g/mouse/day , and using an Alzet pump with a flow rate of 0.25 µl/hour (6 µl/day), the required concentration would be approximately 6.67 mg/ml.
-
Prepare the solution under sterile conditions.
-
-
Osmotic Pump Priming:
-
Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions.
-
Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Shave and disinfect the dorsal thoracic area.
-
Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket, with the delivery portal oriented away from the incision.
-
Close the incision with sutures or surgical clips.
-
Provide post-operative analgesia as per institutional guidelines.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for any signs of distress.
-
The duration of infusion can range from 7 to 28 days, depending on the desired degree of hypertrophy.
-
At the endpoint, euthanize the animals and collect hearts for analysis.
-
Protocol 2: Intermittent this compound Administration in Rats
This protocol involves twice-daily intraperitoneal injections of this compound and has been shown to induce cardiac hypertrophy in rats over several weeks.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Syringes and needles for intraperitoneal injection
-
Experimental animals (e.g., female rats)
Procedure:
-
This compound Solution Preparation:
-
Dissolve this compound hydrochloride in sterile 0.9% saline to a concentration that allows for the administration of 2 mg/kg in a reasonable injection volume.
-
-
This compound Administration:
-
Administer this compound at a dose of 2 mg/kg via intraperitoneal injection twice daily.
-
Continue the treatment for a period of 8-10 weeks.
-
-
Endpoint Analysis:
Assessment of Cardiac Hypertrophy
A comprehensive evaluation of cardiac hypertrophy involves morphometric, histological, and molecular analyses.
Morphometric Analysis
-
Heart Weight to Body Weight Ratio (HW/BW):
-
Record the final body weight of the animal.
-
Excise the heart, blot it dry, and remove the atria and large vessels.
-
Weigh the ventricles (heart weight).
-
Calculate the HW/BW ratio (mg/g). An increase in this ratio is a primary indicator of cardiac hypertrophy.
-
Histological Analysis
-
Cardiomyocyte Size:
-
Fix the heart in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) or Wheat Germ Agglutinin (WGA) to visualize cell membranes.
-
Capture images of the left ventricular free wall.
-
Measure the cross-sectional area of cardiomyocytes using image analysis software (e.g., ImageJ).
-
Molecular Analysis
-
Gene Expression of Hypertrophic Markers:
-
Isolate total RNA from the left ventricular tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key hypertrophic markers, including:
-
Atrial Natriuretic Peptide (ANP)
-
Brain Natriuretic Peptide (BNP)
-
β-Myosin Heavy Chain (β-MHC)
-
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Quantitative Data Summary
The following tables summarize expected quantitative changes in key hypertrophic parameters based on published studies using this compound or other β-adrenergic agonists to induce cardiac hypertrophy in rodents.
Table 1: Morphometric and Histological Changes
| Parameter | Animal Model | This compound Regimen | Duration | Expected Change vs. Control |
| Cardiac Wet Weight | Mouse | 40 µ g/mouse/day (osmotic pump) | 7 days | ~24% increase[1] |
| Cardiac Mass | Rat | 2 mg/kg twice daily (IP injection) | 8-10 weeks | ~10% increase |
| Heart Weight / Body Weight Ratio | Mouse | Isoproterenol (30 µg/g/day, SC) | 3 days | Significant increase[2] |
| Cardiomyocyte Cross-sectional Area | Mouse | Isoproterenol (osmotic pump) | 7 days | Significant increase |
Table 2: Changes in Gene Expression of Hypertrophic Markers
| Gene Marker | Animal Model | Hypertrophic Stimulus | Expected Change in mRNA Expression |
| ANP | Mouse | Pressure Overload | ~5-fold increase |
| BNP | Mouse/Rat | Pressure Overload / α-adrenergic stimulation | Significant increase |
| β-MHC | Mouse | Pressure Overload | ~2-fold increase |
| α-skeletal actin | Mouse | Pressure Overload | ~1.7-fold increase |
Conclusion
The use of this compound provides a reliable and reproducible method for inducing cardiac hypertrophy in experimental animals. The protocols outlined in these application notes, in conjunction with the described assessment methods, offer a robust framework for investigating the pathophysiology of cardiac hypertrophy and for screening novel therapeutic agents. Careful consideration of the animal model, this compound dosage, and duration of treatment is crucial for achieving the desired hypertrophic phenotype.
References
Application Notes and Protocols for Assessing Cardiac Reserve with Dobutamine in Isolated Hearts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac reserve refers to the heart's ability to increase its output in response to increased demand. This physiological capacity is crucial for adapting to physical exertion and stress. A diminished cardiac reserve is a hallmark of various cardiovascular diseases, including heart failure. Dobutamine, a synthetic catecholamine, is a potent inotropic and chronotropic agent that mimics the effects of exercise on the heart by primarily stimulating β1-adrenergic receptors.[1] In the context of isolated heart preparations, such as the Langendorff and working heart models, this compound serves as a valuable pharmacological tool to unmask and quantify cardiac contractile reserve. These ex vivo systems offer a controlled environment to study cardiac function independent of systemic neural and hormonal influences.[2][3]
This document provides a detailed protocol for assessing cardiac reserve using this compound in isolated rodent hearts. It is intended to guide researchers in pharmacology, physiology, and drug development in establishing a robust and reproducible experimental setup.
This compound Signaling Pathway in Cardiomyocytes
This compound primarily exerts its effects through the β1-adrenergic receptor signaling cascade. Upon binding to the β1-receptor on the surface of cardiomyocytes, it activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase.[4][5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA phosphorylates several key proteins involved in cardiac contraction and relaxation, including L-type calcium channels and phospholamban, ultimately leading to increased contractility (inotropy) and heart rate (chronotropy).[5]
Experimental Protocol: Assessing Cardiac Reserve in Isolated Rat Hearts (Langendorff Preparation)
This protocol outlines the steps for a this compound dose-response study in an isolated rat heart using a Langendorff apparatus.
Materials and Reagents
-
Animals: Adult male Wistar or Sprague-Dawley rats (250-350 g).
-
Anesthetics: Sodium pentobarbital or isoflurane.
-
Anticoagulant: Heparin.
-
Perfusion Buffer: Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose). The solution should be freshly prepared, gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4, and warmed to 37°C.[6]
-
This compound Hydrochloride:
-
Stock Solution (1 mM): Prepare by dissolving the appropriate amount of this compound hydrochloride in deionized water. Store in aliquots at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using the Krebs-Henseleit buffer to achieve the desired final concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).[5][6]
-
-
Langendorff Apparatus: Equipped with a water-jacketed perfusion column, aortic cannula, pressure transducer, and a data acquisition system.
Experimental Workflow
Procedure
-
Animal Preparation: Anesthetize the rat according to approved institutional protocols. Once a deep level of anesthesia is confirmed, administer heparin (typically 500 IU/kg, intraperitoneally or intravenously) to prevent blood clotting.
-
Heart Excision and Cannulation: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to arrest metabolic activity. Identify the aorta and carefully cannulate it with an appropriately sized aortic cannula.
-
Langendorff Perfusion: Securely mount the cannulated aorta onto the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg) or constant flow. Ensure the perfusion temperature is maintained at 37°C.
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the mitral valve to measure isovolumetric ventricular pressure. Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes. During this period, ensure that heart rate (HR), left ventricular developed pressure (LVDP), and the maximum and minimum rates of pressure development (+dP/dt and -dP/dt) are stable.
-
Baseline Recording: Record all baseline hemodynamic parameters for at least 5 minutes before the administration of this compound.
-
This compound Dose-Response:
-
Introduce this compound into the perfusion buffer at the lowest concentration (e.g., 10⁻⁹ M). This can be achieved by adding a concentrated stock solution to the main buffer reservoir or by using a syringe pump for precise infusion.
-
Allow the heart to stabilize at this concentration for 5 minutes and then record the hemodynamic parameters.
-
Incrementally increase the this compound concentration in a stepwise manner (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M), allowing for a 5-minute stabilization and recording period at each concentration.[5][7]
-
-
Washout: Following the highest concentration of this compound, switch the perfusion back to this compound-free Krebs-Henseleit buffer and record the recovery of hemodynamic parameters for 15-20 minutes.
-
Data Analysis: Analyze the recorded data to generate dose-response curves for each measured parameter. Cardiac reserve can be quantified as the difference between the peak response to this compound and the baseline values.
Data Presentation
The quantitative data obtained from the this compound dose-response study should be summarized in a clear and structured format for easy comparison.
Table 1: this compound Dose-Response Protocol for Isolated Rat Heart
| Stage | This compound Concentration (M) | Duration (minutes) |
| Baseline | 0 | 5 |
| Dose 1 | 1 x 10⁻⁹ | 5 |
| Dose 2 | 1 x 10⁻⁸ | 5 |
| Dose 3 | 1 x 10⁻⁷ | 5 |
| Dose 4 | 1 x 10⁻⁶ | 5 |
| Dose 5 | 1 x 10⁻⁵ | 5 |
| Washout | 0 | 15-20 |
Table 2: Expected Hemodynamic Responses to this compound in Isolated Rat Heart
| Parameter | Baseline (Typical Values) | Peak this compound Response (Expected Change) |
| Heart Rate (HR) | 250 - 350 bpm | Significant Increase |
| Left Ventricular Developed Pressure (LVDP) | 80 - 120 mmHg | Significant Increase |
| +dP/dt (Rate of Contraction) | 2000 - 3500 mmHg/s | Significant Increase |
| -dP/dt (Rate of Relaxation) | 1500 - 2500 mmHg/s | Significant Increase |
| Coronary Flow | Dependent on perfusion pressure | May increase due to vasodilation |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, including the rat strain, age, and perfusion setup.
Conclusion
The protocol described provides a robust framework for assessing cardiac reserve in isolated hearts using this compound. By carefully controlling the experimental conditions and systematically applying a range of this compound concentrations, researchers can obtain valuable insights into the inotropic and chronotropic responsiveness of the myocardium. This methodology is particularly useful for characterizing the cardiac phenotype in various disease models and for evaluating the efficacy of novel cardiotonic or cardioprotective agents.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isolated Perfused Hearts for Cardiovascular Research: An Old Dog with New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SutherlandandHearse [southalabama.edu]
- 4. researchgate.net [researchgate.net]
- 5. Direct cardiac effects of this compound, dopamine, epinephrine, and levosimendan in isolated septic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preconditioning with this compound in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dobutamine in Septic Shock Models to Assess Cardiac Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The assessment of cardiac dysfunction in septic shock is crucial for understanding disease progression and evaluating potential therapeutic interventions. Septic cardiomyopathy, a frequent complication of sepsis, is characterized by impaired myocardial contractility, diastolic dysfunction, and ventricular dilatation[1][2][3]. Dobutamine, a synthetic catecholamine with primary β1-adrenergic agonist activity, is a valuable pharmacological tool used in preclinical septic shock models to unmask and evaluate the extent of cardiac dysfunction. Its inotropic and chronotropic effects allow for the assessment of cardiac reserve and the response to adrenergic stimulation, which is often blunted in sepsis[4][5][6].
The response to this compound in septic shock can be heterogeneous and unpredictable[4][7]. While it typically increases cardiac output in healthy subjects, its effects in septic models can be variable, sometimes leading to vasodilation and hypotension without a significant inotropic response[4][5][7]. This variability itself is a key finding, as it reflects the complex pathophysiology of septic cardiomyopathy, which includes desensitization of β-adrenergic receptors and downstream signaling pathways[6][8]. Therefore, this compound stress testing in septic animal models serves not only to quantify the degree of cardiac depression but also to investigate the underlying molecular mechanisms.
This document provides detailed protocols for inducing septic shock in animal models and for the subsequent application of this compound to assess cardiac dysfunction, primarily through echocardiography. The presented data and workflows are intended to guide researchers in designing and executing robust experiments to evaluate novel therapeutics for septic cardiomyopathy.
Key Signaling Pathways in Septic Cardiomyopathy
The pathophysiology of septic cardiomyopathy is multifactorial, involving a complex interplay of inflammatory mediators, cellular signaling disruption, and metabolic dysregulation. Key pathways include:
-
Inflammatory Cascade: Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and damage-associated molecular patterns (DAMPs) activate immune cells via Toll-like receptors (TLRs)[8][9]. This triggers the release of pro-inflammatory cytokines like TNF-α and IL-1β, which directly depress myocardial contractility[3][10].
-
β-Adrenergic Receptor Downregulation: Sepsis leads to a blunted response to catecholamines. This is partly due to the downregulation and desensitization of β-adrenergic receptors on cardiomyocytes, impairing the normal contractile response to sympathetic stimulation[1][3].
-
Nitric Oxide (NO) Production: Pro-inflammatory cytokines stimulate the expression of inducible nitric oxide synthase (iNOS) in cardiomyocytes, leading to excessive production of NO. NO can impair cardiac contractility by reducing myofilament calcium sensitivity and inhibiting mitochondrial respiration[3][10].
-
Mitochondrial Dysfunction: Sepsis induces mitochondrial damage and dysfunction, leading to impaired ATP production and the generation of reactive oxygen species (ROS). This energy deficit contributes significantly to cardiac contractile failure[1][3][10].
-
Calcium Handling Abnormalities: Dysregulation of intracellular calcium homeostasis, including impaired release and reuptake by the sarcoplasmic reticulum, leads to a reduction in the calcium available for myofilament contraction[1][3].
Diagrams
Caption: Signaling pathways in septic cardiomyopathy.
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
21-gauge needle
-
Sterile saline
-
Warming pad
Procedure:
-
Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Shave the abdomen and disinfect the area with an appropriate antiseptic.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Carefully ligate the cecum distal to the ileocecal valve with a 4-0 silk suture. The degree of ligation determines the severity of sepsis (e.g., ligate 50% of the cecum for moderate sepsis).
-
Puncture the ligated cecum once or twice with a 21-gauge needle (through-and-through).
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the abdominal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
Administer subcutaneous sterile saline (e.g., 1 mL) for fluid resuscitation.
-
Place the mouse on a warming pad and monitor until it recovers from anesthesia.
-
Sham-operated control mice undergo the same procedure without ligation and puncture of the cecum.
-
Cardiac function assessment is typically performed at various time points post-CLP (e.g., 6, 12, 24 hours).
Caption: Workflow for the CLP mouse model of sepsis.
Protocol 2: this compound Stress Echocardiography in Septic Mice
This protocol details the assessment of cardiac function in response to this compound challenge using non-invasive echocardiography.
Materials:
-
Septic and sham-operated mice
-
High-frequency ultrasound system with a linear array transducer (e.g., 30-40 MHz)
-
Anesthetic (isoflurane)
-
Warming platform with integrated ECG and temperature monitoring
-
Depilatory cream
-
Ultrasound gel
-
Intravenous (IV) catheter (e.g., jugular vein or tail vein)
-
Syringe pump
-
This compound solution (prepared fresh in sterile saline)
Procedure:
-
Anesthetize the mouse with a low dose of isoflurane (1-1.5%) to maintain a heart rate of 400-500 bpm.
-
Place the mouse in a supine position on the warming platform.
-
Remove chest hair using depilatory cream.
-
Insert an IV catheter for this compound infusion.
-
Acquire baseline echocardiographic images in parasternal long-axis (PLAX) and short-axis (SAX) views.
-
Measure baseline cardiac parameters:
-
Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
Measure heart rate (HR).
-
Calculate Cardiac Output (CO).
-
-
Begin a continuous intravenous infusion of this compound using a syringe pump. A graded dosing protocol is recommended (e.g., 2, 4, 8, and 16 µg/kg/min).
-
Allow for a stabilization period of 3-5 minutes at each this compound dose.
-
Acquire and record echocardiographic images and parameters at each dose.
-
Monitor the animal closely for any adverse effects, such as severe arrhythmias or hypotension.
-
After the final dose, discontinue the this compound infusion and allow the animal to recover.
Data Presentation
Table 1: Hemodynamic Response to this compound in Septic Shock Patients
This table summarizes data from a study on septic shock patients with myocardial dysfunction, showing the effects of incremental this compound doses.
| Parameter | Baseline (0 µg/kg/min) | This compound (5 µg/kg/min) | This compound (10 µg/kg/min) | This compound (15 µg/kg/min) |
| Heart Rate (bpm) | 98 ± 20 | 105 ± 20 | 112 ± 20 | 118 ± 21 |
| Mean Arterial Pressure (mmHg) | 73 ± 10 | 69 ± 11 | 67 ± 11 | 65 ± 12 |
| Cardiac Index (L/min/m²) | 2.9 ± 0.9 | 3.5 ± 1.1 | 4.0 ± 1.3 | 4.4 ± 1.5 |
| LVEF (%) | 35 ± 7 | 42 ± 9 | 47 ± 10 | 50 ± 11 |
| Systemic Vascular Resistance Index | 1890 ± 680 | 1480 ± 540 | 1260 ± 490 | 1100 ± 450* |
*Data are presented as mean ± standard deviation. *p < 0.05 vs. baseline. Data adapted from a prospective multicenter study[11][12].
Table 2: Comparative Effects of this compound in Responders vs. Non-Responders
This table illustrates the different cardiovascular responses to this compound in patients with septic shock, categorized by their stroke volume response.
| Parameter Change from Baseline | Stroke Volume Responders | Stroke Volume Non-Responders |
| Mean Arterial Pressure | Increase | Decrease |
| Cardiac Index | Significant Increase | Marginal Increase |
| Stroke Volume | Increase (>10%) | No significant change (<10%) |
| Inotropic Effect | Predominant | Minimal |
| Vasodilatory Effect | Secondary | Predominant |
*Data conceptualized from observational studies demonstrating heterogeneous responses to this compound[4].
Table 3: this compound Dose-Response in an Elderly Septic Shock Patient Cohort
This table shows the hemodynamic effects of increasing this compound doses in elderly patients with septic shock refractory to dopamine.
| This compound Dose (µg/kg/min) | Cardiac Index (L/min/m²) | Heart Rate (bpm) | Systemic Vascular Resistance |
| 0 (Baseline) | 2.1 ± 0.2 | 125 ± 8 | 1450 ± 200 |
| 2.5 | 2.5 ± 0.3 | 120 ± 7 | 1300 ± 180 |
| 5.0 | 2.9 ± 0.4 | 118 ± 6 | 1150 ± 160 |
| 10.0 | 3.5 ± 0.5 | 115 ± 5 | 1000 ± 150 |
| 20.0 | 4.2 ± 0.6 | 112 ± 5 | 850 ± 140* |
*Data are presented as mean ± standard error. *p < 0.05 vs. baseline. Data adapted from a study on elderly septic shock patients[13].
Caption: this compound stress echocardiography workflow.
Conclusion
The use of this compound in septic shock models is an essential technique for characterizing the pathophysiology of septic cardiomyopathy and for the preclinical evaluation of novel inotropic and cardioprotective agents. The protocols and data presented here provide a framework for conducting these studies. The heterogeneous response to this compound underscores the complexity of sepsis and highlights the need for careful, well-controlled experimental design. By employing this compound stress testing, researchers can gain valuable insights into the mechanisms of cardiac dysfunction in sepsis and identify promising therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Sepsis-induced cardiomyopathy in animals: From experimental studies to echocardiography-based clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sepsis-induced cardiac dysfunction: a review of pathophysiology [accjournal.org]
- 4. The Effects of this compound in Septic Shock: An Updated Narrative Review of Clinical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The spectrum of cardiovascular effects of this compound - from healthy subjects to septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. Septic Cardiomyopathy: From Pathophysiology to the Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Hemodynamic effects and tolerance of this compound for myocardial dysfunction during septic shock: An observational multicenter prospective echocardiographic study [frontiersin.org]
- 12. Hemodynamic effects and tolerance of this compound for myocardial dysfunction during septic shock: An observational multicenter prospective echocardiographic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in elderly septic shock patients refractory to dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inotropic Support with Dobutamine in Post-Cardiac Surgery Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dobutamine for inotropic support in animal models of post-cardiac surgery. The information is intended to guide researchers in designing and executing studies to evaluate cardiac function and the efficacy of therapeutic interventions.
Introduction to this compound
This compound is a synthetic catecholamine that acts primarily as a β1-adrenergic receptor agonist, with less potent effects on β2 and α1 receptors.[1][2][3] Its principal therapeutic action is to increase myocardial contractility (positive inotropy) with relatively mild effects on heart rate (chronotropy) and peripheral vascular resistance.[3][4] This profile makes it a valuable agent for managing low cardiac output states, particularly following cardiac surgery.[3][5]
The racemic mixture of this compound contains two stereoisomers. The (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist.[1] The combined effect is a net increase in cardiac contractility.[1]
Mechanism of Action
This compound exerts its inotropic effects through the stimulation of β1-adrenergic receptors on cardiac myocytes.[6][7][8] This initiates a signaling cascade that ultimately leads to an increase in intracellular calcium concentration and enhanced myocardial contraction.[6][7][8]
Signaling Pathway of this compound
The binding of this compound to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the stimulatory G-protein (Gs).[6] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[6][8] PKA then phosphorylates several key proteins involved in cardiac muscle contraction and relaxation, including L-type calcium channels, phospholamban, and troponin I.[6]
-
Phosphorylation of L-type calcium channels: Increases calcium influx into the cardiomyocyte, enhancing contractility.[6]
-
Phosphorylation of phospholamban: Relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased calcium reuptake into the sarcoplasmic reticulum. This accelerates myocardial relaxation (lusitropy).[6]
-
Phosphorylation of troponin I: Decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.[6]
Experimental Protocols
Animal Models of Post-Cardiac Surgery
Various animal models can be utilized to simulate the post-cardiac surgery condition. The choice of model depends on the specific research question. Common models include swine, dogs, and rodents.
General Surgical Considerations:
-
Anesthesia: A common anesthetic regimen for larger animals is intramuscular S-ketamine and xylazine for induction, followed by intravenous propofol for maintenance.[9] For rodents, intraperitoneal injection of sodium pentobarbital is often used.[10][11]
-
Ventilation: Mechanical ventilation is crucial during open-chest procedures.[11]
-
Monitoring: Continuous monitoring of electrocardiogram (ECG), arterial blood pressure, and core body temperature is essential.[10][12]
Protocol for Myocardial Ischemia-Reperfusion Injury (a model for post-operative cardiac dysfunction):
This protocol is adapted from procedures described for canine and rodent models.[10][13]
-
Anesthesia and Ventilation: Anesthetize the animal and initiate mechanical ventilation.
-
Surgical Exposure: Perform a left thoracotomy to expose the heart.[13]
-
Instrumentation: Place catheters for hemodynamic monitoring and drug administration.
-
Induction of Ischemia: Ligate the left anterior descending (LAD) coronary artery for a specified period (e.g., 15-60 minutes) to induce regional myocardial ischemia.[13][14]
-
Reperfusion: Release the ligature to allow for reperfusion of the ischemic myocardium.
-
Stabilization: Allow the animal to stabilize for a period post-reperfusion before initiating this compound infusion.
This compound Administration Protocol
This compound is typically administered as a continuous intravenous infusion.
-
Preparation: Dilute this compound in a suitable vehicle, such as 5% dextrose solution.[12]
-
Dosage: The dosage of this compound should be titrated to achieve the desired hemodynamic effect. Common dose ranges in animal studies are:
-
Administration: Infuse this compound using a calibrated infusion pump for precise delivery.
-
Monitoring: Continuously monitor hemodynamic parameters, including heart rate, blood pressure, and cardiac output.[15] Echocardiography can be used to assess changes in cardiac function, such as ejection fraction and fractional shortening.[18]
Experimental Workflow
Data Presentation
Quantitative data from representative animal studies are summarized below. These tables provide an overview of the expected hemodynamic effects of this compound.
Table 1: Hemodynamic Effects of this compound in Conscious Dogs
| Parameter | Control | This compound (40 µg/kg/min) |
| Heart Rate (beats/min) | 78 ± 3 | 111 ± 7 |
| Mean Arterial Pressure (mmHg) | 92 ± 2 | 104 ± 3 |
| Cardiac Output (L/min) | 2.41 ± 0.23 | 4.35 ± 0.28 |
| Stroke Volume (ml) | 30 ± 4 | 42 ± 3 |
| Total Peripheral Resistance (mmHg/ml/min) | 0.042 ± 0.005 | 0.028 ± 0.003 |
Data adapted from Vatner et al. (1974). Values are mean ± SEM.[4]
Table 2: Cardiovascular Effects of this compound in a Porcine Model of Chronic Heart Failure
| Parameter | Normal Pigs (Baseline) | Heart Failure Pigs (Baseline) | Heart Failure Pigs + this compound (1-25 µg/kg/min) |
| Cardiac Output | Lower in HF | Lower in HF | Increased |
| Stroke Volume | - | Lower in HF | Increased |
| Heart Rate | - | Higher in HF | Increased |
| Left Ventricular Pressure | - | Lower in HF | Increased (attenuated response) |
| Peripheral Resistance | - | Higher in HF | Decreased |
Qualitative summary adapted from Shen et al. (1995).[16]
Table 3: Effects of this compound in a Canine Model of Postperfusion Cardiac Failure
| Group | Survival of Surgical Cross-Clamp |
| Control (Placebo) | 37.5% (3 out of 8) |
| This compound (5 µg/kg/min) | 75% (6 out of 8) |
Data adapted from Jones et al. (1975).[19]
Conclusion
This compound is a potent inotropic agent that can be effectively used to support cardiac function in animal models of post-cardiac surgery. The protocols and data presented here provide a framework for designing and conducting preclinical studies to evaluate the efficacy and mechanisms of this compound and other inotropic agents. Careful consideration of the animal model, surgical technique, and this compound dosage is crucial for obtaining reliable and reproducible results.
References
- 1. litfl.com [litfl.com]
- 2. citeab.com [citeab.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of this compound on Left Ventricular Performance, Coronary Dynamics, and Distribution of Cardiac Output in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound administration: a proposal for a standardized approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Activation of β-Adrenoceptors by this compound May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound reverses the vasopressin-associated impairment in cardiac index and systemic oxygen supply in ovine endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Different Dosages of Dopamine and Dubotamin on Dog's E.C.G - WSAVA 2003 Congress - VIN [vin.com]
- 13. Treatment of acute left heart failure using this compound and intraaortic counterpulsation. Animal experiments and first clinical experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Positive Inotropes for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 16. Cardiovascular effects of dopamine and this compound in conscious pigs with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of the cardiac response to a low and high dose of this compound in the mouse model of dilated cardiomyopathy by MRI in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rogersgroup.northwestern.edu [rogersgroup.northwestern.edu]
- 19. Effect of this compound in postperfusion cardiac failure in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-administration of Dobutamine and Vasopressors in Preclinical Shock Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the co-administration of dobutamine and various vasopressors in preclinical models of shock. The information is intended to guide researchers in designing and conducting experiments to evaluate the hemodynamic and physiological effects of these combination therapies. Detailed protocols, data summaries, and conceptual diagrams are provided to facilitate understanding and replication of key experimental setups.
Introduction
Shock is a life-threatening condition of circulatory failure, leading to inadequate tissue perfusion and cellular hypoxia. The management of shock often involves the use of inotropes and vasopressors to restore hemodynamic stability. This compound, a synthetic catecholamine, primarily stimulates β1-adrenergic receptors, leading to increased myocardial contractility and cardiac output.[1][2] Vasopressors, such as norepinephrine, phenylephrine, and vasopressin, act on various receptors to induce vasoconstriction and increase mean arterial pressure (MAP).[1]
The combination of this compound and a vasopressor is often employed in clinical practice, particularly in vasodilatory shock (e.g., septic shock) with myocardial dysfunction, to simultaneously address both low cardiac output and hypotension.[1] Preclinical animal models are crucial for investigating the efficacy, safety, and physiological consequences of such combination therapies before their translation to clinical use.
Signaling Pathways and Mechanisms of Action
The co-administration of this compound and vasopressors targets different components of the cardiovascular system to achieve hemodynamic stabilization. The following diagram illustrates the primary signaling pathways involved.
Caption: Signaling pathways of this compound and vasopressors.
Experimental Protocols
The following are generalized protocols for inducing shock and administering this compound and vasopressors in preclinical models. These protocols are based on methodologies reported in the scientific literature.[3][4][5][6][7]
Septic Shock Model (Cecal Ligation and Puncture - CLP) in Rats
This model is widely used to mimic the clinical course of sepsis.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
18G needle
-
Sterile saline
-
Analgesic (e.g., tramadol)
-
This compound and vasopressor solutions
Procedure:
-
Anesthetize the rat using isoflurane.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve (e.g., 50% ligation).[3]
-
Puncture the ligated cecum with an 18G needle (e.g., four punctures).[3]
-
Gently squeeze the cecum to express a small amount of fecal content.
-
Return the cecum to the abdominal cavity and close the incision in layers.
-
Provide fluid resuscitation with subcutaneous sterile saline (e.g., 30 ml/kg) and analgesia (e.g., tramadol 5 mg/kg) every 12 hours.[3]
-
Monitor the animals for signs of shock (e.g., hypotension) at 24 and 48 hours post-CLP.[3]
-
Once shock is established, administer this compound and/or vasopressors intravenously (bolus or continuous infusion) and monitor hemodynamic parameters.
Cardiogenic Shock Model (Coronary Microembolization) in Pigs
This model simulates cardiogenic shock due to myocardial ischemia.
Materials:
-
Domestic pigs
-
Anesthetic and mechanical ventilator
-
Surgical instruments for thoracotomy
-
Catheters for hemodynamic monitoring
-
Microspheres
-
This compound and vasopressor solutions
Procedure:
-
Anesthetize and mechanically ventilate the pig.
-
Perform a thoracotomy to expose the heart.
-
Insert catheters for monitoring arterial pressure, central venous pressure, and cardiac output.
-
Induce cardiogenic shock by injecting microspheres into a coronary artery until a target reduction in cardiac function is achieved.[4]
-
Allow the animal to stabilize in the shock state.
-
Administer this compound alone, followed by the combination of this compound and a vasopressor (e.g., norepinephrine or vasopressin) via continuous infusion.[4]
-
Record hemodynamic parameters at baseline, during shock, and during drug administration.
Endotoxic Shock Model in Dogs/Rabbits
This model uses lipopolysaccharide (LPS) to induce a systemic inflammatory response and shock.
Materials:
-
Mongrel dogs or New Zealand rabbits
-
Anesthetic and mechanical ventilator
-
Catheters for hemodynamic monitoring
-
E. coli endotoxin (LPS)
-
0.9% saline for fluid resuscitation
-
This compound and vasopressor solutions
Procedure:
-
Anesthetize and mechanically ventilate the animal.
-
Insert catheters for hemodynamic monitoring.
-
Administer a bolus of E. coli endotoxin intravenously (e.g., 2 mg/kg in dogs, 1 mg/kg in rabbits).[6][7]
-
After a set period (e.g., 30 minutes), begin fluid resuscitation with 0.9% saline to restore baseline filling pressures.[6]
-
Once shock is established, randomly assign animals to receive infusions of this compound, a vasopressor, or their combination.[6][7]
-
Monitor and record hemodynamic and metabolic parameters throughout the experiment.
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study investigating the co-administration of this compound and vasopressors in a shock model.
Caption: General experimental workflow for preclinical shock models.
Data Presentation: Summary of Preclinical Findings
The following tables summarize quantitative data from preclinical studies on the co-administration of this compound and vasopressors.
This compound and Norepinephrine
| Shock Model | Animal | This compound Dose | Norepinephrine Dose | Key Findings | Reference |
| Cardiogenic Shock | Pig | 2 µg/kg/min | 100 ng/kg/min | This compound alone increased CO. Adding norepinephrine further improved CO and SVO₂. | [4] |
| Septic Shock (CLP) | Rat | 3, 10, 30 nmol/kg (bolus) | 1, 3, 10 nmol/kg (bolus) | Both drugs increased MAP. Norepinephrine improved systolic and diastolic function more effectively than this compound. | [3] |
| Endotoxic Shock | Dog | 5, 10 µg/kg/min | 0.1, 0.2, 0.5, 1.0 µg/kg/min | Both drugs increased DO₂ and VO₂. This compound produced a more consistent increase in these parameters. | [6] |
| Septic Shock | Sheep | Not specified | Not specified | The combination of this compound and norepinephrine improved systemic hemodynamics and splanchnic perfusion better than dopamine alone. | [8] |
This compound and Vasopressin
| Shock Model | Animal | This compound Dose | Vasopressin Dose | Key Findings | Reference |
| Cardiogenic Shock | Pig | 2 µg/kg/min | 0.001 U/kg/min | Adding vasopressin to this compound worsened the shock state by decreasing CO and SVO₂. | [4] |
| Endotoxic Shock | Piglet | 10 µg/kg/min | 0.04 U/min | This compound was ineffective in increasing CO or improving mesenteric blood flow when used with vasopressin. | [5] |
| Endotoxic Shock | Rabbit | 2.5-5.0 µg/kg/min | 0.01-0.04 IU/min | This compound did not show a protective effect on splanchnic perfusion when combined with vasopressin. | [7] |
This compound and Other Vasopressors
| Shock Model | Animal | This compound Dose | Vasopressor & Dose | Key Findings | Reference |
| Isoflurane-induced hypotension | Horse | High dose | Phenylephrine (not specified) | This compound improved systemic and peripheral hemodynamics, while phenylephrine reduced local and systemic perfusion. | [9] |
Logical Relationships in Treatment Strategy
The decision to co-administer this compound and a vasopressor is based on the underlying pathophysiology of the shock state. The following diagram illustrates the logical framework for this therapeutic approach.
Caption: Logical framework for co-administering vasopressors and this compound.
Conclusion
The co-administration of this compound and vasopressors is a rational approach in certain shock states, particularly those characterized by both vasodilation and myocardial depression. Preclinical studies demonstrate that the combination of this compound and norepinephrine can effectively improve key hemodynamic parameters such as mean arterial pressure and cardiac output.[4][8] However, the combination of this compound with pure vasoconstrictors like vasopressin may be detrimental in some shock models, potentially exacerbating the reduction in cardiac output.[4][5]
Researchers should carefully select the appropriate preclinical model and drug combination based on the specific research question. The protocols and data presented in these application notes serve as a valuable resource for designing and interpreting studies on the co-administration of this compound and vasopressors in shock. Careful consideration of drug dosages, timing of administration, and the specific pathophysiology of the shock model is essential for obtaining meaningful and translatable results.
References
- 1. Approach to Hemodynamic Shock and Vasopressors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. Evaluation of the cardiac effects of norepinephrine and this compound in rats with septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-norepinephrine, but not vasopressin, restores the ventriculoarterial matching in experimental cardiogenic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of combination this compound and vasopressin therapy on microcirculatory blood flow in a porcine model of severe endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of norepinephrine and this compound on oxygen transport and consumption in a dog model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of vasopressors with and without this compound on haemodynamics, metabolism and gut injury during endotoxic shock in rabbits. A controlled study [ait-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Utilizing Dobutamine to Study Adrenergic Signaling in Cultured Cardiac Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dobutamine is a synthetic catecholamine and a potent inotropic agent used clinically to treat acute heart failure and cardiogenic shock.[1][2] In a research context, it serves as a powerful tool for investigating β-adrenergic signaling pathways in vitro. This compound primarily acts as a β1-adrenergic receptor (β1-AR) agonist, with less significant effects on β2- and α1-adrenergic receptors.[3][4] This relative selectivity makes it ideal for studying the specific downstream consequences of β1-AR activation in cultured cardiac cells, such as neonatal rat ventricular myocytes (NRVMs), human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs), and other relevant cell lines.[5][6]
Activation of β1-AR by this compound initiates a canonical Gs-protein-coupled signaling cascade.[7] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets to modulate cardiac function.[7][8] These targets include L-type calcium channels and phospholamban (PLN), which collectively enhance calcium influx and sarcoplasmic reticulum Ca2+ uptake, leading to increased contractility (inotropy) and faster relaxation (lusitropy).[3][9]
By using this compound in cultured cardiac cells, researchers can dissect these signaling events, screen for compounds that modulate adrenergic responses, and investigate the molecular basis of cardiac pathologies like hypertrophy and heart failure.[10]
Adrenergic Signaling Pathway Overview
This compound binding to the β1-AR on the cardiomyocyte surface triggers a well-defined signaling cascade that ultimately modulates the cell's contractile machinery. The key steps involve the generation of the second messenger cAMP and the activation of PKA, which phosphorylates critical calcium-handling proteins.
Caption: this compound-induced β1-adrenergic signaling cascade in cardiomyocytes.
Data Presentation: Experimental Parameters
The following tables summarize typical quantitative data and conditions for studying this compound's effects in cultured cardiac cells.
Table 1: Typical this compound Concentrations for In Vitro Assays
| Assay Type | Cell Model | This compound Concentration Range | Typical Incubation Time | Reference |
|---|---|---|---|---|
| Gene/Protein Expression | Neonatal Rat Cardiomyocytes | 0.01 - 10 µmol/L | 4 - 24 hours | [5] |
| Ca2+ Transients | Adult Rat Cardiomyocytes | 40 nmol/L | 1 hour | [11] |
| Contractility Analysis | hiPS-CMs | Therapeutic concentrations | Minutes to hours | [6] |
| Stress Echocardiography | In vivo reference | 5 - 40 µg/kg/min | 3 - 5 min per stage |[12] |
Table 2: Expected Cellular Responses to this compound Stimulation
| Parameter Measured | Typical Response | Method of Detection | Reference |
|---|---|---|---|
| cAMP Levels | Dose-dependent increase | ELISA, FRET-based biosensors | [13] |
| PKA Activity | Increased phosphorylation of substrates | Western Blot (e.g., p-PLN, p-TnI) | [5][9] |
| Intracellular Ca2+ | Increased transient amplitude & faster decay | Fluorescent dyes (e.g., Fura-2 AM) | [5][14] |
| Sarcomere Shortening | Increased amplitude and velocity | Video-based edge detection (e.g., IonOptix) | [6][14] |
| Hypertrophic Markers (Nppa, Nppb) | Increased gene expression (chronic stimulation) | qPCR |[15] |
Experimental Workflow
A typical workflow for investigating this compound's effects involves several key stages, from initial cell culture to final data analysis. This systematic approach ensures reproducibility and allows for the correlation of signaling events with functional outcomes.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Protocol 1: Assessment of cAMP Production
This protocol describes the measurement of intracellular cAMP levels in cultured cardiomyocytes following this compound stimulation using a competitive ELISA kit.
Materials:
-
Cultured cardiomyocytes (e.g., NRVMs) in 96-well plates
-
This compound hydrochloride stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP competitive ELISA kit
-
Plate reader
Procedure:
-
Culture cells to ~80-90% confluency in a 96-well plate.
-
Replace culture medium with serum-free medium and allow cells to equilibrate for 2-4 hours.
-
Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range is 1 nM to 10 µM.
-
Add this compound dilutions to the wells and incubate for 10-15 minutes at 37°C. Include a vehicle control.
-
Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions.
-
Perform the cAMP ELISA following the kit's protocol.
-
Read the absorbance on a plate reader and calculate cAMP concentrations based on the standard curve.
Protocol 2: Western Blot for PKA Substrate Phosphorylation
This protocol details the detection of phosphorylated phospholamban (p-PLN) at Ser16, a key marker of PKA activity.
Materials:
-
Cultured cardiomyocytes in 6-well plates
-
This compound (1 µM)
-
Ice-cold PBS with phosphatase inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Primary antibodies: Rabbit anti-p-PLN (Ser16), Mouse anti-total PLN, Rabbit anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cardiomyocytes in 6-well plates and grow to confluency.
-
Starve cells in serum-free medium for 4 hours.
-
Treat cells with 1 µM this compound or vehicle for 15 minutes.
-
Immediately place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS containing phosphatase inhibitors.
-
Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-PLN 1:1000, anti-total PLN 1:1000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system. Quantify band intensity and normalize p-PLN to total PLN or a loading control like GAPDH.
Protocol 3: Measurement of Intracellular Calcium Transients
This protocol describes how to measure changes in intracellular Ca2+ using a fluorescent indicator.[5]
Materials:
-
Cardiomyocytes cultured on glass-bottom dishes
-
Tyrode's solution or appropriate buffer
-
Fura-2 AM or another suitable Ca2+ indicator dye
-
This compound
-
Fluorescence microscopy system equipped for ratiometric imaging and electrical field stimulation
Procedure:
-
Incubate cardiomyocytes with Fura-2 AM (e.g., 2-5 µM) for 20-30 minutes at 37°C.
-
Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification for 15-20 minutes.
-
Mount the dish on the microscope stage and perfuse with Tyrode's solution.
-
Pace the cells at a steady frequency (e.g., 1 Hz) using field electrodes to elicit regular Ca2+ transients.
-
Record baseline Ca2+ transients by acquiring fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
Introduce this compound (e.g., 100 nM) into the perfusion solution.[5]
-
Continue recording for 5-10 minutes to allow the response to stabilize.
-
Analyze the data to determine changes in transient amplitude, decay kinetics (tau), and diastolic Ca2+ levels.
Logical Relationships
The stimulation of cardiac cells with this compound leads to a series of cause-and-effect events, culminating in distinct acute and chronic cellular responses. Acutely, the pathway enhances contractility. Chronically, sustained stimulation can lead to maladaptive changes like hypertrophy.
Caption: Logical flow from this compound stimulus to cellular responses.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. [this compound: mechanisms of action and use in acute cardiovascular pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of β-Adrenoceptors by this compound May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of cardiomyocyte contraction in human-induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac Hypertrophy: An Introduction to Molecular and Cellular Basis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Microwell Cell Capture Device Reveals Variable Response to this compound in Isolated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound stress echocardiography for the detection of myocardial viability in patients with left ventricular dysfunction taking β blockers: accuracy and optimal dose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiac cAMP: production, hydrolysis, modulation and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein Aggregation Is an Early Manifestation of Phospholamban p.(Arg14del)–Related Cardiomyopathy: Development of PLN-R14del–Related Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Dobutamine-Induced Arrhythmias in Animal Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating dobutamine-induced arrhythmias during animal experiments. The following information is designed to offer practical guidance on experimental design, data interpretation, and management of adverse events.
Troubleshooting Guide
This section addresses specific issues that may arise during the administration of this compound in animal research models.
Issue 1: Unexpected Severity or Absence of Arrhythmias
-
Question: My animal model is exhibiting a more severe or weaker arrhythmic response to this compound than anticipated. What are the potential causes and how can I troubleshoot this?
-
Answer: The arrhythmogenic response to this compound is dose-dependent and can be influenced by several factors.[1]
-
Dose and Infusion Rate: Verify the correct calculation of the this compound dosage and the calibration of the infusion pump. Adverse effects such as tachycardia and arrhythmias are more common at higher doses (e.g., >10 μg/kg/min in dogs).[2] For cats, adverse effects are often seen at doses greater than 2.5 μg/kg/min.[2]
-
Anesthetic Agents: The choice of anesthetic can significantly impact cardiovascular dynamics. Some anesthetics may potentiate or suppress the arrhythmogenic effects of this compound. Ensure a stable plane of anesthesia is maintained throughout the experiment.
-
Animal Species and Strain: Different animal species and even strains within a species can exhibit varying sensitivities to catecholamines. For instance, cats have a longer half-life for this compound and may experience CNS stimulation at lower infusion rates than dogs.[3]
-
Underlying Pathophysiology: The cardiovascular health of the animal model is a critical factor. Animals with pre-existing cardiac conditions may be more susceptible to arrhythmias.
-
Troubleshooting Steps:
-
Re-calculate the this compound dosage and confirm the infusion rate.
-
Review the anesthetic protocol for any potential interactions.
-
Ensure consistent animal characteristics (species, strain, age, health status) across your experimental groups.
-
Consider a dose-response study to determine the optimal arrhythmogenic dose for your specific model.
-
-
Issue 2: Managing Severe Hypotension During this compound Infusion
-
Question: My animal is developing significant hypotension during this compound infusion. What steps should I take?
-
Answer: While this compound primarily increases cardiac contractility, hypotension can occur, particularly if vasodilation outweighs the inotropic effects.
-
Immediate Actions:
-
Reduce or Stop Infusion: The short half-life of this compound means that adverse effects can often be managed by reducing the infusion rate or temporarily stopping the infusion.[2]
-
Fluid Bolus: Administer an intravenous fluid bolus to increase intravascular volume.
-
Vasopressors: If hypotension persists, consider the administration of a vasopressor agent.
-
-
Investigative Steps:
-
Assess Hydration Status: Ensure the animal was adequately hydrated before the experiment.
-
Evaluate Anesthetic Depth: Deep anesthesia can cause vasodilation and hypotension. Assess the plane of anesthesia and lighten it if necessary.
-
Rule Out Other Causes: Consider other potential causes of hypotension, such as hemorrhage or an allergic reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced arrhythmias?
A1: this compound is a synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart.[4] This stimulation initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4] PKA phosphorylates various proteins, including L-type calcium channels, which increases calcium influx into cardiac myocytes.[4] This elevation in intracellular calcium enhances myocardial contractility but can also lead to delayed afterdepolarizations and triggered arrhythmias.
Q2: What are the typical this compound dosages used to induce arrhythmias in common animal models?
A2: The dosage of this compound required to induce arrhythmias varies between species. It is crucial to start with a low dose and titrate upwards to achieve the desired effect while closely monitoring the animal.
-
Dogs: Lower-end doses range from 2.5-5 μg/kg/min, with higher-end doses reaching up to 20 μg/kg/min.[2] Arrhythmias are more frequently observed at doses above 10 μg/kg/min.[2]
-
Cats: A starting infusion rate of 1-5 μg/kg/min is recommended.[2] Doses exceeding 5 μg/kg/min may lead to seizures.[2]
-
Rats: Infusion of 10 μg/kg/min has been used to evaluate cardiac function under stress.[5]
Q3: What are the recommended methods for monitoring animals during this compound infusion?
A3: Continuous monitoring of cardiovascular parameters is essential for both animal welfare and data accuracy.
-
Electrocardiogram (ECG): Continuous ECG monitoring is critical for the detection and characterization of arrhythmias.
-
Blood Pressure: Invasive or non-invasive blood pressure monitoring should be used to track hemodynamic stability.
-
Heart Rate: Continuously monitor heart rate, as excessive tachycardia can be an early sign of adverse effects.
-
Echocardiography: In some protocols, echocardiography is used to assess changes in cardiac function and wall motion in real-time.[5]
Q4: What are the first-line interventions for mitigating this compound-induced arrhythmias?
A4: If arrhythmias become severe or hemodynamically compromising, several interventions can be considered.
-
Dosage Reduction: The most immediate step is to reduce or stop the this compound infusion.[2]
-
Antiarrhythmic Drugs:
-
Beta-blockers: These agents competitively block β-adrenergic receptors, directly counteracting the effects of this compound.
-
Lidocaine: For ventricular arrhythmias, lidocaine can be an effective treatment.[2]
-
Digoxin: In cases of atrial fibrillation, prior or concurrent treatment with digoxin may be recommended to control the ventricular response rate.[2]
-
Q5: Can I use this compound in combination with other drugs in my experiment?
A5: Co-administration of other drugs should be done with caution. Some drugs can potentiate the arrhythmogenic effects of this compound, while others may antagonize its desired inotropic effects. Always consult relevant pharmacological literature and consider potential drug-drug interactions in your experimental design.
Quantitative Data Summary
The following tables summarize quantitative data on this compound dosage and the efficacy of mitigating agents from animal studies.
Table 1: this compound Dosage for Arrhythmia Induction in Different Animal Species
| Animal Species | This compound Dosage Range (μg/kg/min) | Notes |
| Dog | 2.5 - 20 | Adverse effects are more common at doses >10 μg/kg/min.[2] |
| Cat | 1 - 5 | Doses >5 μg/kg/min may cause seizures.[2] |
| Rat | 10 | Used to induce cardiac stress.[5] |
| Horse | 1.7 | Used for treatment of hypotension, but arrhythmias can occur. |
Table 2: Efficacy of Antiarrhythmic Agents in Mitigating Catecholamine-Induced Arrhythmias
| Antiarrhythmic Agent | Animal Model | Efficacy | Reference |
| Beta-blockers | Canine | Effective in suppressing adrenaline-induced arrhythmias at relatively low concentrations. | [6] |
| Lidocaine | Canine | Effective on adrenaline-induced arrhythmia. | [7] |
| Procainamide | Canine | Suppressed coronary ligation-induced arrhythmia. | [7] |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Arrhythmias in a Canine Model
This protocol is a general guideline and should be adapted based on specific research objectives and institutional animal care and use committee (IACUC) regulations.
-
Animal Preparation:
-
Anesthetize a healthy adult beagle dog using a standard, approved protocol.
-
Establish intravenous access for drug administration and fluid support.
-
Place ECG electrodes for continuous monitoring of cardiac rhythm.
-
Install a catheter for invasive blood pressure monitoring.
-
-
This compound Infusion:
-
Prepare a this compound infusion by diluting it in a suitable vehicle (e.g., 5% dextrose in water).
-
Begin the infusion at a low rate (e.g., 2.5 μg/kg/min) using a calibrated infusion pump.
-
Increase the infusion rate incrementally (e.g., by 2.5-5 μg/kg/min) every 5-10 minutes.
-
Continuously monitor ECG and blood pressure throughout the infusion.
-
-
Arrhythmia Assessment:
-
Record the dose at which arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia) first appear.
-
Quantify the arrhythmia burden (e.g., number of ectopic beats per minute).
-
-
Termination of the Experiment:
-
Once the desired arrhythmic endpoint is reached or if the animal becomes hemodynamically unstable, terminate the this compound infusion.
-
Continue monitoring the animal until all physiological parameters return to baseline.
-
Protocol 2: Mitigation of this compound-Induced Arrhythmias with a Beta-Blocker in a Rat Model
-
Animal Preparation:
-
Anesthetize a healthy adult rat and establish intravenous access.
-
Implant telemetry probes for continuous ECG and blood pressure monitoring if available; otherwise, use external monitoring equipment.
-
-
Induction of Arrhythmias:
-
Initiate a this compound infusion at a rate known to induce arrhythmias in this model (e.g., 10 μg/kg/min).[5]
-
Confirm the presence of stable arrhythmias via ECG.
-
-
Administration of Mitigating Agent:
-
Administer a pre-determined dose of a beta-blocker (e.g., propranolol) intravenously.
-
Continuously monitor the ECG and blood pressure to assess the effect of the beta-blocker on the arrhythmia and hemodynamics.
-
-
Data Analysis:
-
Compare the arrhythmia burden before and after the administration of the beta-blocker.
-
Analyze changes in heart rate and blood pressure.
-
Visualizations
Signaling Pathway
Caption: this compound's arrhythmogenic signaling pathway.
Experimental Workflow
Caption: Workflow for mitigating this compound-induced arrhythmias.
Troubleshooting Logic
Caption: Decision-making for adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. vet-ebooks.com [vet-ebooks.com]
- 3. Positive Inotropes for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of antiarrhythmic drugs on canine ventricular arrhythmia models: which electrophysiological characteristics of drugs are related to their effectiveness? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the antiarrhythmic effect of drugs on canine ventricular arrhythmias by the determination of minimum effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tachyphylaxis to Continuous Dobutamine Infusion
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the long-term effects of continuous dobutamine infusion. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on this compound-induced tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound tachyphylaxis, and when does it typically occur in long-term studies?
A1: this compound tachyphylaxis is the progressive decrease in the inotropic (contractility-enhancing) and chronotropic (heart rate-increasing) response to a continuous infusion of this compound over time.[1] This phenomenon is primarily attributed to the desensitization and downregulation of β1-adrenergic receptors, the main targets of this compound in cardiac myocytes.[1] In clinical and experimental settings, tachyphylaxis can become apparent within 24 to 72 hours of continuous infusion.[1][2]
Q2: What is the primary molecular mechanism underlying this compound tachyphylaxis?
A2: The principal mechanism is the desensitization of β1-adrenergic receptors. Prolonged stimulation by this compound leads to the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs).[3] This phosphorylation promotes the binding of β-arrestin to the receptor, which sterically hinders the G-protein coupling, thereby uncoupling the receptor from its downstream signaling cascade and leading to a diminished cellular response.[3][4] Subsequently, β-arrestin facilitates the internalization of the receptor from the cell surface, leading to a reduction in the total number of available receptors, a process known as downregulation.[3]
Q3: Are there any strategies to mitigate this compound tachyphylaxis in an experimental setting?
A3: Yes, several strategies can be explored. Intermittent infusion of this compound, rather than continuous, has been suggested to allow for the resensitization of the β-adrenergic receptors. Additionally, co-administration of agents that target different pathways to enhance cardiac contractility, such as phosphodiesterase inhibitors (e.g., milrinone), may be considered. However, the efficacy and potential confounding effects of these strategies would need to be carefully evaluated in your specific experimental model.
Q4: What are the expected off-target effects of this compound that I should be aware of in my experiments?
A4: While this compound is relatively selective for β1-adrenergic receptors, it also possesses mild β2- and α1-adrenergic activity.[1] The β2-adrenergic agonism can lead to vasodilation, which may cause hypotension, particularly at higher doses.[2] The racemic mixture of this compound contains two stereoisomers with different receptor activities; the (+) isomer is a potent β1 agonist and α1 antagonist, while the (-) isomer is an α1 agonist.[1] This complex pharmacology can contribute to variable hemodynamic responses.
Troubleshooting Guides
Issue 1: High Variability in Cellular Response to this compound in In Vitro Assays
Possible Causes:
-
Cell Health and Passage Number: Cardiomyocytes, especially primary cultures, can exhibit significant variability in health and receptor expression with increasing time in culture and passage number.
-
Uneven Cell Plating: Inconsistent cell density across wells can lead to variations in nutrient availability and drug response. Moving plates too soon after seeding can cause cells to cluster at the edges of the well.
-
Stochastic Gene Expression: Single-cell studies have revealed inherent cell-to-cell variation in the expression of components of the β-adrenergic signaling pathway, leading to divergent responses to this compound.[5]
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a narrow passage number range. Regularly assess cell morphology and viability.
-
Optimize Cell Seeding: Allow plates to sit at room temperature for a short period after seeding to ensure even cell distribution before transferring to the incubator.
-
Single-Cell Analysis: If variability remains a significant issue, consider employing single-cell analysis techniques to capture and understand the heterogeneity of the response.
-
Increase Replicate Number: Ensure a sufficient number of biological and technical replicates to account for inherent variability.
Issue 2: Attenuated or Absent Tachyphylaxis in the Experimental Model
Possible Causes:
-
Insufficient this compound Concentration or Infusion Duration: The concentration of this compound or the duration of exposure may not be adequate to induce significant receptor desensitization and downregulation.
-
Presence of Resensitization Mechanisms: The experimental system may have robust receptor resensitization pathways that counteract the effects of continuous stimulation.
-
Confounding Effects of Anesthesia or Other Medications: In in vivo studies, certain anesthetics or co-administered drugs (e.g., β-blockers) can interfere with the adrenergic response.[6]
Troubleshooting Steps:
-
Dose-Response and Time-Course Studies: Conduct pilot experiments to determine the optimal this compound concentration and infusion duration to reliably induce tachyphylaxis in your specific model.
-
Control for Confounding Variables: Carefully review all components of the experimental medium or all drugs administered in in vivo studies to identify and eliminate potential interacting substances.
-
Assess Receptor Kinase and β-arrestin Levels: If tachyphylaxis is consistently absent, consider measuring the expression and activity of key regulatory proteins like GRKs and β-arrestins to ensure the cellular machinery for desensitization is intact.
Issue 3: Unexpected Hypotension During In Vivo this compound Infusion
Possible Causes:
-
β2-Adrenergic Receptor-Mediated Vasodilation: At higher doses, the β2-agonist effects of this compound can become more pronounced, leading to a drop in systemic vascular resistance and blood pressure.[2]
-
Volume Depletion: If the animal is hypovolemic, the vasodilatory effects of this compound can be exacerbated.
-
Interaction with Anesthetics: Some anesthetic agents can have vasodilatory properties that potentiate the hypotensive effects of this compound.
Troubleshooting Steps:
-
Ensure Adequate Hydration: Confirm that the animal is adequately hydrated before initiating the this compound infusion.
-
Careful Dose Titration: Begin with a lower infusion rate and titrate upwards slowly while continuously monitoring blood pressure.
-
Consider Co-administration of a Vasopressor: In some experimental contexts, the co-infusion of a vasoconstrictor like norepinephrine may be necessary to maintain blood pressure. However, this will add complexity to the interpretation of the results.
-
Review Anesthetic Protocol: Select an anesthetic with minimal cardiovascular side effects if possible.
Data Presentation
Table 1: Time-Dependent Downregulation of β-Adrenergic Receptor Density on Mononuclear Leukocytes during Continuous this compound Infusion in Patients with Congestive Heart Failure.
| Time Point | β-Adrenergic Receptor Density (fmol/mg protein) | Percent Decrease from Baseline |
| Baseline | 42.8 ± 4.4 | 0% |
| 24 hours | 31.4 ± 3.3 | 26.6% |
| 48 hours | 25.2 ± 4.0 | 41.1% |
| 72 hours | 18.8 ± 5.5 | 56.1% |
| 96 hours | 13.4 ± 3.4 | 68.7% |
Data adapted from a study on seven patients with congestive heart failure receiving a continuous intravenous infusion of this compound (5 μg/kg/min) for 96 hours.[1]
Experimental Protocols
Protocol 1: In Vitro Induction of this compound Tachyphylaxis in Cultured Neonatal Rat Ventricular Myocytes (NRVMs)
Objective: To induce and quantify tachyphylaxis to this compound in a primary cardiomyocyte culture model.
Methodology:
-
Cell Culture:
-
Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups.
-
Plate cells on fibronectin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and bromodeoxyuridine (BrdU) to inhibit non-myocyte proliferation.
-
Culture cells for 48-72 hours to allow for adherence and spontaneous beating.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound hydrochloride in sterile water.
-
On the day of the experiment, replace the culture medium with serum-free medium containing this compound at a final concentration of 10 µM. For control wells, add vehicle (sterile water).
-
Incubate the cells for 24 hours to induce tachyphylaxis.
-
-
Assessment of Tachyphylaxis (Functional Assay - Calcium Transients):
-
After the 24-hour incubation, wash the cells with Tyrode's solution.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM).
-
Acutely stimulate the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and measure the change in intracellular calcium concentration using a fluorescence imaging system.
-
Compare the dose-response curve of the cells pre-treated with this compound to the vehicle-treated control cells. A rightward and/or downward shift in the dose-response curve indicates tachyphylaxis.
-
-
Assessment of Tachyphylaxis (Receptor Internalization Assay):
-
After the 24-hour this compound treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate with a primary antibody against the β1-adrenergic receptor, followed by a fluorescently labeled secondary antibody.
-
Image the cells using confocal microscopy. A decrease in cell surface fluorescence and an increase in intracellular puncta in the this compound-treated cells compared to controls would indicate receptor internalization.
-
Protocol 2: In Vivo Model of Continuous this compound Infusion in Rats
Objective: To induce tachyphylaxis in an in vivo model and assess its hemodynamic consequences.
Methodology:
-
Animal Preparation:
-
Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic (e.g., isoflurane).
-
Implant a catheter into the jugular vein for drug infusion and into the carotid artery for blood pressure monitoring and blood sampling.
-
Allow the animals to recover from surgery for at least 24 hours.
-
-
This compound Infusion:
-
Connect the venous catheter to an infusion pump.
-
Begin a continuous infusion of this compound at a rate of 10 µg/kg/min. For control animals, infuse saline at the same rate.
-
Maintain the infusion for 72 hours.
-
-
Hemodynamic Monitoring:
-
Record baseline heart rate and blood pressure before the start of the infusion.
-
Monitor and record heart rate and blood pressure at regular intervals (e.g., every 6 hours) throughout the 72-hour infusion period.
-
A progressive decline in the heart rate and blood pressure response to the continuous this compound infusion is indicative of tachyphylaxis.
-
-
Tissue Collection and Analysis:
-
At the end of the 72-hour infusion, euthanize the animals and harvest the hearts.
-
Prepare membrane fractions from the ventricular tissue.
-
Perform radioligand binding assays using a β-adrenergic receptor antagonist (e.g., [3H]dihydroalprenolol) to quantify the density of β-adrenergic receptors. A decrease in receptor density in the this compound-treated group compared to the saline control group would confirm receptor downregulation.
-
Mandatory Visualizations
References
- 1. litfl.com [litfl.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of beta-adrenergic receptor desensitization: from molecular biology to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Microwell Cell Capture Device Reveals Variable Response to this compound in Isolated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound stress echocardiography for the detection of myocardial viability in patients with left ventricular dysfunction taking β blockers: accuracy and optimal dose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dobutamine-Induced Hypotension in Research Animals
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions (FAQs) regarding hypotension observed during dobutamine administration in research animals.
Frequently Asked Questions (FAQs)
Q1: Why is hypotension sometimes observed during this compound administration when it is expected to increase cardiac output?
A1: this compound primarily stimulates cardiac β1-adrenergic receptors, leading to increased myocardial contractility and cardiac output.[1][2][3] However, it also has weak effects on β2-adrenergic receptors, which can cause peripheral vasodilation (a widening of blood vessels), leading to a decrease in systemic vascular resistance.[4][5] If this vasodilation is not counteracted by a sufficient increase in cardiac output, a net decrease in mean arterial pressure (MAP), or hypotension, can occur.[1] This is more likely to be observed at higher doses of this compound.[2]
Q2: What are the typical dose ranges for this compound in different research animals?
A2: this compound dosage is species-dependent and should be titrated to effect. It is crucial to start at the lower end of the dose range and adjust based on continuous monitoring of blood pressure and heart rate.
| Animal Model | Recommended this compound Infusion Rate (mcg/kg/min) | Reference(s) |
| Dogs | 5-20 | [2] |
| Cats | 2-5 (higher doses may cause seizures) | [2] |
| Horses | ~1.7 (for halothane anesthesia) | [6] |
| Parrots (Hispaniolan Amazon) | 5, 10, and 15 | [7] |
| Mice | Varies; requires careful titration | [8] |
Q3: How do anesthetic agents influence the hemodynamic effects of this compound?
A3: Inhalant anesthetics like isoflurane and sevoflurane are known to cause dose-dependent vasodilation and myocardial depression, which can lead to hypotension.[9][10][11] When this compound is administered concurrently, its effects are superimposed on the cardiovascular depression caused by the anesthetic. The vasodilatory properties of both the anesthetic and this compound can be additive, increasing the risk of hypotension.[12] Some anesthetics, such as cyclopropane and halothane, may also increase the risk of arrhythmias when co-administered with this compound.[12]
Q4: What are the signs that vasodilatory shock is occurring during this compound administration under anesthesia?
A4: Key indicators of vasodilatory shock include persistent hypotension despite fluid loading and the administration of a positive inotrope like this compound, often accompanied by tachycardia.[2]
Q5: When should I consider using an alternative or additional vasopressor?
A5: If hypotension persists or worsens despite optimizing fluid volume and this compound infusion rate, the addition of a vasopressor with stronger α1-adrenergic (vasoconstrictive) effects is recommended.[2] Norepinephrine is a common choice as it directly counteracts peripheral vasodilation.[2][9] In some cases, dopamine may be preferred as it provides both inotropic and vasoconstrictive effects, depending on the dose.[13][14]
Troubleshooting Guides
Guide 1: Managing Acute Hypotension During this compound Infusion
This guide outlines a stepwise approach to address a sudden drop in blood pressure during this compound administration.
Experimental Protocol:
-
Halt or Reduce this compound Infusion: Immediately decrease the rate of this compound infusion or temporarily pause it.
-
Assess Anesthetic Depth: If the animal is under general anesthesia, reduce the concentration of the inhalant anesthetic, as this is a common cause of vasodilation and hypotension.[15][16]
-
Administer a Fluid Bolus: Administer an intravenous bolus of crystalloid (e.g., 10-20 mL/kg) or colloid fluids to increase intravascular volume.[15]
-
Re-evaluate and Titrate this compound: Once blood pressure has stabilized, cautiously reintroduce this compound at a lower infusion rate, titrating upwards slowly while closely monitoring arterial blood pressure.
-
Consider a Vasopressor: If hypotension persists, initiate a constant rate infusion of a vasopressor with more potent vasoconstrictive properties, such as norepinephrine (0.1-1 mcg/kg/min) or vasopressin.[2][9]
Guide 2: Prophylactic Strategy for Preventing this compound-Induced Hypotension
This guide provides a protocol for preparing for and preventing hypotension when using this compound in a research setting.
Experimental Protocol:
-
Ensure Adequate Hydration: Correct any pre-existing hypovolemia before initiating this compound infusion.[12]
-
Optimize Anesthetic Protocol: Use a balanced anesthetic technique that minimizes cardiovascular depression. Consider using anesthetic adjuncts to lower the requirement for inhalant anesthetics.[9]
-
Start with a Low-Dose Infusion: Begin the this compound infusion at the lowest end of the recommended dose range for the specific animal model and titrate gradually to the desired effect.[2]
-
Continuous Hemodynamic Monitoring: Continuously monitor mean arterial pressure (MAP) and heart rate. An arterial line provides the most accurate, real-time blood pressure measurement.[2]
-
Prepare for Intervention: Have a vasopressor, such as norepinephrine, and emergency drugs readily available.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's primary effect is on β1 receptors, increasing cardiac output.
Caption: A stepwise decision-making workflow for managing hypotension during this compound administration.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. dvm360.com [dvm360.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: development of a new catecholamine to selectively increase cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Retrospective assessment of this compound therapy for hypotension in anesthetized horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. researchgate.net [researchgate.net]
- 9. A Comparison of this compound, Norepinephrine, Vasopressin, and Hetastarch for the Treatment of Isoflurane-Induced Hypotension in Healthy, Normovolemic Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Effects of this compound on cardiac index and arterial blood pressure in isoflurane-anaesthetized horses under clinical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (Dobutrex) | Davis’s Drug Guide [anesth.unboundmedicine.com]
- 13. Ephedrine, dopamine, or this compound to treat hypotension with propofol during epidural anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. vettimes.com [vettimes.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Managing Off-Target Effects of Dobutamine in Cellular Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions for identifying and managing the off-target effects of dobutamine in in-vitro cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target receptors for this compound?
A1: this compound is a synthetic catecholamine primarily designed as a β1-adrenergic receptor agonist, which increases intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activity, leading to enhanced cardiac contractility.[1][2] However, it also exhibits activity at other adrenergic receptors, which are considered off-target effects in many cellular assay contexts. This compound is a racemic mixture of two stereoisomers with different receptor affinities. The (+) isomer is a potent β1 and β2 agonist and an α1 antagonist, while the (-) isomer is a potent α1 agonist.[3] This results in a complex pharmacological profile where this compound can activate β1, β2, and α1 receptors.[4] Its affinity is significantly higher for β1 receptors compared to β2, and for α1 receptors compared to α2.[1]
Q2: My non-cardiomyocyte cell line is showing a response to this compound. What could be the cause?
A2: If your non-cardiomyocyte cell line expresses other adrenergic receptors, you may observe off-target effects. This compound can stimulate β2- and α1-adrenergic receptors, which could trigger various signaling cascades depending on the cell type.[4] For example, α1-adrenergic stimulation can lead to an increase in intracellular calcium via the phospholipase C pathway. Additionally, some studies suggest this compound can influence other signaling pathways, such as inhibiting the Hippo-YAP pathway, independent of adrenergic receptors.[5]
Q3: I'm observing unexpected cytotoxicity or a decrease in cell viability with this compound treatment. Why is this happening?
A3: While this compound's primary role is receptor stimulation, high concentrations or prolonged exposure can lead to cytotoxicity. This can be due to several factors, including:
-
Oxidative Stress: this compound can induce the production of reactive oxygen species (ROS), leading to cellular damage.
-
Metabolic Overload: The sustained stimulation of cellular metabolism can be detrimental to some cell types.
-
Apoptosis Induction: In some cell types, such as cardiomyocytes, this compound has been shown to enhance caspase-8 and caspase-9 activation, key mediators of apoptosis.[6]
Q4: How can I confirm that the observed effect in my assay is due to β1-adrenergic receptor activation and not an off-target effect?
A4: To confirm the involvement of the β1-adrenergic receptor, you can perform co-treatment experiments with a selective β1-adrenergic receptor antagonist, such as atenolol. If the observed effect is blocked or significantly reduced in the presence of the antagonist, it strongly suggests that the effect is mediated by the β1-adrenergic receptor.
Q5: What is the typical concentration range for this compound in cellular assays to maintain β1 selectivity?
A5: The optimal concentration will vary depending on the cell type and the expression level of adrenergic receptors. Based on its binding affinities, lower micromolar concentrations are more likely to be selective for the β1-adrenergic receptor. It is recommended to perform a dose-response curve to determine the EC50 for your specific cell line and assay. As a starting point, concentrations ranging from 0.1 µM to 10 µM are often used.[7]
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| This compound Degradation | This compound is sensitive to light and oxidation. Prepare fresh solutions for each experiment and store stock solutions in the dark at -20°C. |
| Cell Passage Number | High passage numbers can alter receptor expression and signaling. Use cells within a consistent and low passage range. |
| Assay Conditions | Variations in incubation time, temperature, or cell density can affect results. Standardize all assay parameters. |
Issue 2: High Background Signal or Basal Activity
| Possible Cause | Troubleshooting Step |
| Endogenous Catecholamines in Serum | Fetal bovine serum (FBS) can contain low levels of catecholamines. For sensitive assays like cAMP measurement, consider using serum-free media or charcoal-stripped serum. |
| Cell Stress | Over-confluent or unhealthy cells may have altered basal signaling. Ensure cells are healthy and at an optimal density. |
Issue 3: Suspected Off-Target Effects via α1- or β2-Adrenergic Receptors
| Experimental Approach | Expected Outcome if Off-Target Effect is Present |
| Co-treatment with Selective Antagonists | Use a selective α1 antagonist (e.g., Prazosin) or a β2 antagonist (e.g., ICI 118,551) alongside this compound. A reduction in the observed effect will indicate the involvement of that receptor subtype. |
| Use of a More Selective Agonist | Compare the effects of this compound with a more highly selective β1 agonist. |
Issue 4: Suspected Cytotoxicity or Apoptosis
| Experimental Approach | Description |
| Cell Viability Assays (MTT or LDH) | Quantify cell viability after this compound treatment. A dose-dependent decrease in viability suggests a cytotoxic effect. |
| Apoptosis Assays | Use assays to detect markers of apoptosis, such as caspase activation or Annexin V staining. |
| ROS Detection Assay | Measure the levels of intracellular reactive oxygen species to investigate the role of oxidative stress. |
Quantitative Data Summary
Table 1: this compound Binding Affinities (Kd) for Adrenergic Receptor Subtypes
| Receptor Subtype | Tissue/Cell Source | Radioligand | Kd (µM) |
| β1-adrenergic | Rat heart | (-)-[3H]dihydroalprenolol (DHA) | 2.5 |
| Turkey erythrocyte | (-)-[3H]dihydroalprenolol (DHA) | 2.6 | |
| β2-adrenergic | Frog heart | (-)-[3H]dihydroalprenolol (DHA) | 14.8 |
| Rat lung | (-)-[3H]dihydroalprenolol (DHA) | 25.4 | |
| α1-adrenergic | Rat heart | [3H]prazosin | 0.09 |
| Rabbit uterus | [3H]prazosin | 0.14 | |
| α2-adrenergic | Human platelet | [3H]dihydroergocryptine (DHE) | 9.3 |
| Rabbit uterus | [3H]yohimbine | 5.7 |
Data compiled from radioligand binding assays. A lower Kd value indicates a higher binding affinity.[1][8]
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine this compound Affinity
Objective: To determine the dissociation constant (Kd) of this compound for a specific adrenergic receptor subtype.
Materials:
-
Membrane preparations from cells or tissues expressing the target receptor.
-
Radioligand specific for the receptor of interest (e.g., [3H]dihydroalprenolol for β-adrenergic receptors).
-
Unlabeled this compound.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled this compound concentration to determine the IC50. Calculate the Kd using the Cheng-Prusoff equation.[8][9]
Protocol 2: cAMP Assay to Measure β-Adrenergic Receptor Activation
Objective: To quantify the production of cyclic AMP (cAMP) in response to this compound stimulation.
Materials:
-
Cells expressing β-adrenergic receptors.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate and culture overnight.
-
Pre-treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 30 minutes).
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Detection: Perform the cAMP measurement following the kit protocol.
-
Data Analysis: Generate a dose-response curve to determine the EC50 of this compound for cAMP production.
Protocol 3: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effects of this compound by measuring mitochondrial metabolic activity.
Materials:
-
Cells of interest.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 4: LDH Cytotoxicity Assay
Objective: To quantify cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest.
-
This compound.
-
LDH cytotoxicity assay kit.
-
96-well plate.
-
Plate reader.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).[11]
Protocol 5: Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the intracellular generation of ROS following this compound treatment.
Materials:
-
Cells of interest.
-
This compound.
-
ROS detection reagent (e.g., H2DCFDA).
-
Positive control for ROS induction (e.g., tert-Butyl hydroperoxide).
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well black plate for plate reader analysis).
-
Labeling: Load the cells with the ROS detection reagent (e.g., H2DCFDA) by incubating for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove excess probe.
-
Treatment: Treat the cells with this compound and controls.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~495/525 nm for DCF).[12]
-
Data Analysis: Quantify the change in fluorescence as an indicator of ROS production.
Signaling Pathways and Experimental Workflows
Figure 1: this compound's On-Target and Off-Target Signaling Pathways.
Figure 2: Troubleshooting Workflow for Unexpected this compound Effects.
Figure 3: Proposed Mechanism of this compound's Effect on the Hippo-YAP Pathway.
References
- 1. Selectivity of this compound for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. litfl.com [litfl.com]
- 4. droracle.ai [droracle.ai]
- 5. A cell-based assay to screen stimulators of the Hippo pathway reveals the inhibitory effect of this compound on the YAP-dependent gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of β-Adrenoceptors by this compound May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Dobutamine and Beta-Blocker Interactions in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction between beta-blockers and dobutamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic catecholamine that primarily acts as a direct-acting inotropic agent. Its main mechanism involves the stimulation of β1-adrenergic receptors in the heart.[1][2] This stimulation increases myocardial contractility (positive inotropy) and stroke volume, leading to an increased cardiac output.[3][1] this compound also has less potent effects on β2- and α1-adrenergic receptors.[1][2] The stimulation of β2-receptors can lead to vasodilation, while α1-receptor stimulation causes vasoconstriction; these effects often balance each other out, resulting in minimal changes to blood pressure.[1][4]
Q2: How do beta-blockers interfere with this compound's efficacy?
Beta-blockers are competitive antagonists of beta-adrenergic receptors. By binding to these receptors, they prevent or reduce the binding of catecholamines like this compound.[5][6] This direct competition at the β1-receptor site is the primary reason for the blunted inotropic and chronotropic (heart rate) response to this compound in the presence of beta-blockers.[6][7][8] The extent of this inhibition can depend on the specific beta-blocker used (e.g., selective vs. non-selective) and its dosage.[6][8]
Q3: Is it necessary to discontinue beta-blocker therapy before initiating a research protocol with this compound?
The decision to discontinue beta-blockers depends on the specific research question. For studies aiming to assess the maximal effect of this compound or evaluate myocardial ischemia without confounding factors, discontinuing beta-blockers is often recommended.[9][10] However, in clinical scenarios and certain research protocols, investigating the response to this compound in patients on chronic beta-blocker therapy is the primary goal.[11][12] In such cases, beta-blockers are not withdrawn. It is crucial to document the type, dose, and time of the last beta-blocker administration as part of the experimental protocol.
Q4: What are the expected hemodynamic changes when administering this compound to a subject on beta-blockers?
Concurrent use of beta-blockers significantly attenuates the typical hemodynamic response to this compound. Researchers can expect:
-
A blunted increase in heart rate (chronotropic incompetence).[5][7]
-
A diminished increase in myocardial contractility and ejection fraction.[13]
-
A requirement for higher doses of this compound to achieve the desired physiological effect.[4][7]
-
An altered blood pressure response, with some studies noting a potential for a greater increase in blood pressure, particularly with non-selective beta-blockers.[7][14]
Troubleshooting Guides
Scenario 1: Suboptimal Inotropic or Chronotropic Response to this compound
-
Problem: The subject shows a minimal increase in heart rate and/or cardiac contractility despite this compound infusion.
-
Potential Cause: Presence of beta-blockade.
-
Troubleshooting Steps:
-
Verify Subject Medication: Confirm if the subject is on beta-blocker therapy, including the specific drug, dose, and time of last administration.
-
Increase this compound Dose: Higher doses of this compound may be required to overcome the competitive antagonism of the beta-blocker.[4][7] Titrate the dose carefully while monitoring hemodynamic parameters.
-
Consider Adjuvant Agents (in specific protocols): In some clinical research protocols, like this compound stress echocardiography, atropine may be co-administered to augment the heart rate response.[7][15]
-
Alternative Inotropes: If the research question allows, consider using an inotrope with a different mechanism of action that is not dependent on beta-adrenergic receptors, such as a phosphodiesterase inhibitor (e.g., milrinone).[6][16]
-
Scenario 2: Unexpected Hypertensive Response
-
Problem: The subject exhibits a significant increase in blood pressure without a corresponding increase in heart rate or contractility.
-
Potential Cause: Unopposed α1-adrenergic stimulation by this compound in the presence of potent beta-blockade, especially with non-selective beta-blockers like carvedilol.[6][14]
-
Troubleshooting Steps:
-
Monitor Blood Pressure Closely: Continuously monitor arterial blood pressure.
-
Reduce or Discontinue this compound Infusion: If hypertension becomes a concern, reducing the rate of this compound infusion or stopping it may be necessary.
-
Review Beta-Blocker Type: The interaction is more pronounced with non-selective beta-blockers (e.g., carvedilol) compared to β1-selective blockers (e.g., metoprolol).[6][8][17] This information is critical for data interpretation.
-
Data Presentation
Table 1: Impact of Beta-Blockers on Hemodynamic Response to this compound Stress Echocardiography
| Parameter | No Beta-Blocker | With Beta-Blocker | p-value | Reference |
| Peak Heart Rate (beats/min) | 164.1 ± 22.3 | 110.1 ± 28.9 | < 0.001 | [5] |
| Peak Systolic Blood Pressure (mmHg) | 137.9 ± 26.8 | 107.3 ± 15.3 | 0.01 | [5] |
| Mean this compound Termination Dose (µg/kg/min) | 15.6 ± 6.1 | 28.8 ± 9.9 | < 0.01 | [5] |
| Increment in Left Ventricular Ejection Fraction (%) | 14.1 ± 9.3 | 10.8 ± 4.2 | < 0.01 | [13] |
Table 2: Differential Effects of Metoprolol vs. Carvedilol on this compound Response
| Hemodynamic Parameter | This compound + Metoprolol | This compound + Carvedilol | Reference |
| Heart Rate | Increased | No significant change | [8] |
| Cardiac Index | Increased | No significant change | [8] |
| Systemic Vascular Resistance | Decreased | Increased | [8] |
| Pulmonary Wedge Pressure | Decreased | Increased | [8] |
Experimental Protocols
Protocol: Assessment of Myocardial Viability using this compound Stress Echocardiography (DSE) in the Presence of Beta-Blockers
This protocol is adapted from studies investigating myocardial viability.[11]
-
Subject Preparation:
-
Obtain informed consent.
-
Record baseline 12-lead ECG and vital signs (heart rate, blood pressure).
-
Document the patient's current medications, with specific attention to the type, dose, and timing of the last beta-blocker administration.
-
Establish intravenous access.
-
-
Baseline Echocardiography:
-
Perform a complete resting 2D echocardiogram to assess baseline left ventricular function and identify any existing wall motion abnormalities.
-
-
This compound Infusion Protocol:
-
Begin intravenous infusion of this compound at a low dose (e.g., 5 µg/kg/min).
-
Increase the dose incrementally every 3 minutes to 10, 20, 30, and up to a maximum of 40 µg/kg/min.
-
Continuously monitor ECG, blood pressure, and symptoms throughout the infusion.
-
-
Echocardiographic Imaging:
-
Acquire echocardiographic images at each stage of the this compound infusion.
-
A wall motion score is assigned to each of the 16 left ventricular segments at each stage.
-
-
Endpoints for Test Termination:
-
Achievement of target heart rate (typically 85% of age-predicted maximum).
-
Development of significant angina, dyspnea, or other intolerable symptoms.
-
Significant ECG changes (e.g., ST-segment elevation or depression).
-
Hypotension or significant hypertension.
-
Development of significant arrhythmias.
-
Detection of a new or worsening wall motion abnormality.
-
-
Data Analysis:
-
Compare segmental wall motion at baseline and at each stage of this compound infusion. An improvement in wall motion in a previously dysfunctional segment at low doses of this compound is indicative of myocardial viability. A biphasic response (improvement at low dose followed by worsening at high dose) is also a marker of viability with ischemia.
-
Visualizations
Caption: this compound signaling pathway and the point of beta-blocker inhibition.
Caption: Experimental workflow for a this compound Stress Echocardiography (DSE) protocol.
References
- 1. droracle.ai [droracle.ai]
- 2. litfl.com [litfl.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Effect of beta-blockade on this compound stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Episode 403: What is the effect of beta-blocker therapy on this compound? - Pharmacy Joe - [pharmacyjoe.com]
- 7. The effects of beta-blockers on this compound-atropine stress echocardiography: early protocol versus standard protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-blocker therapy influences the hemodynamic response to inotropic agents in patients with heart failure: a randomized comparison of this compound and enoximone before and after chronic treatment with metoprolol or carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Acute Beta Blockade at Peak Stress: Will It Alter the Sensitivity of this compound Stress Echocardiography in Patients with Normal Resting Wall Motion? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound stress echocardiography for the detection of myocardial viability in patients with left ventricular dysfunction taking beta blockers: accuracy and optimal dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound pharmacodynamics during this compound stress echocardiography and the impact of beta-blocker withdrawal: a report from the Women's Ischemic Syndrome Evaluation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different responses to this compound in the presence of carvedilol or metoprolol in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of beta-blockers on this compound-atropine stress echocardiography: early protocol versus standard protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Dobutamine Dosage in Animal Models with Metabolic Acidosis
Welcome to the technical support center for researchers utilizing dobutamine in the presence of metabolic acidosis in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My animal model with metabolic acidosis is showing a blunted or reduced inotropic response to a standard this compound dosage. Is this expected?
A1: Yes, a reduced inotropic response to this compound in the presence of metabolic acidosis is an expected finding that has been reported in animal studies. Research in canine models has demonstrated that metabolic acidosis can significantly reduce the increase in cardiac output and maximal rate of pressure rise (max dp/dt) typically induced by this compound.[1] This attenuation of effect is thought to be due to alterations in the responsiveness of beta-adrenergic receptors at lower pH values.[1]
Q2: How does metabolic acidosis affect the cellular mechanism of this compound?
A2: this compound primarily acts by stimulating β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2][3] The activation of these receptors leads to an increase in intracellular cyclic AMP (cAMP) and subsequently, enhanced cardiac contractility.[2] Metabolic acidosis can interfere with this signaling pathway. Acidosis has been shown to modulate the function of GPCRs and their associated G-proteins.[4][5] Specifically, acidosis can alter the binding affinity of catecholamines to their receptors and may impair the downstream signaling cascade, leading to a diminished physiological response.[6]
Q3: Should I adjust the this compound dosage in my acidotic animal model? If so, how?
A3: While there is no universal dose-adjustment protocol, experimental evidence suggests that a standard this compound dose may be less effective under acidotic conditions.[1] In a study on dogs with metabolic acidosis (pH 7.0), a clinical dose of 5 µg/kg/min of this compound still produced a circulatory response, but the increases in cardiac output and mean arterial pressure were significantly reduced compared to normoacidotic conditions.[1] Researchers may need to consider titrating the this compound dosage upwards while carefully monitoring hemodynamic parameters. However, it is crucial to be aware that higher doses may also increase the risk of adverse effects such as tachyarrhythmias.[7]
Q4: What are the potential adverse effects of using this compound in an acidotic state?
A4: While this compound is generally considered to have few metabolic adverse effects, its use in a compromised state like metabolic acidosis requires careful monitoring.[2] High doses of this compound can lead to severe hypertension, arrhythmias, and myocardial ischemia.[2] In the context of acidosis, where the cardiovascular system is already stressed, the risk of these adverse effects may be heightened. One study noted that this compound was the only sympathomimetic drug that decreased contractility under acidotic conditions in their model.[8]
Q5: Are there alternative inotropes that may be more effective than this compound in the presence of metabolic acidosis?
A5: Some studies suggest that the hemodynamic effects of isoproterenol are least altered by changes in acid-base balance compared to other sympathomimetics.[8] Another study indicated that this compound may be more useful than dopamine in improving cardiac output during severe acidosis, as dopamine's effectiveness was significantly impaired.[9] The choice of inotrope will depend on the specific experimental goals and the nature of the animal model.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Action |
| No significant increase in cardiac output with initial this compound dose. | Attenuated β-adrenergic receptor responsiveness due to acidosis.[1] | Carefully titrate the this compound dose upwards while continuously monitoring hemodynamic parameters such as blood pressure, heart rate, and cardiac output. Consider that the dose-response relationship may be shifted to the right. |
| Development of tachyarrhythmias during this compound infusion. | Excessive β1-adrenergic stimulation, potentially exacerbated by the acidotic state. | Reduce the this compound infusion rate or temporarily discontinue the infusion. Ensure adequate fluid resuscitation and correction of any electrolyte imbalances. |
| Worsening of metabolic acidosis with this compound administration. | This is not a commonly reported direct effect of this compound.[2] The worsening acidosis is more likely due to the progression of the underlying condition (e.g., septic shock). | Focus on treating the root cause of the metabolic acidosis. Ensure adequate tissue perfusion and oxygenation. This compound may be part of the strategy to improve perfusion.[10] |
| Inconsistent or unpredictable hemodynamic response to this compound. | The racemic nature of this compound, with its mixed α1-agonist/antagonist and β1/β2-agonist effects, can lead to complex responses, especially when receptor sensitivity is altered by acidosis.[7] | Meticulous monitoring of multiple hemodynamic variables is crucial. Consider the net effect of the drug on systemic vascular resistance and blood pressure in your specific model. |
Data Presentation
Table 1: Hemodynamic Effects of this compound (20 µg/kg/min) in Dogs with Lactic Acid Acidosis
| Parameter | Normal Acid-Base State (pH ~7.4) | Severe Lactic Acid Acidosis (pH ~7.0) |
| Change in Cardiac Output | Significantly Increased | Significantly Increased |
| Change in Stroke Volume | Significantly Increased | Significantly Increased |
| Change in Systemic Vascular Resistance | Decreased | Decreased |
Data synthesized from a study by Sato et al. This study found that this compound produced identical changes in these parameters in both normal and acidotic states, in contrast to dopamine which failed to increase cardiac output and stroke volume during lactic acidosis.[9]
Table 2: Hemodynamic Effects of this compound (5 µg/kg/min) in Dogs with Metabolic Acidosis
| Parameter | Normal pH | Metabolic Acidosis (pH ~7.0) |
| Increase in Cardiac Output | Significant Increase | Reduced Increase |
| Increase in max dp/dt | Significant Increase | Reduced Increase |
| Increase in Mean Arterial Pressure | Significant Increase | Reduced Increase |
Data synthesized from a study by Hötter et al. This study demonstrated a blunted response to this compound under acidotic conditions.[1]
Experimental Protocols
Protocol 1: Induction of Lactic Acid Acidosis and this compound Administration in Dogs
This protocol is based on the methodology described by Sato et al.[9]
-
Animal Preparation: Anesthetize mongrel dogs and institute mechanical ventilation. Catheterize the femoral artery for blood pressure monitoring and blood gas analysis, and a femoral vein for infusions. Place a Swan-Ganz catheter for measurement of cardiac output.
-
Induction of Lactic Acid Acidosis: Infuse lactic acid to achieve and maintain a stable arterial pH of approximately 7.0.
-
This compound Infusion: Following stabilization of the acidotic state, administer a continuous intravenous infusion of this compound at a rate of 20 µg/kg/min.
-
Hemodynamic Monitoring: Continuously record heart rate, mean arterial pressure, and cardiac output. Collect arterial blood samples for blood gas analysis at baseline and during the this compound infusion.
Protocol 2: Induction of Metabolic Acidosis with Hydrochloric Acid in Dogs
This protocol is based on the methodology described by Hötter et al.[1]
-
Animal Preparation: Anesthetize mongrel dogs and maintain anesthesia throughout the experiment. Insert catheters for hemodynamic monitoring and infusions.
-
Induction of Metabolic Acidosis: Infuse hydrochloric acid intravenously to achieve a stable arterial pH of approximately 7.0.
-
This compound Administration: After a stabilization period in the acidotic state, administer a continuous intravenous infusion of this compound at a rate of 5 µg/kg/min.
-
Data Collection: Record systemic hemodynamic parameters and coronary circulation data at baseline (normal pH), during metabolic acidosis before this compound, and during this compound infusion in the acidotic state.
Mandatory Visualizations
Caption: this compound signaling pathway leading to increased contractility.
Caption: General experimental workflow for studying this compound in acidosis.
References
- 1. [Systemic and coronary haemodynamic effects of this compound and norepinephrine during metabolic acidosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. G protein-coupled pH-sensing receptor OGR1 and metabolic acidosis-induced hypercalciuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild metabolic acidosis impairs the β-adrenergic response in isolated human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The spectrum of cardiovascular effects of this compound - from healthy subjects to septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of metabolic acidosis and alkalosis on the response to sympathomimetic drugs in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of dopamine and this compound on hemodynamics and plasma catecholamine levels during severe lactic acid acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound improves gastrointestinal mucosal blood flow in a porcine model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent and manage catheter-related issues during continuous dobutamine infusion experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of intravenous access for a continuous this compound infusion?
For prolonged continuous this compound infusions, a central venous catheter (CVC), particularly a peripherally inserted central catheter (PICC), is strongly recommended over a standard peripheral intravenous (IV) line.[1][2] This significantly reduces the risk of phlebitis (inflammation of the vein). While this compound can be administered peripherally for short-term or emergency use, it carries a high risk of phlebitis and tissue damage.[1][3]
Q2: How often should the this compound solution and infusion administration set be changed?
The this compound solution should be replaced every 24 hours. However, the administration set (tubing) can typically be used for up to 96 hours, provided no blood products or lipid emulsions are being administered through the same line.
Q3: What are the key elements of a catheter-related bloodstream infection (CRBSI) prevention bundle?
A CRBSI prevention bundle is a set of evidence-based practices to reduce infection risk.[4] Key components include:
-
Hand Hygiene: Strict adherence to handwashing protocols before any contact with the catheter.[4][5][6]
-
Maximal Barrier Precautions During Insertion: Use of a sterile gown, gloves, mask, cap, and a large sterile drape.[4][5][6]
-
Chlorhexidine Skin Antisepsis: Preparing the insertion site with a greater than 0.5% chlorhexidine solution with alcohol.[5][6]
-
Optimal Catheter Site Selection: Avoiding the femoral vein in adult patients when possible.[4][6]
-
Daily Review of Line Necessity: Assessing the need for the central line daily and removing it promptly when no longer necessary.[7][8]
Q4: What immediate actions should be taken in case of a suspected this compound extravasation?
If this compound extravasation (leakage into the surrounding tissue) is suspected, the following steps should be taken immediately:
-
Stop the infusion immediately.[9]
-
Leave the catheter in place initially to attempt to aspirate any residual drug from the tissue.[9]
-
Do not flush the line.
-
Notify the appropriate personnel and prepare for the potential administration of an antidote.
Troubleshooting Guides
Issue 1: Infusion Pump Alarm
| Alarm Type | Potential Cause | Troubleshooting Steps |
| Occlusion | - Kinked or clamped tubing- Catheter occlusion (thrombotic or non-thrombotic)- Patient movement restricting flow | 1. Check the entire length of the tubing for kinks or closed clamps.[11][12]2. Ensure the patient's position is not obstructing the line.3. Assess catheter patency (see Issue 2).4. If the alarm persists, pause the infusion and disconnect the tubing to check for resistance. If resistance is felt, do not force a flush and follow catheter occlusion protocols. |
| Air-in-Line | - Air bubbles in the infusion tubing- Empty solution container | 1. Pause the infusion.2. Locate and remove air bubbles from the tubing according to the pump manufacturer's instructions.[13][14]3. If the solution container is empty, replace it.4. Re-prime the line if necessary before restarting the infusion. |
| Low Battery | - The pump is unplugged or the battery is depleted. | 1. Connect the infusion pump to a power source immediately.[11][14]2. Ensure the power cord is securely plugged in.3. If the battery does not hold a charge, the pump may require servicing. |
Issue 2: Suspected Catheter Occlusion
| Symptom | Potential Cause | Troubleshooting Steps |
| Inability to infuse or aspirate | - Mechanical obstruction (e.g., kinked tubing, closed clamp)- Thrombotic occlusion (blood clot)- Non-thrombotic occlusion (e.g., drug precipitate) | 1. Assess for Mechanical Obstruction: Check for external issues like kinked tubing or closed clamps. Reposition the patient as movement can sometimes relieve a positional occlusion.[15]2. Assess Patency: Attempt to gently aspirate for blood return using a 10 mL syringe. Do not force a flush if resistance is met.[16][17]3. Manage Suspected Thrombotic Occlusion: If a thrombotic occlusion is suspected and mechanical causes are ruled out, follow institutional protocols for the administration of a thrombolytic agent like alteplase.[15][18]4. Manage Suspected Non-Thrombotic Occlusion: Review all recently administered medications for potential incompatibilities that could cause precipitation.[15] |
Issue 3: Signs of Phlebitis or Local Site Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| Redness, swelling, pain, or a palpable cord along the vein | - Phlebitis (vein inflammation), more common with peripheral IVs.- Localized infection at the insertion site. | 1. Stop the infusion and assess the site.2. For peripheral IVs, discontinue the line and restart it in a different, large vein.[3]3. For central lines, notify the appropriate personnel to assess for signs of infection.4. Apply warm compresses to the affected area to help reduce discomfort. |
Data Presentation
Table 1: Comparison of Phlebitis Incidence in Peripheral IV vs. PICC for this compound Infusion
| Catheter Type | Number of Patients | Incidence of Phlebitis | Odds Ratio (95% CI) | Reference |
| Peripheral Venous Access | 40 | 95.0% | 0.10% (0.01%-1.60%) | [2][19] |
| PICC | 40 | 2.5% | [2][19] |
Table 2: Incidence of Catheter-Related Complications in Critically Ill Patients
| Complication | Incidence per 1000 Catheter Days | Reference |
| Catheter-Related Thrombosis | 65.7 (95% CI: 59.0, 72.3) | [20][21] |
| Catheter-Related Bloodstream Infection (CRBSI) | 6.8 (95% CI: 2.7, 10.9) | [20] |
Experimental Protocols
Protocol: Randomized Clinical Trial Comparing Phlebitis Incidence with PICC vs. Peripheral Venous Access for this compound Infusion
-
Objective: To evaluate the incidence of phlebitis in patients with heart failure receiving continuous this compound infusion via a PICC line compared to a peripheral venous access catheter.[2][22]
-
Inclusion Criteria: Hospitalized patients with advanced congestive heart failure, left ventricular ejection fraction < 0.45, and currently receiving a continuous intravenous infusion of this compound.[2][22]
-
Exclusion Criteria: Age < 18 years, presence of a cardiac pacemaker or defibrillator, active uncontrolled systemic infection, and platelet count < 50,000/mm³.[22]
-
Intervention: Patients were randomized into two groups:
-
Primary Endpoint: The occurrence of phlebitis, assessed daily.[2][19]
-
Results: Phlebitis occurred in 2.5% of the PICC group compared to 95.0% of the control group, demonstrating a significant reduction in phlebitis with the use of PICC lines for this compound infusion.[2][19]
Mandatory Visualizations
Caption: Troubleshooting workflow for suspected catheter-related issues.
References
- 1. droracle.ai [droracle.ai]
- 2. The use of peripherally inserted central catheter reduced the incidence of phlebitis in heart failure patients: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. eauditor.app [eauditor.app]
- 5. CLABSI Prevention Bundle Checklist [goaudits.com]
- 6. cdc.gov [cdc.gov]
- 7. scribd.com [scribd.com]
- 8. med.emory.edu [med.emory.edu]
- 9. traumayellow.com [traumayellow.com]
- 10. mdanderson.org [mdanderson.org]
- 11. youtube.com [youtube.com]
- 12. Alarms & troubleshooting | Right Decisions [rightdecisions.scot.nhs.uk]
- 13. UTMI News [chinautech.com]
- 14. healthyjeenasikho.com [healthyjeenasikho.com]
- 15. Management of occlusion and thrombosis associated with long-term indwelling central venous catheters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CVAD Patency [avatargroup.org.au]
- 17. cathflo.com [cathflo.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 21. Incidence of catheter-related thrombosis and its association with outcome in critically ill patients: A prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Peripherally Inserted Central Catheter Use for this compound Infusion in Heart Failure Patients [ctv.veeva.com]
Strategies to minimize variability in hemodynamic response to Dobutamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in the hemodynamic response to dobutamine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to variability in the hemodynamic response to this compound?
A1: Variability in the hemodynamic response to this compound is a known challenge and can be attributed to a combination of patient- or subject-specific factors, pharmacokinetic differences, and the underlying physiological state. Key contributing factors include:
-
Underlying Disease States: Conditions like sepsis can significantly alter the response to catecholamines due to changes in adrenergic receptors.[1] In septic shock, this compound may cause profound vasodilation and a blunted inotropic effect.[1]
-
Genetic Polymorphisms: Genetic variations in adrenergic receptors can influence an individual's response. For example, in healthy individuals, those with the Arg389Arg genotype for the β1-adrenergic receptor have shown a significantly larger heart rate response to this compound compared to Gly389Gly homozygotes.[1]
-
Age: The aging process can lead to a blunted inotropic (contractile) response to this compound, while the chronotropic (heart rate) response may be preserved or even increased.[1] This might be due to an age-related inability to increase myocardial glucose utilization.[1]
-
Pharmacokinetics: There is significant inter-individual variability in this compound clearance, with studies in children showing a more than 5-fold difference.[2][3] This variability in drug clearance can lead to different plasma concentrations and, consequently, varied hemodynamic effects despite standardized dosing.
-
Baseline Hemodynamic Status: The initial cardiovascular state of the subject can influence the response. For instance, in patients with septic shock, a positive chronotropic response to this compound was associated with lower baseline heart rates.[4]
Q2: Why do some subjects experience hypotension in response to this compound instead of the expected increase in blood pressure?
A2: While this compound is primarily known for its inotropic effects that increase cardiac output, hypotension is a possible, though less common, adverse effect.[5] This can occur due to:
-
Vasodilation: this compound has β2-adrenergic activity, which can lead to vasodilation and a decrease in systemic vascular resistance (SVR).[5] In some individuals, particularly in conditions like septic shock, this vasodilatory effect can predominate, leading to a drop in blood pressure.[1][6]
-
Baroreceptor-Mediated Response: The increase in cardiac output induced by this compound can trigger a baroreceptor-mediated reflex, causing a decrease in SVR.[5]
-
Stereoisomer Effects: this compound is a racemic mixture of two stereoisomers. The (+)-isomer is a potent β1 and β2 agonist and an α1 antagonist, leading to vasodilation. The (-)-isomer is an α1 agonist, causing vasoconstriction. The net effect on vascular tone depends on the balance of these opposing actions.[1][7]
If hypotension is observed, reducing the infusion rate or discontinuing the drug is recommended.[5]
Q3: How can I standardize my experimental protocol to minimize variability in this compound stress echocardiography (DSE)?
A3: Standardization is crucial for reproducible DSE results. The American Society of Echocardiography (ASE) provides guidelines for standard DSE protocols.[8][9] Key aspects to standardize include:
-
Dosing Regimen: A graded infusion is typical, starting at a low dose (e.g., 5 μg/kg/min) and increasing every 3-5 minutes to doses of 10, 20, 30, and up to 40 or 50 μg/kg/min.[8]
-
Heart Rate Target: The primary goal is to achieve a target heart rate, usually 85% of the maximal predicted heart rate for the subject's age.[8]
-
Use of Atropine: If the target heart rate is not achieved with this compound alone, atropine can be administered to augment the heart rate.[8] The timing and dosage of atropine should be consistent across experiments.
-
Imaging Protocol: Standardized echocardiographic views should be acquired at baseline and each stage of the stress test.[9] Side-by-side comparison of rest and stress images is crucial for interpretation.[9][10]
-
Subject Preparation: Ensure subjects are in a consistent state before the experiment (e.g., fasting, withholding of certain medications like beta-blockers if appropriate for the study design).
Troubleshooting Guides
| Issue | Potential Causes | Troubleshooting Steps |
| Blunted or Absent Inotropic Response | Underlying condition (e.g., sepsis), adrenergic receptor downregulation, acidosis, genetic factors.[1][6] | - Review subject's clinical history for conditions known to alter this compound response.- Measure and correct for severe acidosis if present.[6]- Consider if genetic screening for adrenergic receptor polymorphisms is relevant to the research question. |
| Excessive Tachycardia | High sensitivity to chronotropic effects of this compound, hypovolemia. | - Reduce the this compound infusion rate.- Ensure adequate hydration and volume status of the subject.- In clinical settings, co-administration of a beta-blocker might be considered, but this would need to be part of the experimental design. |
| Arrhythmias (e.g., Premature Ventricular Contractions) | This compound can increase ectopic activity.[5] | - Continuous ECG monitoring is essential.- Reduce the infusion rate or stop the infusion if significant arrhythmias occur.- For subjects with pre-existing atrial fibrillation, pre-treatment with a drug like digoxin can help control the ventricular response.[5] |
| Inconsistent Results Across a Cohort | High inter-individual pharmacokinetic variability, differences in baseline characteristics.[2][3] | - If feasible, measure plasma this compound concentrations to assess for pharmacokinetic variability.- Carefully document and analyze baseline characteristics (age, disease state, genetics) to identify potential covariates influencing the response. |
Data Presentation
Table 1: Hemodynamic Response to Graded this compound Infusion in Healthy Volunteers
| This compound Dose (µg/kg/min) | Change in Cardiac Output | Change in Heart Rate | Change in Stroke Volume |
| 2.5 | Increase | Minimal Change | Increase |
| >2.5 (Higher Doses) | Continued Increase | Increases | May plateau or decrease |
This table summarizes the general dose-response relationship described in the literature. Actual values can vary significantly. In healthy individuals, the initial increase in cardiac output is driven by an increase in stroke volume. At higher doses, the increase in cardiac output is more dependent on the increase in heart rate.[1]
Table 2: Factors Influencing this compound Hemodynamic Response Variability
| Factor | Influence on Hemodynamic Response | Reference |
| Sepsis | Blunted inotropic effect, potential for severe vasodilation. | [1] |
| Age | Decreased inotropic response, preserved or increased chronotropic response. | [1] |
| Genetic Polymorphisms (β1-adrenergic receptor) | Can lead to several-fold differences in heart rate response. | [1] |
| Pharmacokinetic Variability | >5-fold inter-subject variability in plasma clearance. | [2][3] |
| Acidosis | May impair cardiac function and reduce the affinity of catecholamines for beta-adrenoreceptors. | [6] |
Experimental Protocols
Standard this compound Stress Echocardiography (DSE) Protocol
This protocol is based on guidelines from the American Society of Echocardiography.[8][9]
-
Baseline Assessment:
-
Obtain informed consent and record baseline vital signs (heart rate, blood pressure, ECG).
-
Perform a comprehensive resting echocardiogram, acquiring standard views (parasternal long- and short-axis, apical 4- and 2-chamber).[9]
-
-
This compound Infusion:
-
Initiate an intravenous infusion of this compound at a starting dose of 5 or 10 μg/kg/min.
-
Increase the infusion rate in stages every 3 minutes, typically to 20, 30, and 40 μg/kg/min.
-
Continuously monitor the patient's ECG, blood pressure, and symptoms throughout the infusion.
-
-
Echocardiographic Imaging During Stress:
-
At the end of each stage, acquire echocardiographic images in the same views as the baseline study.
-
The primary endpoint is the achievement of 85% of the age-predicted maximum heart rate.
-
-
Atropine Administration (if necessary):
-
If the target heart rate is not achieved at the peak this compound dose, administer atropine intravenously in divided doses (e.g., 0.25-0.5 mg) up to a total of 1-2 mg to augment the heart rate.[8]
-
-
Peak Stress and Recovery:
-
Acquire the final set of "peak stress" images when the target heart rate is reached or if any other endpoint (e.g., significant symptoms, arrhythmias, severe hypertension/hypotension, or obvious new wall motion abnormalities) occurs.
-
Terminate the this compound infusion.
-
Continue to monitor the subject for several minutes during the recovery phase and acquire recovery images.
-
-
Data Analysis:
-
Compare the rest and stress echocardiographic images side-by-side to assess for any induced regional wall motion abnormalities.
-
Visualizations
Caption: this compound's primary signaling pathway in cardiac myocytes.
Caption: Standard experimental workflow for this compound Stress Echocardiography.
Caption: Key factors contributing to this compound response variability.
References
- 1. The spectrum of cardiovascular effects of this compound - from healthy subjects to septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound pharmacokinetics and pharmacodynamics in normal children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneity and prediction of hemodynamic responses to this compound in patients with septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Hemodynamic effects and tolerance of this compound for myocardial dysfunction during septic shock: An observational multicenter prospective echocardiographic study [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. asecho.org [asecho.org]
- 10. The Latest ASE Guidelines for the Performance, Interpretation, and Application of Stress Echocardiography in Ischemic Heart Disease - American College of Cardiology [acc.org]
Validation & Comparative
A Comparative Analysis of Dobutamine and Milrinone for Inotropic Support in Experimental Heart Failure
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for acute heart failure, inotropic agents play a critical role in augmenting cardiac contractility and maintaining organ perfusion. Among the most frequently utilized agents are dobutamine, a synthetic catecholamine, and milrinone, a phosphodiesterase-3 (PDE3) inhibitor. While both drugs enhance cardiac output, they do so through distinct mechanisms of action, resulting in different hemodynamic profiles and potential clinical implications. This guide provides an objective comparison of this compound and milrinone, focusing on their performance in experimental heart failure models, supported by quantitative data, detailed experimental protocols, and visualizations of their signaling pathways.
Comparative Hemodynamic and Myocardial Performance
Experimental studies in large animal models of heart failure, such as the canine tachypacing-induced heart failure model, have provided valuable insights into the comparative efficacy and physiological effects of this compound and milrinone. The following table summarizes key quantitative data from these studies.
| Parameter | This compound | Milrinone | Key Findings & Citations |
| Cardiac Index (L/min/m²) | |||
| ↑↑ | ↑↑ | Both agents significantly increase cardiac index.[1] Some studies suggest this compound may produce a slightly greater increase in cardiac output, primarily by increasing heart rate.[2] | |
| Heart Rate (beats/min) | ↑↑ | ↑ | This compound has a more pronounced chronotropic effect, leading to a greater increase in heart rate compared to milrinone.[2][3] |
| Mean Arterial Pressure (mmHg) | ↔ or ↑ | ↓ | This compound generally has a minimal effect on or may slightly increase mean arterial pressure.[4] Milrinone's vasodilatory properties typically lead to a decrease in mean arterial pressure.[1][4] |
| Pulmonary Artery Pressure (mmHg) | ↔ or ↑ | ↓ | Milrinone demonstrates a more significant reduction in pulmonary artery pressure due to its vasodilatory effects on the pulmonary vasculature.[3] this compound may have a minimal effect or even cause a slight increase.[4] |
| Systemic Vascular Resistance | ↓ | ↓↓ | Both drugs reduce systemic vascular resistance, but the effect is more pronounced with milrinone due to its direct vasodilatory action.[1] |
| Myocardial Oxygen Consumption (MVO2) | ↑ | ↔ or ↓ | This compound significantly increases myocardial oxygen consumption due to its effects on heart rate and contractility.[5][6][7] Milrinone, by reducing afterload, often does not increase, and may even decrease, myocardial oxygen consumption while still increasing cardiac output.[6][7][8] |
| Left Ventricular Contractility (dP/dt max) | ↑↑ | ↑ | Both agents increase left ventricular contractility. This compound generally shows a more potent direct inotropic effect.[6] |
Intracellular Signaling Pathways
The distinct hemodynamic profiles of this compound and milrinone stem from their unique intracellular mechanisms of action.
This compound Signaling Pathway
This compound primarily acts as a β1-adrenergic receptor agonist in cardiomyocytes.[4][6] This initiates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6] The subsequent activation of Protein Kinase A (PKA) results in the phosphorylation of key proteins involved in calcium handling, ultimately leading to enhanced myocardial contractility.[6]
Milrinone Signaling Pathway
Milrinone, in contrast, is a phosphodiesterase-3 (PDE3) inhibitor.[7][9] By inhibiting the enzyme that degrades cAMP, milrinone also leads to an accumulation of intracellular cAMP.[7][9] This results in increased PKA activity and enhanced contractility, similar to this compound. However, this effect is not dependent on adrenergic receptor stimulation.[9]
Experimental Protocols
The following outlines a typical experimental protocol for comparing this compound and milrinone in a canine model of tachypacing-induced heart failure.
Induction of Heart Failure
-
Surgical Implantation: A programmable pacemaker is surgically implanted, with the pacing lead attached to the right ventricular apex.[11]
-
Pacing Protocol: After a recovery period, rapid ventricular pacing is initiated at a rate of approximately 240 beats per minute for 3 to 4 weeks to induce congestive heart failure.[5][10]
-
Confirmation of Heart Failure: The development of heart failure is confirmed by echocardiography, showing left ventricular dilation and reduced ejection fraction, and by hemodynamic measurements indicating elevated filling pressures.[10]
Drug Administration and Hemodynamic Monitoring
-
Instrumentation: Under general anesthesia, catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A Swan-Ganz catheter is advanced into the pulmonary artery for measurement of cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.[12]
-
This compound Administration: this compound is administered as a continuous intravenous infusion, with doses typically ranging from 2 to 15 µg/kg/min.[13]
-
Milrinone Administration: Milrinone is often given as an initial loading dose followed by a continuous intravenous infusion. A common regimen is a loading dose of 50 µg/kg over 10 minutes, followed by an infusion of 0.5 to 1.0 mg/kg orally twice daily in some chronic studies.[14] For acute intravenous studies, an infusion of 0.375 to 0.75 µg/kg/min is used.
-
Hemodynamic Measurements: A comprehensive set of hemodynamic parameters is recorded at baseline (before drug administration) and at multiple time points during the drug infusion. This includes heart rate, mean arterial pressure, central venous pressure, pulmonary artery pressure, pulmonary capillary wedge pressure, and cardiac output (often determined by thermodilution).
Experimental Workflow
The following diagram illustrates a typical workflow for these comparative experimental studies.
Conclusion
Experimental studies in animal models of heart failure demonstrate that both this compound and milrinone are effective inotropic agents that improve cardiac performance. However, their distinct mechanisms of action lead to important differences in their hemodynamic and metabolic effects. This compound provides potent inotropic and chronotropic support, which can be beneficial for augmenting cardiac output but comes at the cost of increased myocardial oxygen demand. Milrinone offers a combination of inotropic and vasodilatory effects, leading to a reduction in both preload and afterload, which can improve cardiac efficiency without a significant increase in myocardial oxygen consumption. The choice between these agents in a research or clinical setting will depend on the specific hemodynamic goals and the underlying pathophysiology of the heart failure state being investigated or treated.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ahajournals.org [ahajournals.org]
- 3. HEMODYNAMIC COMPARISON OF EXPERIMENTAL HEART FAILURE MODELS IN THE RAT [dea.lib.unideb.hu]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. Cardiovascular effects of milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of β-Adrenoceptors by this compound May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heart failure canine model [bio-protocol.org]
- 12. Positive Inotropes in Managing Canine Heart Failure--From the Ashes into the Fire - WSAVA2008 - VIN [vin.com]
- 13. Positive Inotropes for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. Milrinone. A clinical trial in 29 dogs with moderate to severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Dobutamine and Levosimendan on Myocardial Energetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Dobutamine and Levosimendan on myocardial energetics, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the distinct mechanisms and energetic consequences of these two inotropic agents.
Introduction
Both this compound and Levosimendan are utilized to improve cardiac contractility in acute heart failure and other low cardiac output states. However, their differing mechanisms of action result in distinct effects on myocardial oxygen consumption (MVO2), cardiac efficiency, and cellular energy balance. This guide will delve into these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of their signaling pathways.
Mechanisms of Action
This compound is a synthetic catecholamine that primarily acts as a β1-adrenergic receptor agonist, with some β2- and α1-adrenergic effects. Its inotropic effect is mediated through the β1-adrenergic signaling cascade.[1][2][3]
Levosimendan is a calcium sensitizer that enhances myocardial contractility by binding to cardiac troponin C in a calcium-dependent manner.[4][5][6] This stabilizes the troponin C molecule, prolonging the actin-myosin interaction without increasing intracellular calcium concentration. Additionally, Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to vasodilation.[4][6][7]
Quantitative Data Comparison
The following tables summarize the key differences in the effects of this compound and Levosimendan on myocardial energetics based on available experimental data.
Myocardial Oxygen Consumption (MVO2)
| Agent | Experimental Model | Key Findings | Reference |
| This compound | Anesthetized dogs | Significant increase in MVO2 | --INVALID-LINK-- |
| Humans with heart failure | Increased MVO2 | --INVALID-LINK-- | |
| Levosimendan | Anesthetized dogs | No significant increase in MVO2 | --INVALID-LINK-- |
| Humans with heart failure | No significant increase in MVO2 | --INVALID-LINK-- | |
| Humans post-cardiac surgery | No increase in myocardial oxygen consumption | --INVALID-LINK-- |
Cardiac Efficiency
While direct comparative studies with quantitative tables on cardiac efficiency are limited, the available evidence suggests that Levosimendan improves cardiac efficiency, whereas this compound may decrease it. Cardiac efficiency is the ratio of cardiac work to myocardial oxygen consumption. Since this compound increases MVO2 to a greater extent than it increases cardiac work, it is considered to be less efficient. Conversely, Levosimendan's ability to increase contractility without a significant rise in MVO2 suggests an improvement in cardiac efficiency.[6]
Myocardial ATP Levels
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess myocardial energetics.
Measurement of Myocardial Oxygen Consumption (MVO2)
Fick Principle Method
The Fick principle is a gold standard for measuring MVO2.[9] It is based on the conservation of mass, stating that the oxygen uptake by the myocardium is the product of coronary blood flow and the difference in oxygen content between arterial and coronary sinus blood.
Protocol Outline:
-
Catheterization: A catheter is placed in the coronary sinus to obtain mixed venous blood from the heart, and an arterial line is placed to sample arterial blood.
-
Blood Sampling: Simultaneous arterial and coronary sinus blood samples are drawn.
-
Blood Gas Analysis: The oxygen content of the arterial (CaO2) and coronary sinus (CvO2) blood samples is determined using a co-oximeter.
-
Coronary Blood Flow (CBF) Measurement: CBF is measured using techniques such as thermodilution or inert gas washout.
-
Calculation: MVO2 is calculated using the formula: MVO2 = CBF × (CaO2 - CvO2).
Thermodilution Method for Coronary Blood Flow
This technique involves injecting a known volume of cold saline into the coronary artery and measuring the resultant change in blood temperature downstream with a thermistor-tipped catheter.[10][11][12] The cardiac output computer then calculates the flow based on the Stewart-Hamilton equation.
Measurement of Myocardial ATP Levels
Luciferase-Based Bioluminescence Assay
This is a highly sensitive method for quantifying ATP in tissue samples.[13][14][15][16][17] The assay is based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces light that can be measured with a luminometer.
Protocol Outline:
-
Tissue Homogenization: Myocardial tissue samples are rapidly frozen in liquid nitrogen and then homogenized in a suitable buffer to release intracellular contents.
-
ATP Extraction: ATP is extracted from the homogenate, often using perchloric acid followed by neutralization.
-
Assay Reaction: The extracted ATP is mixed with a reagent cocktail containing luciferase and luciferin.
-
Luminometry: The light emitted from the reaction is measured using a luminometer.
-
Quantification: The ATP concentration in the sample is determined by comparing the luminescence signal to a standard curve generated with known ATP concentrations.
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of this compound and Levosimendan.
Conclusion
This compound and Levosimendan enhance myocardial contractility through fundamentally different mechanisms, leading to distinct effects on cardiac energetics. This compound, a β1-adrenergic agonist, increases myocardial oxygen consumption, which may be detrimental in ischemic conditions. In contrast, Levosimendan, a calcium sensitizer and K-ATP channel opener, improves cardiac function with a more favorable energetic profile, characterized by no significant increase in myocardial oxygen consumption.[18][19] This difference in myocardial energetics is a critical consideration for the selection of inotropic support in various clinical scenarios. Further research directly comparing the effects of these agents on myocardial ATP levels and cardiac efficiency is warranted to fully elucidate their metabolic consequences.
References
- 1. litfl.com [litfl.com]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Levosimendan? [synapse.patsnap.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Levosimendan compared with this compound in low output patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 11. Procedure: Cardiac Output Measurements | LHSC [lhsc.on.ca]
- 12. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]
- 13. sm.unife.it [sm.unife.it]
- 14. ATP assay [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Intravenous levosimendan vs. This compound in acute decompensated heart failure patients on beta-blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Levosimendan versus this compound in critically ill patients: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dobutamine and Isoproterenol on Cardiac Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of two commonly studied β-adrenergic receptor agonists, Dobutamine and Isoproterenol, on the development and progression of cardiac fibrosis. The information presented is intended to assist researchers in selecting the appropriate agent for their experimental models and to provide a deeper understanding of their distinct mechanisms of action.
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a hallmark of pathological cardiac remodeling and a key contributor to heart failure. Both this compound and Isoproterenol are widely used in experimental settings to induce cardiac stress and study associated pathologies, including fibrosis. However, their differing receptor selectivity and downstream signaling pathways result in distinct fibrotic responses. Isoproterenol is a potent non-selective β-adrenergic agonist, while this compound is primarily a β1-selective adrenergic agonist. This guide will delve into the quantitative differences in their fibrotic effects, detail the experimental protocols for inducing fibrosis, and illustrate their respective signaling pathways.
Data Presentation: Quantitative Comparison of Fibrotic Markers
The following tables summarize quantitative data from preclinical studies, comparing the effects of this compound and Isoproterenol on key markers of cardiac fibrosis. It is important to note that while some data comes from direct comparative studies, other data points are compiled from separate experiments and thus should be interpreted with consideration of potential variations in experimental conditions.
Table 1: Effects on Cardiac Mass and Overall Fibrosis
| Parameter | Control | This compound | Isoproterenol | Species/Model | Source |
| Heart Weight/Body Weight (mg/g) | 4.2 ± 0.2 | 5.2 ± 0.3 | 5.6 ± 0.4 | Mouse | [1],[2] |
| Cardiac Wet Weight Increase (%) | - | 24% | 33% | Mouse | [1],[3],[2] |
| Collagen Deposition (% area) | 1.5 ± 0.3 | 2.8 ± 0.5 | 4.5 ± 0.7 | Mouse | [1],[2] |
*p < 0.05 compared to control. Data are presented as mean ± SEM.
Table 2: Effects on Specific Fibrotic Markers
| Marker | Control | This compound | Isoproterenol | Method | Species/Model | Source |
| Collagen Type I mRNA | Baseline | - | ↑ (Significant) | qRT-PCR | Rat | [4] |
| Collagen Type III mRNA | Baseline | - | ↑ (Significant) | qRT-PCR | Rat | [4] |
| α-SMA Expression | Baseline | - | ↑ (Significant) | IHC/Western Blot | Rat | [4],[5] |
| TGF-β1 Expression | Baseline | - | ↑ (Significant) | qRT-PCR | Mouse | [6] |
"↑" indicates an increase. Data for this compound on these specific molecular markers were not available in direct comparative studies. Isoproterenol consistently demonstrates a robust induction of key pro-fibrotic genes and markers of myofibroblast differentiation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. The following are representative protocols for inducing cardiac fibrosis using this compound and Isoproterenol.
Isoproterenol-Induced Cardiac Fibrosis Protocol
This protocol is widely established for inducing cardiac fibrosis in rodents.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Isoproterenol Administration: Isoproterenol hydrochloride is dissolved in sterile saline. A common dosage is 5-10 mg/kg body weight, administered via subcutaneous injection once daily for 7 to 14 consecutive days.[4]
-
Tissue Harvesting: Animals are euthanized 24 hours after the final injection. Hearts are excised, washed in cold phosphate-buffered saline (PBS), and weighed. The ventricles are then fixed in 10% neutral buffered formalin for histological analysis or snap-frozen in liquid nitrogen for molecular analysis.
-
Fibrosis Quantification (Picrosirius Red Staining):
-
Fixed heart tissues are embedded in paraffin and sectioned at 5 µm thickness.
-
Sections are deparaffinized and rehydrated.
-
Stain with Picrosirius Red solution for 60 minutes.
-
Wash with two changes of acidified water.
-
Dehydrate through graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
Collagen deposition is visualized under a polarized light microscope, where collagen fibers appear bright red or yellow.
-
Quantification is performed using image analysis software (e.g., ImageJ) by calculating the percentage of the fibrotic area relative to the total tissue area.[7],[8],[9],[10]
-
This compound-Induced Cardiac Hypertrophy and Fibrosis Protocol
While less common for inducing fibrosis as a primary outcome, chronic this compound administration leads to cardiac remodeling, including fibrosis.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) can be used.
-
This compound Administration: this compound hydrochloride is dissolved in 5% dextrose solution. A continuous subcutaneous infusion via an osmotic minipump at a dose of 30 mg/kg/day for 14 days is an effective method.
-
Tissue Harvesting and Fibrosis Quantification: The procedures for tissue harvesting and fibrosis quantification are similar to those described for the Isoproterenol protocol.
Signaling Pathways
The distinct effects of this compound and Isoproterenol on cardiac fibrosis can be attributed to their differential activation of downstream signaling cascades.
Isoproterenol Signaling Pathway
Isoproterenol, as a non-selective β-agonist, robustly activates both β1 and β2 adrenergic receptors. This leads to a cascade of events culminating in significant cardiac fibrosis. The key steps include:
-
β-Adrenergic Receptor Activation: Isoproterenol binds to both β1 and β2 receptors on cardiomyocytes and cardiac fibroblasts.
-
Oxidative Stress: This binding leads to increased production of reactive oxygen species (ROS), causing oxidative stress.
-
MAPK Pathway Activation: Oxidative stress activates mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and ERK1/2.
-
Pro-fibrotic Gene Expression: Activated MAPKs promote the expression of pro-fibrotic cytokines and growth factors, such as Transforming Growth Factor-beta (TGF-β).
-
Fibroblast to Myofibroblast Differentiation: TGF-β is a potent inducer of cardiac fibroblast differentiation into myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA).[4],[5]
-
ECM Deposition: Myofibroblasts are the primary source of excessive ECM proteins, such as collagen type I and type III, leading to the development of cardiac fibrosis.[4]
This compound Signaling Pathway
This compound primarily acts on β1-adrenergic receptors, leading to an increase in cardiac contractility. Its pro-fibrotic effects are generally considered to be less pronounced than those of Isoproterenol and may be secondary to the sustained increase in cardiac workload and potential myocyte injury.
-
β1-Adrenergic Receptor Activation: this compound selectively binds to β1 receptors on cardiomyocytes.
-
cAMP and PKA Activation: This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
-
Increased Intracellular Calcium: PKA phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced cardiac contractility.
-
Cardiac Stress and Remodeling: Chronic β1-adrenergic stimulation can lead to cardiomyocyte hypertrophy and apoptosis, creating a pro-fibrotic environment.
-
TGF-β/Smad Signaling: While direct evidence is less abundant, it is plausible that the chronic cardiac stress induced by this compound can indirectly activate the TGF-β/Smad signaling pathway, a central regulator of fibrosis.[11],[12],[13],[14] This would then lead to fibroblast differentiation and collagen deposition, albeit potentially to a lesser extent than with Isoproterenol.
Conclusion
Both this compound and Isoproterenol can induce cardiac fibrosis in experimental models, but their mechanisms and the extent of the fibrotic response differ significantly. Isoproterenol, being a non-selective β-agonist, induces a more potent and direct fibrotic response, largely driven by oxidative stress and the MAPK and TGF-β signaling pathways. This compound, a β1-selective agonist, primarily enhances cardiac contractility, and its pro-fibrotic effects are likely secondary to chronic cardiac stress and may be less pronounced.
For researchers aiming to study the direct mechanisms of β-adrenergic-mediated fibrosis, Isoproterenol is a well-established and robust tool. This compound may be more suitable for models where the fibrotic response is studied in the context of chronic inotropic support and increased cardiac workload. Understanding these differences is critical for the appropriate design and interpretation of preclinical studies in cardiovascular research.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Comparison of isoproterenol and this compound in the induction of cardiac hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Isoproterenol Increases Left Atrial Fibrosis and Susceptibility to Atrial Fibrillation by Inducing Atrial Ischemic Infarction in Rats [frontiersin.org]
- 6. Frontiers | Geniposide Alleviates Isoproterenol-Induced Cardiac Fibrosis Partially via SIRT1 Activation in vivo and in vitro [frontiersin.org]
- 7. Fibrosis quantification using multiphoton excitation imaging of picrosirius red stained cardiac tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitigation of Fibrosis after Myocardial Infarction in Rats by Using a Porcine Cholecyst Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players [frontiersin.org]
- 12. The role of Smad signaling cascades in cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]
- 14. Fibroblast-specific TGF-β–Smad2/3 signaling underlies cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Dobutamine and Dopamine in a cardiogenic shock model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of dobutamine and dopamine in preclinical models of cardiogenic shock. The information presented is collated from various experimental studies, offering insights into the hemodynamic effects, underlying signaling pathways, and experimental protocols for inducing cardiogenic shock in animal models.
Executive Summary
Cardiogenic shock, a life-threatening condition of reduced cardiac output, necessitates immediate therapeutic intervention to improve hemodynamic stability. This compound and dopamine are two frequently utilized catecholamines in this setting, yet their distinct mechanisms of action result in different physiological responses. This guide delves into the comparative efficacy of these two agents in established animal models of cardiogenic shock, providing a comprehensive resource for researchers in cardiovascular pharmacology.
Data Presentation: Hemodynamic Effects
The following tables summarize the quantitative data on the hemodynamic effects of this compound and dopamine from a canine model of cardiogenic shock induced by coronary artery ligation and hexamethonium-Br administration.
Table 1: Hemodynamic Parameters in a Canine Model of Cardiogenic Shock
| Parameter | Baseline (Shock) | This compound (1-20 µg/kg/min) | Dopamine (20-40 µg/kg/min) |
| Cardiac Output (CO) | Significantly Decreased | Dose-dependent Increase[1] | Increase[1] |
| Mean Arterial Pressure (MAP) | Significantly Decreased | Increase[1] | Increase[1] |
| Heart Rate (HR) | Variable | Moderate Increase | More pronounced Increase |
| Left Ventricular dp/dt | Significantly Decreased | Dose-dependent Increase[1] | Increase[1] |
| Systemic Vascular Resistance (SVR) | Increased | Decrease | Variable (can increase at higher doses) |
| Pulmonary Capillary Wedge Pressure (PCWP) | Increased | Decrease | May Increase[2] |
Table 2: Comparative Effects on Myocardial Oxygen Balance and Venous Return
| Parameter | This compound | Dopamine |
| Myocardial Oxygen Consumption | Increased | Increased |
| Coronary Blood Flow | Increased | Increased |
| Myocardial Oxygen Balance | Improved[1] | Improved[1] |
| Venous Return | Increased[1] | Increased[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for inducing cardiogenic shock in canine and porcine models based on the reviewed literature.
Canine Model of Cardiogenic Shock
This protocol involves the surgical ligation of a coronary artery to induce myocardial infarction, followed by the administration of a ganglionic blocker to exacerbate the shock state.
Experimental Workflow
References
Evaluating the efficacy of novel inotropes against Dobutamine as a standard
For Researchers, Scientists, and Drug Development Professionals
The landscape of inotropic support in acute decompensated heart failure (ADHF) is evolving. For decades, dobutamine, a β-adrenergic agonist, has been a cornerstone of therapy. However, its use is associated with increased myocardial oxygen demand and potential arrhythmogenesis. This has spurred the development of novel inotropes with distinct mechanisms of action, aiming for improved efficacy and safety profiles. This guide provides an objective comparison of three such novel agents—Levosimendan, Istaroxime, and Omecamtiv mecarbil—against the benchmark, this compound, supported by experimental data.
Mechanism of Action: A Shift in Strategy
This compound primarily stimulates β1-adrenergic receptors in the heart. This activation triggers a cascade involving the Gs protein, adenylyl cyclase, and an increase in intracellular cyclic AMP (cAMP).[1][2][3] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates L-type calcium channels, ultimately increasing intracellular calcium concentration and enhancing myocardial contractility.[1][2]
Novel inotropes, in contrast, target different components of the cardiac contractile machinery, aiming to enhance inotropy with greater efficiency and fewer adverse effects.
-
Levosimendan: This agent acts as a calcium sensitizer. It binds to cardiac troponin C in a calcium-dependent manner, enhancing the sensitivity of the myofilaments to existing intracellular calcium levels.[4][5][6] This mechanism of action is thought to improve contractility without significantly increasing myocardial oxygen consumption.[6] Additionally, Levosimendan opens ATP-sensitive potassium channels in vascular smooth muscle, leading to vasodilation and reducing both preload and afterload.[4][7][8]
-
Istaroxime: This investigational drug has a dual mechanism of action. It inhibits the Na+/K+-ATPase pump, leading to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger, thus enhancing contractility.[9] Concurrently, Istaroxime stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), which improves diastolic relaxation by accelerating calcium reuptake into the sarcoplasmic reticulum.[10][11][12][13]
-
Omecamtiv mecarbil: As a first-in-class cardiac myosin activator, Omecamtiv mecarbil directly targets the cardiac sarcomere.[14][15] It accelerates the rate-limiting step of the myosin cross-bridge cycle, increasing the number of myosin heads bound to actin at the beginning of systole.[16][17][18] This leads to a more efficient and prolonged systolic ejection phase without altering intracellular calcium concentrations.[15][16]
Signaling Pathway Diagrams
Comparative Efficacy and Safety Data
The following tables summarize key quantitative data from clinical trials and meta-analyses comparing the novel inotropes with this compound.
Table 1: Levosimendan vs. This compound - Mortality and Hemodynamic Outcomes
| Outcome | Levosimendan | This compound | Relative Risk/Odds Ratio (95% CI) | p-value | Source(s) |
| All-Cause Mortality (30 days) | Lower | Higher | OR 0.53 (0.31 to 0.91) | 0.02 | [19] |
| All-Cause Mortality (Longest Follow-up, Septic Shock) | No significant difference | No significant difference | OR 0.77 (0.45, 1.32) | 0.34 | [20] |
| In-Hospital Mortality (Septic Shock) | Lower | Higher | OR 0.64 (0.47, 0.88) | - | [21] |
| Cardiac Index (L/min/m²) | Higher | Lower | MD 0.44 (0.17, 0.71) | 0.001 | [20] |
| LVEF Improvement (%) | Higher | Lower | MD 5.49 (3.61, 7.37) | - | [21] |
| Serum Lactate Levels | Lower | Higher | SMD -1.63 (-3.13, -0.12) | - | [21] |
Table 2: Istaroxime vs. Placebo - Hemodynamic and Cardiac Function Outcomes (Phase 2 Data)
| Outcome | Istaroxime (0.5 µg/kg/min) | Istaroxime (1.0 µg/kg/min) | Placebo | p-value (vs. Placebo) | Source(s) |
| Change in E/e' ratio (24h) | -4.55 ± 4.75 | -3.16 ± 2.59 | -1.55 ± 4.11 / -1.08 | <0.05 | [22][23] |
| Change in Stroke Volume Index (mL/beat/m²) | 5.33 | 5.49 | 1.65 / 3.18 | - | [23] |
| Change in Systolic Blood Pressure (mmHg) | 2.82 | 6.1 | -2.47 / 2.7 | - | [23] |
| Systolic Blood Pressure AUC (mmHg*hr over 6h) | 62.0 ± 7 | - | 36.4 ± 7 | 0.0070 | |
| Change in PCWP (mmHg) | - | -6.6 | -0.9 | 0.0001 |
Table 3: Omecamtiv mecarbil vs. Placebo - GALACTIC-HF Trial Primary Outcome
| Outcome | Omecamtiv mecarbil | Placebo | Hazard Ratio (95% CI) | p-value | Source(s) |
| Composite of CV Death or First Heart Failure Event | 37.0% | 39.1% | 0.92 (0.86, 0.99) | 0.0252 | [24][25][26][27][28] |
| Cardiovascular Death | 19.6% | 19.4% | - | 0.86 | [26] |
Experimental Protocols: A Methodological Overview
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols employed in the evaluation of these inotropic agents.
Clinical Trial Protocol: Levosimendan vs. This compound (LIDO Study Example)
-
Study Design: A multicenter, randomized, double-blind, parallel-group trial.
-
Patient Population: Patients with severe low-output heart failure requiring inotropic support.
-
Intervention:
-
Levosimendan Group: A loading dose of 24 µg/kg infused over 10 minutes, followed by a continuous infusion of 0.1 µg/kg/min for 24 hours. The infusion rate could be doubled if the hemodynamic response was inadequate.
-
This compound Group: An initial infusion of 5 µg/kg/min without a loading dose, with the rate doubled if the response was inadequate.
-
-
Primary Endpoint: A composite of an increase in cardiac output by ≥30% and a decrease in pulmonary capillary wedge pressure of ≥25% at 24 hours.
-
Key Secondary Endpoint: All-cause mortality at 180 days.
Preclinical Protocol: In Vitro Cardiomyocyte Contractility Assay
-
Cell Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are commonly used.
-
Assay Principle: hiPSC-CMs are cultured on microelectrode arrays (MEAs) or in engineered heart tissues. Their spontaneous or electrically paced contractions are measured.
-
Measurement Techniques:
-
Impedance Analysis: Measures changes in electrical impedance as cells contract and relax.
-
Video-based Motion Analysis: Tracks the movement of cells or tissue constructs.
-
Calcium Transients: Fluorescent calcium indicators are used to measure changes in intracellular calcium concentration during the cardiac cycle.
-
-
Experimental Procedure:
-
Establish a baseline recording of contractility parameters (e.g., contraction amplitude, velocity, duration).
-
Introduce the test compound (e.g., this compound, Istaroxime) at varying concentrations.
-
Record changes in contractility parameters in response to the compound.
-
Analyze dose-response relationships to determine potency and efficacy.
-
Preclinical Protocol: In Vivo Hemodynamic Assessment in a Rodent Model
-
Animal Model: Rats or mice with induced heart failure (e.g., through myocardial infarction or pressure overload).
-
Surgical Procedure:
-
Anesthetize the animal.
-
Insert a pressure-volume (PV) catheter into the left ventricle via the carotid artery or apex of the heart.
-
-
Hemodynamic Measurements: The PV catheter continuously records intraventricular pressure and volume, allowing for the derivation of numerous hemodynamic parameters, including:
-
Heart Rate (HR)
-
Systolic and Diastolic Blood Pressure
-
Cardiac Output (CO)
-
Stroke Volume (SV)
-
Ejection Fraction (EF)
-
End-Systolic and End-Diastolic Pressure and Volume
-
dP/dt max and dP/dt min (indices of contractility and relaxation)
-
-
Experimental Procedure:
-
Obtain baseline hemodynamic recordings.
-
Administer the inotropic agent (e.g., via intravenous infusion).
-
Continuously record hemodynamic parameters during and after drug administration.
-
Analyze the changes in these parameters to assess the drug's inotropic and lusitropic effects.
-
Experimental Workflow Diagram
Conclusion
The development of novel inotropes represents a significant advancement in the management of acute heart failure. Levosimendan has demonstrated a potential mortality benefit in certain patient populations compared to this compound.[29][30] Istaroxime, with its dual inotropic and lusitropic effects, and Omecamtiv mecarbil, with its direct action on cardiac myosin, offer promising new therapeutic avenues that may circumvent some of the limitations of traditional β-adrenergic agonists. As further data from large-scale clinical trials become available, the role of these novel agents in clinical practice will be more clearly defined, potentially leading to a paradigm shift in the treatment of patients with acute decompensated heart failure.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. litfl.com [litfl.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. litfl.com [litfl.com]
- 7. researchgate.net [researchgate.net]
- 8. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. amsad.termedia.pl [amsad.termedia.pl]
- 15. Direct Myosin Activation by Omecamtiv Mecarbil for Heart Failure with Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiac Myosin Activation for the Treatment of Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. professional.heart.org [professional.heart.org]
- 18. researchgate.net [researchgate.net]
- 19. Levosimendan versus this compound in acute decompensated heart failure: systematic review and meta-analysis of randomised controlled trials | Heart [heart.bmj.com]
- 20. Levosimendan does not provide mortality benefit over this compound in adult patients with septic shock: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Istaroxime Phase 2b Study Results Presented in Late Breaker Clinical Trial Session at the ESC Heart Failure Congress [prnewswire.com]
- 24. Cytokinetics, Incorporated - Cytokinetics Announces Results From GALACTIC-HF Presented at Late Breaking Clinical Trial Session at the American Heart Association Scientific Sessions and Published in the New England Journal of Medicine [ir.cytokinetics.com]
- 25. hfsa.org [hfsa.org]
- 26. Global Approach to Lowering Adverse Cardiac Outcomes Through Improving Contractility in Heart Failure - American College of Cardiology [acc.org]
- 27. Amgen, Cytokinetics And Servier Announce Topline Results From GALACTIC-HF, A Phase 3 Trial Of Omecamtiv Mecarbil In Patients With Heart Failure | Amgen Inc. [investors.amgen.com]
- 28. Amgen, Cytokinetics And Servier Announce Topline Results From GALACTIC-HF, A Phase 3 Trial Of Omecamtiv Mecarbil In Patients With Heart Failure | Amgen Inc. [investors.amgen.com]
- 29. Levosimendan versus this compound in critically ill patients: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Levosimendan versus this compound in critically ill patients: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Hemodynamic Responses to Dobutamine Across Species
For researchers, scientists, and drug development professionals, understanding the nuanced physiological effects of inotropic agents across different animal models is paramount for preclinical assessment and translational research. This guide provides a comprehensive cross-species comparison of the hemodynamic responses to Dobutamine, a synthetic catecholamine widely used to treat heart failure and in pharmacologic stress testing.
This document summarizes quantitative data on the effects of this compound on key hemodynamic parameters in mice, rats, and dogs, details common experimental protocols, and illustrates the underlying signaling pathway and a typical experimental workflow.
Hemodynamic Response to this compound: A Quantitative Comparison
The following table summarizes the dose-dependent effects of intravenous this compound on heart rate, mean arterial pressure, and cardiac output in conscious mice, rats, and dogs. It is important to note that experimental conditions, including the level of anesthesia and the health status of the animals, can significantly influence these responses.
| Species | This compound Dose (µg/kg/min) | Heart Rate (HR) | Mean Arterial Pressure (MAP) | Cardiac Output (CO) |
| Mouse | 12 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase[1] |
| Rat | 10 | Increase (Baseline: ~349 bpm, Post-infusion: ~424 bpm)[2] | Systolic BP increase, Diastolic BP no significant change[2] | Increased |
| Dog (Healthy) | 8 | Slight decrease | Constant | Little change[3] |
| 20 | Increase | Unchanged (post-occlusion) to increased (pre-occlusion)[4] | Substantial increase[3][4] | |
| 40 | Increase (78 to 111 beats/min)[5] | Increase (92 to 104 mm Hg)[5] | Substantial increase (2.41 to 4.35 L/min)[5] | |
| Dog (Heart Failure) | 4 | No significant change | - | Increase (2.4 to 4.0 L/min)[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of typical experimental protocols for assessing the hemodynamic response to this compound in different species.
General Protocol for this compound Infusion and Hemodynamic Monitoring
A common experimental workflow involves the following steps:
1. Animal Preparation and Anesthesia:
-
Mice: Anesthesia is typically induced with agents like ketamine/xylazine administered intraperitoneally.[1][7] The animal is placed on a heating pad to maintain body temperature.[1][7]
-
Rats: Anesthesia can be induced with similar agents. The animal is kept warm to prevent hypothermia.
-
Dogs: Studies in conscious dogs often involve prior surgical instrumentation.[4][5] For anesthetized studies, common agents include pentobarbital.
2. Surgical Procedures and Cannulation:
-
Mice: A midline cervical incision is made to expose the trachea, carotid artery, and jugular vein. The jugular vein is cannulated for drug infusion, and the carotid artery is cannulated for blood pressure measurement and heart rate monitoring using a pressure transducer.[1][7]
-
Rats: Tail vein cannulation can be used for this compound infusion.[8] For blood pressure monitoring, the carotid or femoral artery is cannulated.
-
Dogs: In chronically instrumented conscious dogs, catheters are surgically implanted in major vessels and the left ventricle for long-term studies.[4]
3. This compound Administration:
-
This compound hydrochloride is dissolved in a sterile vehicle (e.g., 0.9% NaCl or 5% dextrose).
-
The drug is administered intravenously as a continuous infusion using a syringe pump.
-
A stepwise, dose-escalating protocol is often employed, with each dose infused for a specific duration (e.g., 2-4 minutes) to allow hemodynamic parameters to stabilize before recording.[1][8]
4. Hemodynamic Measurements:
-
Heart Rate (HR): Derived from the arterial pressure waveform or electrocardiogram (ECG).
-
Blood Pressure (BP): Measured directly via an arterial catheter connected to a pressure transducer. Systolic, diastolic, and mean arterial pressures are recorded.
-
Cardiac Output (CO): Can be measured using various techniques, including thermodilution, Doppler flow probes, or pressure-volume loop analysis.
This compound's Signaling Pathway
This compound exerts its inotropic and chronotropic effects primarily through the stimulation of β1-adrenergic receptors in the heart.[9][10][11] This initiates a downstream signaling cascade that ultimately leads to increased myocardial contractility and heart rate.
The binding of this compound to the β1-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase.[9] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[9] PKA then phosphorylates several target proteins, including L-type calcium channels, leading to increased calcium influx into the cardiomyocyte.[9] This rise in intracellular calcium enhances the force of myocardial contraction (positive inotropy) and increases the heart rate (positive chronotropy).[11]
Conclusion
The hemodynamic response to this compound exhibits notable species-specific differences. While generally increasing cardiac output, the effects on heart rate and blood pressure can vary significantly between mice, rats, and dogs. These differences underscore the importance of selecting the appropriate animal model for preclinical studies and carefully considering the translational relevance of the findings. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for designing and interpreting studies involving this compound.
References
- 1. Cardiac Stress Test Induced by this compound and Monitored by Cardiac Catheterization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stress echocardiography in healthy adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. This compound infusion in conscious dogs with and without acute myocardial infarction. Effects on systemic hemodynamics, myocardial blood flow, and infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Left Ventricular Performance, Coronary Dynamics, and Distribution of Cardiac Output in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemodynamic response of a canine model of chronic heart failure to intravenous this compound, nitroprusside, enalaprilat, and digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. This compound - WikiAnesthesia [wikianesthesia.org]
- 11. litfl.com [litfl.com]
Validating Gene Expression Changes in Response to Dobutamine Stimulation: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately validating changes in gene expression following dobutamine stimulation is a critical step in understanding its molecular effects. This guide provides a comparative overview of key validation methods, supported by experimental data and detailed protocols.
This compound, a synthetic catecholamine, primarily stimulates β1-adrenergic receptors, leading to a cascade of intracellular signaling events that can alter gene expression.[1] Initial high-throughput screening methods like microarrays or RNA-Seq can identify numerous genes potentially affected by this compound. However, validating these findings with more targeted approaches is essential to confirm the results and understand the functional consequences at both the mRNA and protein levels. This guide focuses on the two most common validation techniques: quantitative Polymerase Chain Reaction (qPCR) for measuring mRNA levels and Western Blotting for assessing protein expression.
Comparison of Validation Methods
The choice of validation method depends on the specific research question. While qPCR provides a sensitive and accurate measure of transcript abundance, Western Blotting confirms whether the observed changes in mRNA translate to corresponding changes in protein levels, which is often the ultimate determinant of cellular function.
| Feature | Quantitative PCR (qPCR) | Western Blotting |
| Analyte | mRNA | Protein |
| Principle | Reverse transcription of RNA to cDNA followed by amplification of a specific target sequence. | Separation of proteins by size, transfer to a membrane, and detection using specific antibodies. |
| Output | Relative or absolute quantification of gene expression (e.g., fold change). | Detection and semi-quantitative or quantitative analysis of protein levels. |
| Sensitivity | Very high; can detect low-abundance transcripts. | Variable, dependent on antibody quality and protein abundance. |
| Throughput | Can be high-throughput for multiple genes and samples. | Lower throughput, typically analyzing one or a few proteins at a time. |
| Strengths | Highly sensitive and specific for quantifying mRNA levels. | Directly measures changes in protein expression, the functional molecule. |
| Limitations | Does not provide information about protein levels or post-translational modifications. | Can be less sensitive than qPCR; antibody specificity is critical. |
Experimental Data: Validating this compound-Induced Gene Expression Changes
Several studies have demonstrated the utility of these validation methods in the context of this compound stimulation. For instance, this compound has been shown to upregulate the expression of antioxidant genes like Superoxide Dismutase 3 (Sod3) and influence the expression of Peroxisome Proliferator-Activated Receptor delta (PPARδ).
Case Study 1: Upregulation of Superoxide Dismutase 3 (Sod3)
In a study investigating the neuroprotective effects of this compound, microarray analysis revealed an upregulation of Sod3 gene expression. This finding was subsequently validated at the protein level.
| Gene/Protein | Method | Result | Reference |
| Sod3 | Microarray | Upregulated | [2] |
| SOD3 | ELISA | Increased protein levels | [2] |
Note: ELISA (Enzyme-Linked Immunosorbent Assay) is presented here as an alternative to Western Blotting for protein quantification and provides analogous validation of the gene expression data.
Case Study 2: Increased Expression of PPARδ
This compound treatment in neonatal rat cardiomyocytes has been shown to increase the expression of PPARδ, a key regulator of cardiac function. This was demonstrated through Western Blot analysis.
| Protein | Method | Result | Reference |
| PPARδ | Western Blot | Time- and dose-dependent increase in protein expression | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for qPCR and Western Blotting that can be adapted for validating gene expression changes in response to this compound.
Quantitative PCR (qPCR) Protocol
-
Cell Culture and this compound Treatment:
-
Culture cells (e.g., cardiomyocytes) to the desired confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).[4]
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., Sod3) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR detection system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Western Blot Protocol
-
Cell Culture and this compound Treatment:
-
Follow the same procedure as for the qPCR protocol.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PPARδ) overnight at 4°C.[3]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway, a typical experimental workflow for validating gene expression, and a comparison of the validation methods.
This compound Signaling Pathway
Experimental Workflow
Method Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective this compound treatment upregulates superoxide dismutase 3, anti-oxidant and survival genes and attenuates genes mediating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of β-Adrenoceptors by this compound May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Effects of Short-Term Versus Long-Term Dobutamine Exposure on Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of short-term versus long-term dobutamine exposure on cardiomyocytes, supported by experimental data. This compound, a synthetic catecholamine, is a potent inotropic agent used clinically for short-term management of acute heart failure and cardiogenic shock. Its primary mechanism of action is the stimulation of β1-adrenergic receptors in cardiomyocytes, leading to increased contractility and cardiac output. However, the duration of exposure to this compound critically influences its effects on cardiomyocytes, transitioning from beneficial acute responses to potentially detrimental chronic outcomes.
Executive Summary
Short-term exposure to this compound enhances cardiomyocyte contractility and relaxation, representing its therapeutic application. This is primarily mediated by the Gs-protein coupled β1-adrenergic receptor signaling cascade, resulting in increased intracellular cyclic AMP (cAMP) and calcium transients. Conversely, long-term exposure can lead to desensitization of the β1-adrenergic receptors, cellular hypertrophy, and even apoptosis, highlighting the potential for cardiotoxicity with prolonged use.
Data Presentation
Table 1: Comparative Effects of Short-Term vs. Long-Term this compound Exposure on Cardiomyocyte Function
| Parameter | Short-Term Exposure (< 24 hours) | Long-Term Exposure (≥ 24 hours) |
| Contractility | Increased | Initially increased, may return to baseline or decrease[1] |
| Relaxation (Lusitropy) | Increased | May be impaired |
| β1-Adrenergic Receptor Density | No significant change | Decreased (downregulation)[2] |
| Calcium Transient Amplitude | Increased | Variable, may decrease with desensitization |
| Apoptosis | Minimal | Increased potential for apoptosis |
| Cell Size (Hypertrophy) | No significant change | Potential for cellular hypertrophy |
Table 2: Quantitative Data on this compound's Effects on Cardiomyocytes
| Parameter | Experimental Model | This compound Concentration & Duration | Key Findings | Reference |
| β1-Adrenergic Receptor Density | Human patients with congestive heart failure | 5 µg/kg/min continuous infusion | Gradual decrease from baseline (42.8 fmol/mg) to 31.4 (24h), 25.2 (48h), 18.8 (72h), and 13.4 (96h) fmol/mg.[2] | [2] |
| PPARδ Protein Expression | Neonatal rat cardiomyocytes | 0.1 µmol/L | Time-dependent increase, peaking at 4 hours.[3] | [3] |
| Intracellular Calcium Concentration | Neonatal rat cardiomyocytes | 0.1 µmol/L | Increased from 155.4 nmol/L to 484.7 nmol/L.[3] | [3] |
Signaling Pathways
Short-Term this compound Exposure: β1-Adrenergic Receptor Signaling
Short-term exposure to this compound activates the canonical β1-adrenergic signaling pathway, leading to enhanced cardiac contractility.
Long-Term this compound Exposure: Receptor Downregulation and Pathological Signaling
Prolonged exposure to this compound can lead to desensitization and downregulation of the β1-adrenergic receptor, as well as activation of pathways associated with hypertrophy and apoptosis.
Experimental Protocols
Cardiomyocyte Isolation and Culture for In Vitro Studies
-
Objective: To obtain viable cardiomyocytes for in vitro experiments.
-
Method: Adult rat or mouse cardiomyocytes can be isolated using a Langendorff perfusion system.
-
The heart is excised and retrogradely perfused with a calcium-free buffer to stop contractions.
-
This is followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.
-
The ventricles are then minced and gently agitated to release individual cardiomyocytes.
-
For long-term culture, cells are plated on laminin-coated dishes in a suitable culture medium, which can be maintained for several weeks.[4]
-
-
Application: This protocol is fundamental for studying the direct effects of this compound on cardiomyocytes in a controlled environment, allowing for dose-response and time-course experiments.
Measurement of Cardiomyocyte Contractility and Calcium Transients
-
Objective: To quantify the acute effects of this compound on cardiomyocyte contractile function.
-
Method:
-
Isolated cardiomyocytes are placed in a perfusion chamber on an inverted microscope.
-
Cells are field-stimulated to contract at a fixed frequency (e.g., 1 Hz).
-
Cardiomyocyte shortening and relengthening are recorded using video-edge detection.
-
For calcium transient measurements, cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Changes in fluorescence intensity, corresponding to intracellular calcium concentration, are recorded simultaneously with contractile measurements.
-
-
Application: This method allows for the direct assessment of this compound's inotropic and lusitropic effects at the single-cell level.
Assessment of Cardiomyocyte Apoptosis
-
Objective: To quantify this compound-induced cardiomyocyte apoptosis.
-
Method:
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis. Cardiomyocytes are fixed, permeabilized, and incubated with the TUNEL reaction mixture. Apoptotic nuclei are then visualized by fluorescence microscopy.[5][6][7][8][9]
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay that detects the cleavage of a specific substrate.
-
Western Blot for Bcl-2 and Bax: The expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax can be determined by Western blotting. The ratio of Bcl-2 to Bax is often used as an indicator of apoptotic susceptibility.[2]
-
-
Application: These assays provide quantitative data on the extent of apoptosis induced by long-term this compound exposure.
Evaluation of Cardiomyocyte Hypertrophy
-
Objective: To determine if long-term this compound exposure induces cardiomyocyte hypertrophy.
-
Method:
-
Cell Size Measurement: Cultured cardiomyocytes are treated with this compound for an extended period (e.g., 24-72 hours). The cell surface area is then measured using imaging software.
-
Protein Synthesis Assay: The rate of protein synthesis can be assessed by measuring the incorporation of radiolabeled amino acids (e.g., [3H]-leucine) into total cellular protein. An increased incorporation rate is indicative of hypertrophy.
-
-
Application: These methods are used to assess the hypertrophic response of cardiomyocytes to chronic this compound stimulation.
Conclusion
The effects of this compound on cardiomyocytes are highly dependent on the duration of exposure. While short-term administration provides beneficial inotropic support through the activation of the β1-adrenergic signaling pathway, prolonged exposure can lead to receptor desensitization, downregulation, and the activation of pathological signaling pathways, resulting in cellular hypertrophy and apoptosis. Researchers and drug development professionals should consider these differential effects when investigating the therapeutic potential and safety profile of inotropic agents. The experimental protocols outlined in this guide provide a framework for further investigation into the complex interactions between this compound and cardiomyocytes.
References
- 1. Conditioning Effects of Chronic Infusions of this compound: COMPARISON WITH EXERCISE TRAINING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of β-Adrenoceptors by this compound May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Transfection, and Long-Term Culture of Adult Mouse and Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Dobutamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Dobutamine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a culture of safety and precision in your work.
When handling this compound, a potent catecholamine used in cardiac stress testing and for inotropic support, adherence to strict safety protocols is crucial to minimize exposure and ensure the integrity of your research. This document outlines the necessary precautions and procedures for the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE) for Handling this compound
The appropriate level of personal protective equipment is critical to prevent accidental exposure. The following table summarizes the recommended PPE for various scenarios.
| Scenario | Recommended Personal Protective Equipment |
| Small-Scale Laboratory Use | - Hand Protection: Protective gloves (e.g., nitrile) should be worn.[1] - Eye Protection: Safety glasses with side shields or goggles are required.[1] - Skin and Body Protection: A lab coat or long-sleeved clothing is necessary.[1] |
| Large-Scale Operations or Emergency Situations | - Hand Protection: Double gloving with chemotherapy-grade gloves is recommended.[2][3] - Eye and Face Protection: Goggles and a face shield should be used to protect against splashes.[4] - Skin and Body Protection: A disposable gown resistant to chemical permeation is required.[2][4] - Respiratory Protection: In situations with a risk of aerosol generation, a NIOSH-approved respirator should be used.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a secure, locked area.[5]
-
It should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[6]
2. Preparation and Handling:
-
Always handle this compound in a well-ventilated area.
-
Wear the appropriate PPE as outlined in the table above.
-
When preparing solutions, avoid the formation of dust or aerosols.
-
Wash hands thoroughly after handling.[7]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused this compound: Dispose of contents and container to an approved waste disposal plant.[5]
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, gowns, and labware, should be considered hazardous waste.
-
General Guidance:
-
Do not dispose of this compound down the drain or in the regular trash.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consider using a licensed hazardous waste disposal service.
-
If a take-back program is not available, unused medicine can be mixed with an undesirable substance like cat litter or used coffee grounds, placed in a sealed container, and then disposed of in the household trash.[9][10] Before doing so, remove all personal information from the prescription label.[10]
-
This compound Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
- 1. fishersci.no [fishersci.no]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. fishersci.com [fishersci.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. medline.com [medline.com]
- 8. epa.gov [epa.gov]
- 9. dea.gov [dea.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
